molecular formula C26H35NO2 B12397970 Mtb-cyt-bd oxidase-IN-3

Mtb-cyt-bd oxidase-IN-3

Cat. No.: B12397970
M. Wt: 393.6 g/mol
InChI Key: ZHEAMYZGYQBKIJ-YEFHWUCQSA-N
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Description

Mtb-cyt-bd oxidase-IN-3 is a useful research compound. Its molecular formula is C26H35NO2 and its molecular weight is 393.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H35NO2

Molecular Weight

393.6 g/mol

IUPAC Name

5-methoxy-2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one

InChI

InChI=1S/C26H35NO2/c1-18(2)10-7-11-19(3)12-8-13-20(4)16-17-22-21(5)27-23-14-9-15-24(29-6)25(23)26(22)28/h9-10,12,14-16H,7-8,11,13,17H2,1-6H3,(H,27,28)/b19-12+,20-16+

InChI Key

ZHEAMYZGYQBKIJ-YEFHWUCQSA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(N1)C=CC=C2OC)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC=C2OC)CC=C(C)CCC=C(C)CCC=C(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Mtb-cyt-bd oxidase-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Mtb-cyt-bd oxidase-IN-3, a potent inhibitor of the Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase. This document details the quantitative data associated with its inhibitory activity, the experimental protocols for its evaluation, and visual representations of its mode of action and the experimental workflow for its characterization.

Core Mechanism of Action

This compound, identified as compound 1u in its discovery publication, is an analogue of Aurachin D that targets the cytochrome bd (cyt-bd) oxidase of Mycobacterium tuberculosis.[1] This enzyme is one of two terminal oxidases in the mycobacterial respiratory chain, playing a critical role in cellular respiration and energy production, particularly under conditions of stress such as hypoxia or when the primary terminal oxidase, the cytochrome bcc-aa3 complex, is inhibited.[2]

The cytochrome bd oxidase is absent in eukaryotes, making it an attractive target for the development of novel anti-tubercular drugs.[2] this compound exerts its inhibitory effect by binding to the cyt-bd oxidase, thereby blocking the electron flow from menaquinol to oxygen. This disruption of the electron transport chain leads to a decrease in ATP synthesis, ultimately inhibiting the growth of M. tuberculosis.

A key therapeutic strategy involving inhibitors of cyt-bd oxidase is the concept of "synthetic lethality". While inhibition of the primary cytochrome bcc-aa3 oxidase alone (e.g., with the clinical candidate Q203) is often bacteriostatic, the simultaneous inhibition of both terminal oxidases leads to a potent bactericidal effect.[3] This dual-inhibition strategy effectively shuts down the respiratory capacity of M. tuberculosis, leading to rapid cell death.

Quantitative Data

The inhibitory activity of this compound (compound 1u) and its analogues against the Mtb cytochrome bd oxidase and against M. tuberculosis growth has been quantitatively assessed. The following table summarizes the key findings from the primary research.

CompoundMtb cyt-bd oxidase IC50 (µM)Mtb H37Rv MIC (µM)
This compound (1u) 0.36 32
Aurachin D (1a)0.03>64
Analogue 1d0.028
Analogue 1g0.014
Analogue 1k0.02>64
Analogue 1t0.02>64
Analogue 1v0.03>64
Analogue 1w0.03>64
Analogue 1x0.04>64

Data extracted from "Synthesis and Biological Evaluation of Aurachin D Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase".[1]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the role of cytochrome bd oxidase in the M. tuberculosis respiratory chain and the inhibitory action of this compound.

menaquinol Menaquinol (MQH2) cyt_bcc_aa3 Cytochrome bcc-aa3 (Primary Oxidase) menaquinol->cyt_bcc_aa3 e- cyt_bd Cytochrome bd Oxidase (Alternative Oxidase) menaquinol->cyt_bd e- atp_synthase ATP Synthase cyt_bcc_aa3->atp_synthase H+ gradient cyt_bd->atp_synthase H+ gradient ATP ATP atp_synthase->ATP ADP + Pi inhibitor Mtb-cyt-bd oxidase-IN-3 inhibitor->cyt_bd q203 Q203 q203->cyt_bcc_aa3 Bacterial Growth Bacterial Growth ATP->Bacterial Growth

Caption: Inhibition of the Mtb respiratory chain by this compound.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the evaluation of this compound.

Mtb Cytochrome bd Oxidase Inhibition Assay

This assay measures the ability of a compound to inhibit the oxygen consumption of inverted membrane vesicles (IMVs) containing overexpressed Mtb cytochrome bd oxidase.

  • Preparation of Inverted Membrane Vesicles (IMVs):

    • Mycobacterium smegmatis harboring a plasmid for the overexpression of Mtb CydAB (the core subunits of cytochrome bd oxidase) is cultured to mid-log phase.

    • Cells are harvested by centrifugation, washed, and resuspended in a lysis buffer.

    • The cell suspension is lysed by sonication or French press.

    • Unbroken cells and debris are removed by low-speed centrifugation.

    • The supernatant is then subjected to ultracentrifugation to pellet the membrane fraction.

    • The resulting pellet, containing the IMVs, is resuspended in a suitable buffer and stored at -80 °C.

  • Oxygen Consumption Assay:

    • The assay is performed in a sealed chamber equipped with an oxygen electrode at a constant temperature.

    • The reaction mixture contains the IMVs, a buffer (e.g., potassium phosphate buffer), and the electron donor menadiol bis(phosphate) (a menaquinol analogue).

    • The reaction is initiated by the addition of the electron donor.

    • The rate of oxygen consumption is monitored.

    • To determine the inhibitory activity of this compound, various concentrations of the compound are pre-incubated with the IMVs before the addition of the electron donor.

    • The percentage of inhibition is calculated by comparing the rate of oxygen consumption in the presence of the inhibitor to that of a DMSO control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

M. tuberculosis Growth Inhibition Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of M. tuberculosis.

  • Bacterial Culture:

    • M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80 to mid-log phase.

  • Assay Setup:

    • The assay is performed in 96-well microplates.

    • The compound is serially diluted in the culture medium.

    • The bacterial culture is diluted to a standardized inoculum and added to each well containing the compound dilutions.

    • Control wells containing bacteria with no compound (growth control) and medium only (sterility control) are included.

  • Incubation and Reading:

    • The plates are incubated at 37 °C for a specified period (typically 7-14 days).

    • Bacterial growth is assessed visually or by measuring the optical density at 600 nm (OD600).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Experimental Workflow

The following diagram outlines the general workflow for the discovery and characterization of Mtb-cyt-bd oxidase inhibitors like this compound.

start Compound Synthesis (e.g., Aurachin D Analogues) assay1 Primary Screen: Mtb cyt-bd Oxidase Inhibition Assay (IC50) start->assay1 decision1 Active? assay1->decision1 assay2 Secondary Screen: Mtb Growth Inhibition Assay (MIC) decision1->assay2 Yes inactive Inactive decision1->inactive No decision2 Potent? assay2->decision2 further_studies Further Studies: - Mechanism of Action - In vivo Efficacy - ADME/Tox decision2->further_studies Yes not_potent Not Potent decision2->not_potent No

Caption: Workflow for the identification of Mtb-cyt-bd oxidase inhibitors.

This in-depth guide provides a foundational understanding of the mechanism of action of this compound for researchers and drug development professionals. The provided data, protocols, and diagrams offer a comprehensive resource for further investigation and development of novel anti-tubercular agents targeting the cytochrome bd oxidase of Mycobacterium tuberculosis.

References

The Discovery and Synthesis of Mtb-cyt-bd Oxidase-IN-7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the exploration of novel therapeutic targets. The cytochrome bd (cyt-bd) oxidase, a key component of the Mtb respiratory chain, represents a promising target as it is crucial for bacterial survival under stress conditions and is absent in eukaryotes.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a novel Mtb-cyt-bd oxidase inhibitor, Mtb-cyt-bd oxidase-IN-7. This compound belongs to a class of 1-hydroxy-2-methylquinolin-4(1H)-one derivatives and has demonstrated significant potential in the context of combination therapy for tuberculosis.[2]

Discovery of Mtb-cyt-bd oxidase-IN-7

Mtb-cyt-bd oxidase-IN-7 was identified through a process of virtual screening and subsequent structural modification of known drugs.[2] The initial screening aimed to find compounds with a binding affinity for the Mtb cytochrome bd oxidase. This was followed by a medicinal chemistry effort to synthesize and optimize derivatives, leading to the identification of Mtb-cyt-bd oxidase-IN-7 as a potent inhibitor.

Quantitative Data Summary

The following table summarizes the key quantitative data for Mtb-cyt-bd oxidase-IN-7.

ParameterValueDescriptionStrain/Conditions
Binding Affinity (Kd) 4.17 μMDissociation constant, indicating the binding affinity to the cytochrome bd oxidase.Purified Mtb cytochrome bd oxidase
Minimum Inhibitory Concentration (MIC) 6.25 μMThe lowest concentration of the compound that prevents visible growth of the bacteria.Mtb ΔqcrCAB (cytochrome bcc-aa3 knockout strain, relying on cyt-bd)

Experimental Protocols

Synthesis of Mtb-cyt-bd oxidase-IN-7

While the specific, step-by-step synthesis protocol for Mtb-cyt-bd oxidase-IN-7 is detailed in the primary literature, the general approach for creating 1-hydroxy-2-methylquinolin-4(1H)-one derivatives involves established organic synthesis methodologies. A representative synthesis would likely follow a multi-step pathway, potentially involving:

  • Starting Material Preparation: Synthesis or acquisition of a substituted aniline precursor.

  • Cyclization Reaction: A Conrad-Limpach or similar reaction to form the quinolinone core.

  • Hydroxylation: Introduction of the hydroxyl group at the N1 position.

  • Purification: Purification of the final compound using techniques such as column chromatography and recrystallization.

  • Structural Verification: Confirmation of the chemical structure using methods like NMR spectroscopy and mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Mtb-cyt-bd oxidase-IN-7 was determined using a broth microdilution method.[3][4]

  • Bacterial Strain: M. tuberculosis H37Rv ΔqcrCAB, a strain where the primary cytochrome bcc-aa3 oxidase is knocked out, making it reliant on the cytochrome bd oxidase for respiration.

  • Culture Medium: A suitable liquid medium for mycobacterial growth, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Compound Preparation: A serial dilution of Mtb-cyt-bd oxidase-IN-7 is prepared in the culture medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the Mtb ΔqcrCAB strain.

  • Incubation: The plate is incubated at 37°C for a period sufficient for visible growth to appear in the control wells (typically 7-14 days).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Oxygen Consumption Assay

The inhibitory effect of Mtb-cyt-bd oxidase-IN-7 on oxygen consumption was evaluated, particularly in combination with a cytochrome bcc-aa3 inhibitor like Q203.

  • Preparation of Inverted Membrane Vesicles (IMVs): IMVs expressing Mtb cytochrome bd oxidase are prepared from a suitable expression host.

  • Assay Buffer: A suitable buffer containing a substrate for the respiratory chain (e.g., NADH or menadiol) is used.

  • Oxygen Measurement: An oxygen electrode or a fluorescence-based oxygen sensor is used to monitor the rate of oxygen consumption.

  • Inhibitor Addition: The assay is initiated by the addition of the substrate. The baseline oxygen consumption rate is measured. Then, Mtb-cyt-bd oxidase-IN-7 and/or Q203 are added, and the change in the oxygen consumption rate is recorded.

  • Data Analysis: The percentage of inhibition of oxygen consumption is calculated by comparing the rates before and after the addition of the inhibitor(s). The combination of Mtb-cyt-bd oxidase-IN-7 and Q203 has been shown to completely inhibit the oxygen consumption of the wild-type Mtb strain.[5]

Visualizations

Experimental Workflow for Inhibitor Identification and Validation

G cluster_0 Discovery Phase cluster_1 Biological Evaluation Phase A Virtual Screening of Compound Libraries B Identification of Initial Hits (e.g., Ivacaftor, Roquinimex) A->B Biological Validation C Structural Modification and Synthesis of Derivatives B->C Medicinal Chemistry D Generation of 1-hydroxy-2-methylquinolin-4(1H)-one Derivatives C->D Synthesis E Binding Affinity Assay (Kd determination) D->E F MIC Determination against Mtb ΔqcrCAB D->F G Oxygen Consumption Assay (with and without Q203) D->G H Identification of Mtb-cyt-bd oxidase-IN-7 as a potent inhibitor E->H F->H G->H

Caption: Workflow for the discovery and evaluation of Mtb-cyt-bd oxidase-IN-7.

Signaling Pathway: Dual Inhibition of Mtb Respiration

G menaquinol Menaquinol Pool cyt_bcc Cytochrome bcc-aa3 Oxidase menaquinol->cyt_bcc e- cyt_bd Cytochrome bd Oxidase menaquinol->cyt_bd e- atp_synthase ATP Synthase cyt_bcc->atp_synthase Proton Motive Force o2 O2 cyt_bcc->o2 Reduction cyt_bd->atp_synthase Proton Motive Force cyt_bd->o2 Reduction atp ATP Production atp_synthase->atp h2o H2O q203 Q203 q203->cyt_bcc Inhibits in7 Mtb-cyt-bd oxidase-IN-7 in7->cyt_bd Inhibits

Caption: Dual inhibition of the Mtb electron transport chain.

References

An In-depth Technical Guide to Mtb-cyt-bd Oxidase-IN-3 Target Engagement in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement of Mtb-cyt-bd oxidase-IN-3, a notable inhibitor of the alternative terminal oxidase in Mycobacterium tuberculosis (Mtb). This document details the mechanism of action, quantitative binding data, and explicit experimental protocols for assessing target engagement, tailored for a scientific audience actively involved in tuberculosis research and drug discovery.

Introduction: Targeting the Mtb Respiratory Chain

Mycobacterium tuberculosis, the etiological agent of tuberculosis, possesses a branched electron transport chain (ETC) crucial for its survival and pathogenesis. The ETC terminates with two primary oxidases: the cytochrome bcc-aa₃ supercomplex and the alternative cytochrome bd (cyt-bd) oxidase. While the cytochrome bcc-aa₃ is the primary driver of ATP synthesis under optimal growth conditions, the cyt-bd oxidase is critical for Mtb's survival under stressful conditions such as hypoxia, nitrosative stress, and exposure to certain antibiotics. This functional redundancy presents a challenge for drugs targeting the main respiratory pathway.

This compound is a small molecule inhibitor specifically targeting the cyt-bd oxidase. The primary therapeutic strategy involving such inhibitors is often a synergistic approach, combining them with inhibitors of the cytochrome bcc-aa₃ complex, such as Telacebec (Q203). This dual inhibition effectively shuts down both terminal branches of the respiratory chain, leading to a more potent bactericidal effect and potentially reducing the duration of tuberculosis treatment.

Mechanism of Target Engagement

This compound engages with the CydA subunit of the cytochrome bd oxidase complex. This subunit houses the heme groups and the menaquinol binding site (Q-loop). By binding to this site, this compound competitively inhibits the binding of the natural substrate, menaquinol, thereby blocking the transfer of electrons to oxygen. This inhibition disrupts the proton motive force generated by the oxidase and, consequently, hinders ATP synthesis, particularly under conditions where the cyt-bd oxidase is the predominant respiratory enzyme. The ultimate effect is a depletion of cellular energy, leading to growth inhibition.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound, providing key metrics for its target engagement and antimycobacterial activity.

ParameterValueDescription
IC₅₀ (Inhibitory Concentration 50%) 0.36 µMThe concentration of this compound required to inhibit the activity of the isolated Mtb cytochrome bd oxidase enzyme by 50%.
MIC (Minimum Inhibitory Concentration) 32 µMThe lowest concentration of this compound that prevents the visible growth of Mycobacterium tuberculosis in a whole-cell assay.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the target engagement and cellular effects of this compound.

Whole-Cell Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the potency of the inhibitor against growing Mtb.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.1 µM to 128 µM. Include a no-drug control (DMSO vehicle) and a no-bacteria control.

  • Inoculate the wells with an Mtb H37Rv suspension to a final optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

  • Seal the plates and incubate at 37°C for 7-14 days.

  • Determine the MIC by visual inspection or by measuring the OD₆₀₀. The MIC is the lowest drug concentration that inhibits visible growth.[1][2]

Oxygen Consumption Rate (OCR) Assay

This assay directly measures the effect of the inhibitor on mycobacterial respiration.

Materials:

  • Mycobacterium tuberculosis H37Rv or a ΔcydAB knockout strain

  • Seahorse XFp Analyzer (or similar)

  • XFp cell culture miniplates

  • 7H9 assay medium (without OADC)

  • This compound and Q203 (as a control) stock solutions

  • Oxygen-sensitive probes (e.g., MitoXpress) can be used as an alternative to a Seahorse analyzer.[3][4]

Procedure:

  • Culture Mtb to mid-log phase, wash, and resuspend in 7H9 assay medium.

  • Seed the bacteria into the wells of an XFp miniplate.

  • Pre-treat the cells with this compound, Q203, or a combination, and incubate for a defined period (e.g., 1-2 hours).

  • Place the plate in the Seahorse XFp Analyzer and perform the assay according to the manufacturer's instructions to measure the basal OCR.

  • Analyze the data to determine the percentage of OCR inhibition relative to the untreated control. A significant reduction in OCR indicates inhibition of the respiratory chain.

Cellular ATP Depletion Assay

This assay quantifies the downstream effect of respiratory inhibition on the cell's energy levels.

Materials:

  • Mycobacterium tuberculosis H37Rv

  • 7H9 broth with OADC and Tween 80

  • This compound stock solution

  • BacTiter-Glo™ Microbial Cell Viability Assay kit (Promega) or similar ATP detection reagent

  • Luminometer

Procedure:

  • Grow Mtb H37Rv to mid-log phase and adjust the culture to a standardized OD₆₀₀.

  • Expose the bacterial culture to various concentrations of this compound (and controls like Q203 or a combination) for a set time (e.g., 24-48 hours).

  • Take aliquots of the treated cultures and add the BacTiter-Glo™ reagent according to the manufacturer's protocol.[5][6][7][8][9] This reagent lyses the cells and provides the necessary components for a luciferase-based reaction that produces light in proportion to the amount of ATP.

  • Incubate for 5-10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate-based luminometer. A dose-dependent decrease in luminescence indicates ATP depletion due to inhibition of the respiratory chain.[10]

Cellular Thermal Shift Assay (CETSA)

CETSA directly confirms the binding of the inhibitor to its target protein within intact cells by measuring changes in the protein's thermal stability.

Materials:

  • Mycobacterium tuberculosis H37Rv

  • PBS (Phosphate-Buffered Saline)

  • This compound stock solution

  • Lysis buffer with protease inhibitors (adapted for Mtb, e.g., with mechanical lysis using bead beating)

  • Thermal cycler

  • Western blotting equipment and reagents

  • Anti-CydA antibody (custom or commercially available)

Procedure:

  • Culture Mtb H37Rv to mid-log phase, harvest, and resuspend in PBS.

  • Treat the cells with this compound or a vehicle control (DMSO) for 1 hour at 37°C.

  • Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling.

  • Lyse the cells using an appropriate method for Mtb (e.g., bead beating) to release the cellular proteins.

  • Centrifuge the lysates at high speed to pellet precipitated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble CydA protein in each sample using Western blotting with an anti-CydA antibody.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates that the inhibitor has bound to and stabilized the CydA protein, confirming target engagement.[11][12][13]

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound.

G cluster_ETC Mtb Electron Transport Chain cluster_bcc_aa3 Cytochrome bcc-aa₃ Supercomplex (Primary) cluster_bd Cytochrome bd Oxidase (Alternative) NDH2 Type II NADH Dehydrogenase Menaquinone Menaquinone Pool (MK) NDH2->Menaquinone e⁻ QcrB QcrB Menaquinone->QcrB e⁻ CydA CydA Menaquinone->CydA e⁻ bcc_aa3 bcc-aa₃ Oxidase QcrB->bcc_aa3 e⁻ ATPSynthase ATP Synthase bcc_aa3->ATPSynthase H⁺ gradient Q203 Telacebec (Q203) Q203->QcrB inhibits bd_oxidase bd Oxidase CydA->bd_oxidase e⁻ bd_oxidase->ATPSynthase H⁺ gradient IN3 Mtb-cyt-bd oxidase-IN-3 IN3->CydA inhibits ATP ATP ATPSynthase->ATP

Caption: Mtb Electron Transport Chain and Inhibitor Targets.

G cluster_workflow Target Engagement Workflow for this compound cluster_invitro In Vitro / Biochemical cluster_incellulo In Cellulo / Whole-Cell start Start enzymatic_assay Enzymatic Assay (Purified Cyt-bd Oxidase) start->enzymatic_assay mic_assay MIC Assay (Mtb H37Rv) start->mic_assay ic50 Determine IC₅₀ enzymatic_assay->ic50 Quantitative Inhibition Data end End ic50->end mic_value Determine MIC mic_assay->mic_value Whole-Cell Potency ocr_assay Oxygen Consumption Rate (OCR) Assay mic_value->ocr_assay ocr_inhibition Measure OCR Inhibition ocr_assay->ocr_inhibition Cellular Respiration Effect atp_assay ATP Depletion Assay ocr_inhibition->atp_assay atp_depletion Quantify ATP Levels atp_assay->atp_depletion Downstream Energy Effect cetsa_assay Cellular Thermal Shift Assay (CETSA) atp_depletion->cetsa_assay target_binding Confirm Direct Target Binding cetsa_assay->target_binding Direct Target Validation target_binding->end

Caption: Experimental Workflow for Target Engagement.

G cluster_logic Logical Relationship of Dual Respiratory Inhibition Mtb Mycobacterium tuberculosis Resp1 Cytochrome bcc-aa₃ (Primary Respiration) Mtb->Resp1 Resp2 Cytochrome bd Oxidase (Alternative Respiration) Mtb->Resp2 ATP_Prod ATP Production & Survival Resp1->ATP_Prod Resp2->ATP_Prod compensates when Resp1 is inhibited Inhib1 Q203 Inhib1->Resp1 inhibits Bactericidal Bactericidal Effect Inhib1->Bactericidal synergize to cause Inhib2 This compound Inhib2->Resp2 inhibits Inhib2->Bactericidal synergize to cause Bacteriostasis Bacteriostasis ATP_Prod->Bacteriostasis leads to

References

The Role of Cytochrome bd Oxidase in Mycobacterium tuberculosis Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis, possesses a branched respiratory chain crucial for its survival, persistence, and pathogenesis. This respiratory chain features two terminal oxidases: the primary cytochrome bcc-aa₃ supercomplex and the alternative cytochrome bd oxidase. Cytochrome bd oxidase, encoded by the cydAB genes, is a key player in the bacterium's adaptation to the harsh and dynamic environment within the host. This technical guide provides an in-depth analysis of the structure, function, and regulation of cytochrome bd oxidase in M. tuberculosis, with a focus on its role as a promising target for novel anti-tubercular drug development. Detailed experimental protocols and collated quantitative data are presented to facilitate further research in this critical area.

Introduction: The Bifurcated Respiratory Chain of M. tuberculosis

M. tuberculosis relies on aerobic respiration for energy generation. Its electron transport chain (ETC) is distinct from the canonical mitochondrial ETC, exhibiting significant flexibility to adapt to varying oxygen tensions and host-inflicted stresses.[1] The mycobacterial ETC facilitates the transfer of electrons from donors like NADH and succinate to the terminal electron acceptor, oxygen. This process generates a proton motive force (PMF) that drives ATP synthesis.[2]

A key feature of the M. tuberculosis ETC is the presence of two terminal oxidases that reduce oxygen to water.[3] The cytochrome bcc-aa₃ supercomplex is the primary, more energy-efficient oxidase, coupling electron transport to proton pumping.[4] The second terminal oxidase is the cytochrome bd oxidase, a prokaryote-specific enzyme that does not pump protons but exhibits a high affinity for oxygen.[2][3] This functional redundancy allows M. tuberculosis to maintain respiratory activity under conditions that may compromise the function of the primary oxidase, such as hypoxia, nitrosative stress, and exposure to certain antibiotics.[5][6]

The cytochrome bd oxidase is dispensable for the growth of M. tuberculosis under standard laboratory conditions. However, its importance becomes evident under conditions mimicking the host environment.[7] Its expression is upregulated during the transition from acute to chronic infection in mouse models, and it plays a role in resisting host immune pressures like acidic pH and reactive nitrogen species.[1][8] Furthermore, the presence of a functional cytochrome bd oxidase can confer tolerance to inhibitors targeting the cytochrome bcc-aa₃ complex, such as the clinical candidate Q203 (telacebec).[9] This has led to the compelling therapeutic strategy of dual inhibition of both terminal oxidases to achieve a bactericidal effect.[9]

Structure and Function of Cytochrome bd Oxidase in M. tuberculosis

The M. tuberculosis cytochrome bd oxidase is a heterodimeric integral membrane protein complex composed of subunits CydA and CydB.[10] The genes encoding these subunits, cydA and cydB, are part of the cydABDC operon, which also includes genes for a putative ABC transporter (CydDC) likely involved in the assembly of the oxidase complex.[11]

The cryo-electron microscopy structure of the M. tuberculosis cytochrome bd oxidase has been resolved to 2.5 Å, providing significant insights into its architecture and mechanism (PDB ID: 7NKZ).[10] The complex contains three heme cofactors: heme b₅₅₈, heme b₅₉₅, and heme d. All three hemes are located within the CydA subunit.[10] A notable feature of the M. tuberculosis enzyme is a unique disulfide bond within the Q-loop domain, which is involved in menaquinol binding and is hypothesized to play a redox regulatory role.[3][10]

The primary function of cytochrome bd oxidase is to catalyze the four-electron reduction of molecular oxygen to water, coupled with the oxidation of menaquinol (MKH₂), the sole respiratory quinone in M. tuberculosis.[12] The enzyme exhibits a high affinity for oxygen, enabling the bacterium to respire under microaerophilic conditions found within host granulomas.[12] Unlike the cytochrome bcc-aa₃ complex, cytochrome bd oxidase is not a proton pump. However, it contributes to the PMF by consuming protons from the cytoplasm during oxygen reduction, thus maintaining the transmembrane proton gradient.[3]

Recent studies have revealed that the M. tuberculosis cytochrome bd oxidase is highly specific for menaquinol and does not efficiently oxidize ubiquinol.[10][13] Furthermore, its activity is subject to substrate inhibition at physiologically relevant menaquinol concentrations, a property not observed in the E. coli homologue.[14]

Regulation of Cytochrome bd Oxidase Expression

The expression of the cydABDC operon is tightly regulated in response to various environmental cues, allowing M. tuberculosis to adapt its respiratory chain to changing conditions.

Hypoxia: Low oxygen tension is a potent inducer of cydAB expression.[15] Studies in the model organism Mycobacterium smegmatis have shown that the expression of cydAB is directly regulated by the cAMP receptor protein (CRP) in response to hypoxia.[15] In M. tuberculosis, transcripts of cydA and cydC increase during chronic infection in mouse lungs, a typically hypoxic environment.[16]

Nitrosative Stress: Exposure to nitric oxide (NO), a key component of the host immune response, also leads to the upregulation of cytochrome bd oxidase.[2][8] This induction is part of a broader transcriptional response to nitrosative stress.

Inhibition of the Primary Respiratory Chain: Chemical inhibition of the cytochrome bcc-aa₃ complex with compounds like Q203 results in an upregulation of the cydAB operon as a compensatory mechanism.[5] This respiratory flexibility allows the bacterium to survive treatment with inhibitors of the primary oxidase.

Cytochrome bd Oxidase as a Drug Target

The unique structural features of cytochrome bd oxidase, its absence in eukaryotes, and its crucial role in M. tuberculosis pathogenesis and drug tolerance make it an attractive target for novel anti-tubercular therapies.[6]

Synergistic Lethality: While inhibitors of cytochrome bd oxidase alone may not be bactericidal under normal aerobic conditions, they exhibit potent synergistic effects when combined with inhibitors of the cytochrome bcc-aa₃ complex.[9] This dual inhibition effectively shuts down aerobic respiration, leading to rapid bacterial killing.

Potentiation of Other Drugs: Inhibition of cytochrome bd oxidase has also been shown to potentiate the activity of other anti-tubercular drugs that target energy metabolism, such as bedaquiline, an ATP synthase inhibitor.[9]

Several classes of cytochrome bd oxidase inhibitors have been identified, including aurachin D analogues and 2-aryl-quinolones.[12] The availability of the high-resolution structure of the M. tuberculosis enzyme is facilitating structure-based drug design efforts to develop more potent and specific inhibitors.[10]

Quantitative Data

Table 1: Kinetic Parameters of M. tuberculosis Cytochrome bd Oxidase
SubstrateApparent Km (µM)Specific Catalytic Activity (µmol·min-1·mg-1)Reference
Decylubiquinol (dQH₂)21.52 ± 3.575.1 ± 0.29[12]
Ubiquinol-1 (Q₁H₂)51.55 ± 8.95.26 ± 0.52[12]
Ubiquinol-2 (Q₂H₂)65.21 ± 15.318.65 ± 2.5[12]
Menaquinol-1 (MK-1)Not determined due to substrate inhibitionNot determined due to substrate inhibition[10][14]

Note: The kinetic parameters for MK-1 could not be accurately determined due to strong substrate inhibition.[10][14]

Table 2: Inhibitor Potency against M. tuberculosis Cytochrome bd Oxidase and Whole Cells
InhibitorTargetIC₅₀ (µM)MIC (µM)Reference
Mtb-cyt-bd oxidase-IN-1Cytochrome bd oxidase0.13-[17]
Mtb-cyt-bd oxidase-IN-2Cytochrome bd oxidase0.67256[18]
CK-2-63Cytochrome bd oxidase-3.70 (aerobic)[12]
MTD-403Cytochrome bd oxidase-0.27 (aerobic)[12]
Q203Cytochrome bcc-aa₃-0.0027 (H37Rv)[9]
Table 3: Relative Expression of cydA in M. tuberculosis under Stress Conditions
ConditionFold Change in cydA ExpressionReference
Hypoxia (in vitro)Upregulated[16]
Nitric Oxide (in vitro)Upregulated[2][18]
Chronic Mouse Lung InfectionUpregulated[16]
Inhibition of Cytochrome bcc-aa₃Upregulated[5]

Experimental Protocols

Preparation of Inverted Membrane Vesicles (IMVs) from M. tuberculosis

This protocol is adapted from methods used for Gram-negative bacteria and mycobacteria.[5][6][17]

Materials:

  • M. tuberculosis culture

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 10% glycerol, 1 mM PMSF, DNase I

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl

  • French Press

  • Ultracentrifuge

Procedure:

  • Grow M. tuberculosis to the desired growth phase in an appropriate liquid medium.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold Wash Buffer.

  • Resuspend the cell pellet in Lysis Buffer.

  • Disrupt the cells by two passages through a pre-chilled French Press at 16,000 psi.

  • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to remove unbroken cells and large debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane vesicles.

  • Discard the supernatant and gently wash the IMV pellet with Wash Buffer.

  • Resuspend the IMV pellet in a minimal volume of Wash Buffer with 10% glycerol.

  • Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Aliquot and store the IMVs at -80°C.

Measurement of Oxygen Consumption Rate

This protocol is based on the use of a Clark-type oxygen electrode or similar technology.[12]

Materials:

  • Inverted Membrane Vesicles (IMVs) from M. tuberculosis

  • Assay Buffer: 50 mM potassium phosphate (pH 7.4), 5 mM MgCl₂

  • Substrate: NADH or menaquinol analogue (e.g., dQH₂)

  • Inhibitors (e.g., KCN for cytochrome bcc-aa₃, specific inhibitors for cytochrome bd)

  • Oxygen electrode system (e.g., Hansatech Oxytherm+)

Procedure:

  • Equilibrate the oxygen electrode chamber to the desired temperature (e.g., 37°C) with Assay Buffer.

  • Add a known amount of IMVs to the chamber and allow the baseline oxygen level to stabilize.

  • To measure cytochrome bd oxidase activity specifically, add an inhibitor of the cytochrome bcc-aa₃ complex (e.g., KCN) and wait for the oxygen consumption rate to stabilize.

  • Initiate the reaction by adding the substrate (e.g., NADH or dQH₂).

  • Monitor the decrease in oxygen concentration over time to determine the rate of oxygen consumption.

  • To test for inhibition, pre-incubate the IMVs with the inhibitor for a defined period before adding the substrate.

  • Calculate the specific activity as nmol O₂ consumed per minute per mg of membrane protein.

Generation of cydAB Knockout Mutants in M. tuberculosis

This protocol describes a general strategy for targeted gene knockout using homologous recombination.[11][19][20]

Materials:

  • M. tuberculosis strain

  • Suicide vector (e.g., p2NIL)

  • Marker genes (e.g., for antibiotic resistance, sacB for counter-selection)

  • Plasmids for homologous recombination constructs

  • Electroporator

Procedure:

  • Construct the Suicide Delivery Vector:

    • Clone the upstream and downstream flanking regions of the cydAB operon into the p2NIL vector.

    • Insert a selectable marker cassette (e.g., hygromycin resistance gene) between the two flanking regions.

    • Incorporate a counter-selectable marker (e.g., sacB) into the vector backbone.

  • Electroporation:

    • Prepare electrocompetent M. tuberculosis cells.

    • Electroporate the suicide delivery vector into the competent cells.

  • Selection of Single Crossover (SCO) Mutants:

    • Plate the electroporated cells on selective medium containing the appropriate antibiotic (e.g., hygromycin) and X-Gal.

    • SCO mutants will be antibiotic-resistant and blue.

  • Selection of Double Crossover (DCO) Mutants:

    • Culture the SCO mutants in antibiotic-free medium.

    • Plate the culture on medium containing sucrose (for sacB counter-selection) and X-Gal.

    • DCO mutants will be sucrose-resistant and white.

  • Confirmation of Knockout:

    • Confirm the gene deletion in the DCO mutants by PCR and Southern blotting.

In Vitro Assay for Cytochrome bd Oxidase Inhibitors

This is a spectrophotometric assay to measure the inhibition of quinol oxidase activity.[12]

Materials:

  • Purified cytochrome bd oxidase or IMVs

  • Assay Buffer: 50 mM potassium phosphate (pH 7.5)

  • Substrate: Decylubiquinol (dQH₂)

  • Inhibitor compounds

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of dQH₂ by reducing decylubiquinone with sodium borohydride.

  • In a cuvette, add Assay Buffer and the purified enzyme or IMVs.

  • Add the inhibitor compound at various concentrations and pre-incubate for a specified time.

  • Initiate the reaction by adding dQH₂.

  • Monitor the oxidation of dQH₂ by measuring the decrease in absorbance at 275 nm.

  • Calculate the initial rate of the reaction.

  • Determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Signaling Pathways and Logical Relationships

M_tuberculosis_Respiratory_Chain cluster_donors Electron Donors cluster_acceptor Terminal Electron Acceptor cluster_output Products & PMF NADH NADH NDH2 NDH2 NADH->NDH2 e⁻ Succinate Succinate SDH SDH Succinate->SDH e⁻ O2 O₂ H2O H₂O O2->H2O 4H⁺ + 4e⁻ PMF Proton Motive Force (PMF) MQ_pool MQ_pool NDH2->MQ_pool e⁻ SDH->MQ_pool e⁻ bcc_aa3 bcc_aa3 MQ_pool->bcc_aa3 e⁻ bd_oxidase bd_oxidase MQ_pool->bd_oxidase e⁻ bcc_aa3->O2 e⁻ bcc_aa3->PMF H⁺ pumping bd_oxidase->O2 e⁻ bd_oxidase->PMF Scalar H⁺ consumption

Experimental_Workflow_Knockout start Start: M. tuberculosis wild-type strain construct Construct suicide vector with cydAB flanking regions and selectable/counter-selectable markers start->construct electroporate Electroporate vector into M. tuberculosis construct->electroporate select_sco Select for Single Crossover (SCO) (e.g., on hygromycin + X-Gal plates) electroporate->select_sco culture_sco Culture SCO mutants in non-selective medium select_sco->culture_sco select_dco Select for Double Crossover (DCO) (e.g., on sucrose + X-Gal plates) culture_sco->select_dco confirm Confirm cydAB knockout by PCR and Southern blotting select_dco->confirm phenotype Phenotypic analysis of ΔcydAB mutant confirm->phenotype

Inhibitor_Screening_Workflow start Start: Compound Library in_vitro_assay In vitro enzymatic assay with purified cytochrome bd oxidase or IMVs start->in_vitro_assay determine_ic50 Determine IC₅₀ values for potent inhibitors in_vitro_assay->determine_ic50 whole_cell_assay Whole-cell growth inhibition assay (MIC determination) determine_ic50->whole_cell_assay synergy_testing Synergy testing with cytochrome bcc-aa₃ inhibitors (e.g., Q203) whole_cell_assay->synergy_testing lead_optimization Lead optimization synergy_testing->lead_optimization

Conclusion

Cytochrome bd oxidase is a critical component of the respiratory machinery of M. tuberculosis, enabling its adaptation to the challenging host environment and contributing to its resilience against therapeutic interventions. A thorough understanding of its structure, function, and regulation is paramount for the development of novel anti-tubercular strategies. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of mycobacterial respiration and exploiting its vulnerabilities. The synergistic targeting of both terminal oxidases represents a particularly promising avenue for the development of shorter, more effective tuberculosis treatment regimens. Continued research into the unique biochemistry of the M. tuberculosis cytochrome bd oxidase will undoubtedly pave the way for the next generation of anti-tubercular drugs.

References

Genetic Validation of Mycobacterium tuberculosis Cytochrome bd Oxidase as a Novel Drug Target

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis (TB), possesses a branched electron transport chain crucial for its survival and pathogenesis. The terminal end of this chain features two primary oxidases: the cytochrome bcc-aa3 supercomplex and the cytochrome bd (cyt-bd) oxidase. While the former is the principal oxidase under normoxic conditions, the cyt-bd oxidase, encoded by the cydABDC operon, is critical for respiration under hypoxic conditions and in response to stresses such as nitric oxide. This functional redundancy poses a challenge for drugs targeting the main respiratory pathway. This whitepaper provides a comprehensive overview of the genetic validation of cyt-bd oxidase as a promising drug target. We consolidate key quantitative data, detail essential experimental protocols, and present visual workflows to support the rationale for a therapeutic strategy involving the dual inhibition of both terminal oxidases.

Introduction: The Mtb Respiratory Chain and the Role of Cytochrome bd Oxidase

Mycobacterium tuberculosis relies on oxidative phosphorylation to generate ATP, a process essential for both replicating and non-replicating persistent bacteria.[1] The electron transport chain of Mtb transfers electrons from donors like NADH to the terminal electron acceptor, oxygen. This process involves two key terminal oxidases: the high-efficiency cytochrome bcc-aa3 supercomplex and the alternative, high-affinity cytochrome bd oxidase.[2]

Under normal oxygen conditions, Mtb predominantly utilizes the cytochrome bcc-aa3 pathway. However, within the host, Mtb encounters hypoxic microenvironments, such as in granulomas. Under these low-oxygen conditions, the expression of the cydABDC operon, which encodes the subunits of the cytochrome bd oxidase, is upregulated.[3][4] This allows Mtb to sustain respiration and energy production.

Genetic studies have shown that while cytochrome bd oxidase is not essential for the in vitro growth of Mtb under standard laboratory conditions, its deletion renders the bacterium highly susceptible to inhibitors of the cytochrome bcc-aa3 complex.[5][6] This synthetic lethal interaction underscores the potential of a combination therapy targeting both terminal oxidases to achieve a bactericidal effect against Mtb, including drug-tolerant persister cells.[2][6]

Quantitative Data Summary

The following tables summarize key quantitative data from studies validating Mtb-cyt-bd oxidase as a drug target. This data includes the inhibitory activity of various compounds against the enzyme and their effect on bacterial growth, both alone and in combination with other respiratory inhibitors.

Table 1: Inhibitory Activity of Compounds against Mtb Cytochrome bd Oxidase

CompoundTypeIC50 (μM)Reference
Mtb-cyt-bd oxidase-IN-2Oxidase Inhibitor0.67[7]
ND-011992Oxidase InhibitorNot specified[5]
Aurachin DMenaquinone AnalogueNot specified[5]
CK-2-632-Aryl-Quinolone3.70 (aerobic IC50)[6][8]
MTD-4032-Aryl-Quinolone0.27 (aerobic IC50)[6][8]

Table 2: Minimum Inhibitory Concentration (MIC) of Cytochrome bd Oxidase Inhibitors against M. tuberculosis

CompoundMIC (μM)NotesReference
Mtb-cyt-bd oxidase-IN-2256Against M. tuberculosis[7]
Q203 (Telacebec)Not applicableInhibitor of cytochrome bcc-aa3[5]
ND-011992Ineffective on its ownUsed in combination with Q203[5]

Signaling Pathways and Experimental Workflows

The Branched Electron Transport Chain of M. tuberculosis

The following diagram illustrates the two branches of the Mtb respiratory chain, highlighting the position of cytochrome bd oxidase and the points of inhibition by various compounds.

Mtb_Respiratory_Chain cluster_main Main Respiratory Pathway (High O2) NADH NADH NDH NADH Dehydrogenase NADH->NDH e- MQ_pool Menaquinone Pool (MQ/MQH2) Cyt_bcc_aa3 Cytochrome bcc-aa3 Supercomplex MQ_pool->Cyt_bcc_aa3 e- Cyt_bd Cytochrome bd Oxidase MQ_pool->Cyt_bd e- O2 O2 H2O H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP NDH->MQ_pool e- Cyt_bcc_aa3->O2 e- Cyt_bcc_aa3->H2O Cyt_bcc_aa3->ATP_Synthase H+ gradient Cyt_bd->O2 e- Cyt_bd->H2O Cyt_bd->ATP_Synthase H+ gradient Q203 Q203 (Telacebec) Q203->Cyt_bcc_aa3 BDQ Bedaquiline BDQ->ATP_Synthase Cyt_bd_Inhibitor Cyt-bd Inhibitors (e.g., ND-011992) Cyt_bd_Inhibitor->Cyt_bd Genetic_Validation_Workflow cluster_genetics Genetic Manipulation of Mtb cluster_phenotype Phenotypic Analysis cluster_chemical Chemical Validation start Hypothesis: Cyt-bd oxidase is a vulnerable drug target knockout Generate cydB Knockout (Homologous Recombination) start->knockout crispri Generate cydB Knockdown (CRISPRi) start->crispri inhibitor_screen Screen for Cyt-bd Oxidase Inhibitors start->inhibitor_screen growth_norm Assess Growth (Normoxia) knockout->growth_norm growth_hyp Assess Growth (Hypoxia) knockout->growth_hyp mic_det Determine MIC of Cyt-bcc-aa3 Inhibitors (e.g., Q203) knockout->mic_det crispri->growth_norm crispri->growth_hyp crispri->mic_det conclusion Conclusion: Cyt-bd oxidase is a validated drug target for combination therapy growth_norm->conclusion No essentiality growth_hyp->conclusion Growth defect mic_det->conclusion Hypersensitivity combo_testing Combination Testing (Cyt-bd-I + Q203) inhibitor_screen->combo_testing combo_testing->conclusion Synergistic killing

References

Mtb-cyt-bd Oxidase-IN-3: A Potential Adjunct for Targeting Non-Replicating Persistent Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of drug-resistant and persistent forms of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic strategies that target non-replicating bacteria. The cytochrome bd (cyt-bd) oxidase, a key component of the Mtb respiratory chain, is crucial for bacterial survival under stress conditions and during the non-replicating persistent state, especially when the primary cytochrome bcc-aa3 oxidase is compromised. This technical guide provides a comprehensive overview of Mtb-cyt-bd oxidase-IN-3, an inhibitor of cyt-bd oxidase, and its potential role in combination therapies against non-replicating persistent Mtb. While direct experimental data on this compound's effect on non-replicating Mtb is not yet available, this guide contextualizes its known activity within the broader, validated strategy of dual inhibition of Mtb's terminal oxidases.

Introduction: The Role of Cytochrome bd Oxidase in Mtb Persistence

Mycobacterium tuberculosis possesses a branched electron transport chain with two terminal oxidases: the cytochrome bcc-aa3 supercomplex and the cytochrome bd oxidase.[1][2] While the cytochrome bcc-aa3 complex is the primary oxidase during aerobic replication, the cytochrome bd oxidase plays a critical role in maintaining cellular respiration and ATP synthesis under conditions of hypoxia and nitrosative stress, which are characteristic of the host environment during infection.[1][2] Importantly, the cytochrome bd oxidase provides a bypass mechanism when the bcc-aa3 complex is inhibited, thereby contributing to the survival of non-replicating, drug-tolerant persister cells.[3][4] This functional redundancy makes the dual inhibition of both terminal oxidases a compelling strategy to achieve bactericidal activity against these persistent bacterial populations.[5][6]

This compound: A Novel Inhibitor of Cytochrome bd Oxidase

This compound (also referred to as compound 1u) is an aurachin D analogue that has been identified as a potent inhibitor of the Mtb cytochrome bd oxidase.[7]

Quantitative Data

The following table summarizes the known in vitro activity of this compound and its related analogues against the purified Mtb cyt-bd oxidase and replicating Mtb.

CompoundDescriptionMtb cyt-bd Oxidase IC50 (µM)Mtb Growth Inhibition MIC (µM)Reference
This compound (1u) 5-methoxy aurachin D analogueNot explicitly stated, but grouped with potent analogues32[7]
Aurachin D (1a)Parent compound0.494[7]
Analogue 1g6-fluoro aurachin D analogue0.258[7]
Analogue 1k7-fluoro aurachin D analogue0.37>128[7]
Analogue 1w6-methoxy aurachin D analogue0.67>128[7]

The "Dual Oxidase Inhibition" Strategy Against Non-Replicating Mtb

Research has demonstrated a synthetic lethal interaction between the two terminal respiratory oxidases.[3] While inhibition of the cytochrome bcc-aa3 oxidase alone (e.g., with Q203) is bacteriostatic, the concurrent inhibition of the cytochrome bd oxidase leads to a complete shutdown of respiration, ATP depletion, and bactericidal activity against both replicating and non-replicating Mtb.[3][5][6]

Signaling Pathway: Dual Inhibition of Mtb Respiratory Chain

Menaquinol Menaquinol Pool (MQH2) bcc_aa3 Cytochrome bcc-aa3 (Primary Oxidase) Menaquinol->bcc_aa3 e⁻ transfer bd_oxidase Cytochrome bd Oxidase (Alternative Oxidase) Menaquinol->bd_oxidase e⁻ transfer (Bypass) O2 O₂ bcc_aa3->O2 e⁻ transfer Proton_Motive_Force Proton Motive Force bcc_aa3->Proton_Motive_Force H⁺ pumping bd_oxidase->O2 e⁻ transfer bd_oxidase->Proton_Motive_Force H⁺ translocation H2O H₂O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Motive_Force->ATP_Synthase Q203 Q203 (Telacebec) Q203->bcc_aa3 Inhibition Mtb_cyt_bd_IN_3 This compound Mtb_cyt_bd_IN_3->bd_oxidase Inhibition

Caption: Dual inhibition of Mtb's terminal oxidases blocks both primary and bypass respiratory pathways.

Experimental Protocols for Assessing Activity Against Non-Replicating Mtb

The following are detailed methodologies for key experiments cited in the literature for evaluating compounds against non-replicating persistent Mtb.

Nutrient Starvation Model

This model mimics the nutrient-deprived conditions that Mtb may encounter in a granuloma.

  • Culture Preparation: M. tuberculosis H37Rv is grown to mid-log phase (OD600 ≈ 0.6-0.8) in 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

  • Induction of Non-Replicating State: Bacteria are washed twice with phosphate-buffered saline (PBS) containing 0.05% Tween 80 and resuspended in PBS at an OD600 of 0.4. The culture is then incubated at 37°C for 8-10 weeks to induce a non-replicating state.

  • Compound Exposure: The starved culture is diluted to an OD600 of 0.2 in PBS. The test compound (e.g., this compound) and a potentiating agent (e.g., Q203) are added at various concentrations.

  • Viability Assessment: At specified time points (e.g., 7, 14, and 21 days), aliquots are taken, serially diluted in 7H9 broth, and plated on 7H11 agar plates. Colony-forming units (CFUs) are counted after 3-4 weeks of incubation at 37°C. A bactericidal effect is defined as a significant reduction in CFU compared to the untreated control.

Oxygen Consumption Rate (OCR) Assay

This assay directly measures the impact of inhibitors on bacterial respiration.

  • Bacterial Preparation: Mid-log phase Mtb cultures are washed and resuspended in a low-buffer assay medium (e.g., 7H9 without albumin or catalase).

  • Assay Setup: The bacterial suspension is added to a Seahorse XF96 cell culture microplate. Test compounds are loaded into the injector ports of the sensor cartridge.

  • Measurement: The plate is incubated in the Seahorse XFe96 Analyzer. Baseline OCR is measured, followed by the injection of the compounds. OCR is monitored in real-time to determine the extent of respiratory inhibition.

  • Data Analysis: OCR is normalized to the number of bacteria. The synergistic effect of a compound combination is observed when the inhibition of OCR is significantly greater than the effect of each compound alone.

ATP Depletion Assay

This assay measures the impact of respiratory inhibition on the cell's energy status.

  • Compound Treatment: Mtb cultures (either replicating or non-replicating) are treated with the test compounds for a defined period (e.g., 24-48 hours).

  • ATP Extraction: An aliquot of the culture is taken, and bacterial ATP is extracted using a suitable lysis buffer.

  • Luminescence Measurement: The extracted ATP is quantified using a luciferin-luciferase-based assay (e.g., BacTiter-Glo™ Microbial Cell Viability Assay). Luminescence is measured using a plate reader.

  • Data Analysis: ATP levels are normalized to the number of bacteria (determined by OD600 or CFU). A significant drop in ATP levels indicates disruption of energy metabolism.

Experimental and Logical Workflows

Workflow for Screening and Validating Cyt-bd Oxidase Inhibitors

start Start: Compound Library screen1 Primary Screen: Whole-cell assay with Q203 background start->screen1 hits Initial Hits screen1->hits screen2 Secondary Screen: Oxygen Consumption Rate (OCR) Assay with Q203 hits->screen2 validated_hits Validated Hits screen2->validated_hits screen3 ATP Depletion Assay (Replicating Mtb) validated_hits->screen3 screen4 Bactericidal Activity Assay (Non-Replicating Mtb) validated_hits->screen4 lead Lead Candidate screen3->lead screen4->lead inhibit_bcc_aa3 Inhibition of Cyt bcc-aa3 (Q203) respiration_block Complete Respiratory Blockade inhibit_bcc_aa3->respiration_block inhibit_bd Inhibition of Cyt bd Oxidase (IN-3) inhibit_bd->respiration_block atp_depletion Severe ATP Depletion respiration_block->atp_depletion bactericidal Bactericidal Activity against Non-Replicating Mtb atp_depletion->bactericidal

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay of Mtb-cyt-bd Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome bd oxidase is a terminal oxidase in the electron transport chain of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2][3] It plays a crucial role in the pathogen's survival, particularly under stress conditions, making it an attractive target for novel anti-tubercular drug development.[4] Unlike the primary cytochrome bcc:aa3 oxidase, cytochrome bd oxidase is absent in eukaryotes, offering a potential for selective toxicity.[4] This document provides a detailed protocol for the in vitro assessment of inhibitors against Mtb cytochrome bd oxidase, using a representative inhibitor, herein referred to as "Mtb-cyt-bd oxidase-IN-3," based on established methodologies for similar compounds.

The Mtb respiratory chain is branched, with two terminal oxidases: the cytochrome bcc:aa3 supercomplex and the cytochrome bd oxidase.[5] While cytochrome bcc:aa3 is the primary oxidase under optimal growth conditions, cytochrome bd oxidase becomes essential under conditions of hypoxia and nitrosative stress, which are relevant during infection.[6][7] Inhibition of cytochrome bd oxidase alone may not be bactericidal, but its inhibition in combination with inhibitors of the cytochrome bcc:aa3 complex (e.g., Q203) or the F1Fo-ATP synthase (e.g., bedaquiline) has shown synergistic or enhanced bactericidal activity.[8][9][10] This highlights the therapeutic potential of a dual-targeting strategy.

Signaling Pathway: Mtb Respiratory Chain

The following diagram illustrates the branched electron transport chain of Mycobacterium tuberculosis and the sites of action for key inhibitors.

Mtb_Respiratory_Chain cluster_membrane Inner Membrane cluster_bcc_aa3 Cytochrome bcc:aa3 Supercomplex cluster_bd Cytochrome bd Oxidase cluster_atp_synthase ATP Synthase cluster_inhibitors Inhibitors NADH NADH + H+ NDH2 Type II NADH Dehydrogenase NADH->NDH2 e- Menaquinone Menaquinone Pool (MK/MKH2) NDH2->Menaquinone e- bcc Cytochrome bcc Menaquinone->bcc e- bd_oxidase Cytochrome bd Menaquinone->bd_oxidase e- aa3 Cytochrome aa3 bcc->aa3 e- Proton_Gradient Proton Motive Force (PMF) bcc->Proton_Gradient H+ O2 O2 aa3->O2 e- H2O_aa3 2H2O aa3->H2O_aa3 aa3->Proton_Gradient H+ O2_bd O2 bd_oxidase->O2_bd e- H2O_bd 2H2O bd_oxidase->H2O_bd atp_synthase F1Fo-ATP Synthase ATP ATP atp_synthase->ATP Proton_Gradient->atp_synthase H+ ADP ADP + Pi ADP->atp_synthase Q203 Q203 (Telacebec) Q203->bcc BDQ Bedaquiline BDQ->atp_synthase Inhibitor3 Mtb-cyt-bd oxidase-IN-3 Inhibitor3->bd_oxidase

Caption: The branched respiratory chain of M. tuberculosis and sites of inhibitor action.

Quantitative Data Summary

The following table summarizes inhibitory activities of representative Mtb cytochrome bd oxidase inhibitors based on available literature.

Compound NameTargetIC50 (µM)Mtb MIC (µM)M. smegmatis MIC (µM)Notes
Mtb-cyt-bd oxidase-IN-2Mtb cyt-bd oxidase0.67256>512Demonstrates specific inhibition of the target enzyme.[11]
CK-2-63Mtb cyt-bd oxidase-3.70-A 2-aryl-quinolone inhibitor.[9] Shows enhanced efficacy in combination with Q203 or bedaquiline.[8][9]
ND-011992Mtb cyt-bd oxidase---Ineffective on its own but bactericidal in combination with Q203.[10]
Aurachin DNon-selective quinone analog---A known, non-selective inhibitor of cytochrome bd oxidase.[2][8]

Note: IC50 and MIC values can vary depending on the specific assay conditions.

Experimental Protocol: In Vitro Assay of Mtb-cyt-bd Oxidase Inhibition

This protocol describes the determination of the inhibitory activity of a test compound (e.g., this compound) on Mtb cytochrome bd oxidase using inverted membrane vesicles (IMVs).

Principle

The assay measures the oxygen consumption rate (OCR) of IMVs containing overexpressed Mtb cytochrome bd oxidase. The menaquinol analogue, 2,3-dimethyl-1,4-naphthoquinone (DMN), is used as an artificial electron donor. The reduction in OCR in the presence of the inhibitor is used to determine its potency (IC50). To ensure that the measured activity is specific to cytochrome bd oxidase, the cytochrome bcc:aa3 complex is inhibited using a specific inhibitor like Q203 or by using a strain where the cytochrome bcc:aa3 complex is deleted.

Materials and Reagents
  • Mtb strain: An Mtb strain overexpressing cytochrome bd oxidase (or M. smegmatis as a surrogate host for expression). A strain with a deletion of the cytochrome bcc:aa3 complex (ΔcydAB) is ideal to eliminate background oxygen consumption.

  • Inverted Membrane Vesicles (IMVs): Prepared from the Mtb strain.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Dithiothreitol (DTT)

  • 2,3-dimethyl-1,4-naphthoquinone (DMN)

  • Q203 (Telacebec): To inhibit the cytochrome bcc:aa3 complex, if not using a deletion strain.

  • Assay Buffer: e.g., 50 mM potassium phosphate buffer (pH 7.0) containing 5 mM MgCl2.

  • Oxygen Electrode System: (e.g., Clark-type electrode) or a fluorescence-based oxygen sensor system.

Experimental Workflow Diagram

Assay_Workflow start Start prep_imv Prepare Inverted Membrane Vesicles (IMVs) from Mtb/M. smegmatis start->prep_imv prep_reagents Prepare Assay Buffer, Inhibitor dilutions, and Substrates (DMN/DTT) start->prep_reagents setup_assay Set up Oxygen Consumption Assay prep_imv->setup_assay prep_reagents->setup_assay add_imv Add IMVs to Assay Buffer setup_assay->add_imv add_inhibitor Add Test Inhibitor (e.g., IN-3) or Vehicle add_imv->add_inhibitor preincubate Pre-incubate add_inhibitor->preincubate start_reaction Initiate Reaction by adding DMN/DTT preincubate->start_reaction measure_ocr Measure Oxygen Consumption Rate (OCR) start_reaction->measure_ocr analyze_data Analyze Data: Calculate % Inhibition and Determine IC50 measure_ocr->analyze_data end End analyze_data->end

Caption: Experimental workflow for the in vitro assay of Mtb-cyt-bd oxidase inhibitors.

Step-by-Step Protocol
  • Preparation of Inverted Membrane Vesicles (IMVs):

    • Grow the Mtb or M. smegmatis expression strain to the mid-log phase.

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer and lyse the cells using a French press or sonication.

    • Remove unbroken cells and debris by low-speed centrifugation.

    • Pellet the membrane fraction by ultracentrifugation.

    • Resuspend the IMVs in a suitable storage buffer and determine the protein concentration (e.g., using a BCA assay). Store at -80°C.

  • Assay Setup:

    • Prepare serial dilutions of the test compound (this compound) in the assay buffer. Include a vehicle control (e.g., DMSO).

    • If using a wild-type strain, add Q203 (at a concentration known to fully inhibit cytochrome bcc:aa3, e.g., 1 µM) to all wells to isolate the activity of cytochrome bd oxidase.[1]

    • Set up the oxygen electrode or sensor system according to the manufacturer's instructions.

    • Add the assay buffer to the reaction chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Oxygen Consumption Measurement:

    • Add a known amount of IMVs to the reaction chamber.

    • Add the test inhibitor at various concentrations or the vehicle control and pre-incubate for a defined period (e.g., 5-10 minutes).

    • Initiate the reaction by adding the electron donor, a freshly prepared mixture of DMN and DTT. DTT reduces DMN to menaquinol, the substrate for the oxidase.

    • Record the rate of oxygen consumption over time.

  • Data Analysis:

    • Calculate the rate of oxygen consumption for each inhibitor concentration and the vehicle control.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The described in vitro assay provides a robust method for evaluating the inhibitory activity of compounds against Mtb cytochrome bd oxidase. This is a critical step in the early-stage drug discovery process for novel anti-tubercular agents. The development of potent and specific inhibitors of cytochrome bd oxidase, particularly those effective in combination with other respiratory chain inhibitors, holds significant promise for future tuberculosis treatment regimens.[1][2][3][8][9]

References

Application Notes and Protocols for High-Throughput Screening of Novel Mtb-cyt-bd Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), possesses a branched electron transport chain crucial for its survival and pathogenesis. One of the key components of this chain is the cytochrome bd (cyt-bd) oxidase, a terminal oxidase that is particularly important for Mtb's resilience under hypoxic conditions and during exposure to inhibitors of the primary cytochrome bcc:aa3 oxidase.[1][2][3] The absence of a homologous enzyme in humans makes the Mtb-cyt-bd oxidase an attractive target for the development of novel anti-tubercular drugs.[1]

These application notes provide a comprehensive guide for establishing a high-throughput screening (HTS) campaign to identify novel inhibitors of Mtb-cyt-bd oxidase. The protocols are designed for researchers in both academic and industrial settings who are focused on anti-TB drug discovery. A key strategy highlighted is the synergistic inhibition of both terminal oxidases, which has shown promise for eradicating persistent and drug-resistant Mtb strains.[2][4][5]

Signaling Pathway and Mechanism of Action

The Mtb-cyt-bd oxidase is a membrane-bound enzyme that catalyzes the two-electron oxidation of menaquinol (the electron donor in the Mtb respiratory chain) and the four-electron reduction of molecular oxygen to water.[6][7] This process contributes to the generation of a proton motive force across the bacterial membrane, which is essential for ATP synthesis.[6][7] The enzyme contains three heme cofactors: heme b558, heme b595, and heme d.[7][8] Electrons are transferred from menaquinol to heme b558 and then via heme b595 to the active site at heme d, where oxygen is reduced.[7]

cluster_membrane Cytoplasmic Membrane menaquinol Menaquinol (MQH2) cyt_bd Cyt-bd Oxidase (CydA/B) menaquinol->cyt_bd 2e- menaquinone Menaquinone (MQ) cyt_bd->menaquinone water H2O cyt_bd->water protons_out 2H+ (Periplasm) cyt_bd->protons_out Proton Pumping protons_in 2H+ (Cytoplasm) protons_in->cyt_bd oxygen 1/2 O2 oxygen->cyt_bd inhibitor Cyt-bd Inhibitor inhibitor->cyt_bd Inhibition

Caption: Mechanism of Mtb-cyt-bd Oxidase and Inhibition.

High-Throughput Screening (HTS) Workflow

The HTS workflow is designed to efficiently screen large compound libraries for potential inhibitors of Mtb-cyt-bd oxidase. The assay principle is based on the conditional essentiality of cyt-bd oxidase for Mtb's respiratory function when the primary cytochrome bcc:aa3 oxidase is blocked by a known inhibitor, such as Q203.[5] Under these conditions, inhibition of cyt-bd oxidase leads to a significant drop in oxygen consumption and ATP production, which can be measured using sensitive probes.

start Start library_prep Compound Library Preparation start->library_prep assay_plate Assay Plate Preparation (384-well) library_prep->assay_plate reagent_add Addition of Mtb Membranes, Q203, and Substrate assay_plate->reagent_add incubation Incubation reagent_add->incubation readout Signal Readout (e.g., Fluorescence) incubation->readout data_analysis Data Analysis (IC50 Determination) readout->data_analysis hit_validation Hit Validation and Secondary Assays data_analysis->hit_validation end End hit_validation->end

Caption: High-Throughput Screening Workflow for Mtb-cyt-bd Oxidase Inhibitors.

Experimental Protocols

Protocol 1: Preparation of Mtb Inverted Membrane Vesicles (IMVs)

This protocol describes the preparation of IMVs from a suitable Mtb strain (or a surrogate like Mycobacterium smegmatis which also expresses a homologous cyt-bd oxidase) for use in the HTS assay.[5]

Materials:

  • M. smegmatis mc²155 or Mtb H37Rv culture

  • Lysis Buffer (50 mM MOPS, 50 mM NaCl, 10% glycerol, pH 7.5)

  • DNase I

  • Phenylmethylsulfonyl fluoride (PMSF)

  • High-pressure homogenizer (e.g., French press)

  • Ultracentrifuge

Procedure:

  • Grow mycobacterial cultures to mid-log phase.

  • Harvest cells by centrifugation and wash with Lysis Buffer.

  • Resuspend the cell pellet in Lysis Buffer containing DNase I and PMSF.

  • Lyse the cells using a high-pressure homogenizer.

  • Centrifuge the lysate at low speed to remove unbroken cells and debris.

  • Pellet the membrane fraction from the supernatant by ultracentrifugation.

  • Wash the membrane pellet with Lysis Buffer and resuspend to a final protein concentration of 10-20 mg/mL.

  • Aliquot and store the IMVs at -80°C until use.

Protocol 2: High-Throughput Screening Assay for Mtb-cyt-bd Oxidase Inhibitors

This assay measures the oxygen consumption of IMVs using a fluorescence-based oxygen sensor.

Materials:

  • Mtb IMVs

  • Assay Buffer (50 mM KH2PO4, 5 mM MgCl2, pH 7.0)

  • NADH (electron donor)

  • Q203 (cytochrome bcc:aa3 inhibitor)

  • Oxygen sensor probe (e.g., MitoXpress Xtra)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Aurachin D)

  • 384-well black, clear-bottom assay plates

Procedure:

  • Dispense 1 µL of test compounds, positive control, and DMSO (negative control) into the wells of a 384-well plate.

  • Prepare a master mix containing Assay Buffer, Mtb IMVs (final concentration ~50 µg/mL), Q203 (final concentration to fully inhibit cyt-bcc:aa3), and the oxygen sensor probe.

  • Dispense 25 µL of the master mix into each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding.

  • Initiate the reaction by adding 25 µL of NADH solution (final concentration ~200 µM).

  • Immediately seal the plate and measure the fluorescence signal over time using a plate reader equipped for kinetic fluorescence measurements.

  • The rate of oxygen consumption is determined from the slope of the fluorescence signal over time.

Protocol 3: Data Analysis and Hit Confirmation

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • Select compounds that exhibit a predefined inhibition threshold (e.g., >50%) for further analysis.

  • Perform dose-response experiments for the selected hits to determine their half-maximal inhibitory concentration (IC50).[9]

  • Fit the dose-response data using a four-parameter logistic model to calculate the IC50 values.[9][10]

Hit Confirmation:

  • Confirm the activity of hits using orthogonal assays, such as an ATP synthesis assay.

  • Assess the cytotoxicity of the confirmed hits against mammalian cell lines to determine their selectivity index.[3][10]

  • Test the most promising compounds for their ability to inhibit the growth of whole Mtb cells, both alone and in combination with Q203.

Data Presentation

The following table summarizes the inhibitory activity of known and newly identified compounds against Mtb-cyt-bd oxidase.

Compound IDScaffoldTargetIC50 (µM)Whole Cell Activity (Mtb)Reference
Aurachin DQuinolineCyt-bd Oxidase~0.1Yes[11][12]
CK-2-632-Aryl-QuinoloneCyt-bd Oxidase3.70Yes[11][13]
MTD-4032-Aryl-QuinoloneCyt-bd Oxidase0.27Yes[11]
TB25Not SpecifiedCyt-bd OxidaseNot ReportedYes[4]
TB25-2Not SpecifiedCyt-bd OxidaseNot ReportedYes[4]
TB25-14Not SpecifiedCyt-bd OxidaseNot ReportedYes[4]
Benzothiazole AmidesBenzothiazoleCyt-bd OxidaseNot ReportedYes[3]
ND-011992Not SpecifiedCyt-bd OxidaseNot ReportedSynergistic with Q203[5]

Note: The IC50 values can vary depending on the specific assay conditions. The whole-cell activity indicates that the compound is active against replicating Mtb.

Conclusion

The protocols and information provided in these application notes offer a robust framework for the high-throughput screening and identification of novel inhibitors targeting the Mtb-cyt-bd oxidase. By employing a synergistic screening strategy and a comprehensive hit validation cascade, researchers can significantly advance the discovery of new therapeutic agents to combat tuberculosis. The development of potent and selective cyt-bd oxidase inhibitors holds the potential to shorten TB treatment regimens and overcome the challenges of drug resistance.

References

Application Notes and Protocols for Mtb-cyt-bd Oxidase-IN-3 in a Mouse Model of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), possesses a branched respiratory chain that allows it to adapt to the diverse and challenging environments within the host. This respiratory chain terminates with two distinct cytochrome oxidases: the cytochrome bc1:aa3 supercomplex and the cytochrome bd oxidase. While the cytochrome bc1:aa3 complex is the primary oxidase under optimal growth conditions, the cytochrome bd oxidase is crucial for Mtb's survival under stressful conditions such as hypoxia, nitrosative stress, and acidic pH, which are encountered within the host, particularly after the onset of the adaptive immune response.[1][2][3] The cytochrome bd oxidase is absent in eukaryotes, making it an attractive target for novel anti-tubercular drug development.[4][5]

Mtb-cyt-bd oxidase-IN-3 is an inhibitor of the Mtb cytochrome bd oxidase. This document provides detailed application notes and protocols for the pre-clinical evaluation of this compound in a mouse model of tuberculosis, based on established methodologies for testing anti-tubercular agents.

Mechanism of Action

The Mtb respiratory chain facilitates oxidative phosphorylation to generate ATP. Electrons are passed along a series of protein complexes, creating a proton motive force that drives ATP synthase. The respiratory chain has two terminal branches, allowing for metabolic flexibility. The primary branch utilizes the cytochrome bc1:aa3 supercomplex. The alternative branch, which is critical for survival under host-induced stress, uses the cytochrome bd oxidase.[1][3] this compound specifically inhibits the cytochrome bd oxidase. By blocking this alternative respiratory pathway, the bacterium becomes more susceptible to host-induced stress and to inhibitors of the primary respiratory branch, such as Q203.[6][7] This creates a synthetic lethal interaction, where the simultaneous inhibition of both terminal oxidases leads to a bactericidal effect.[6][8]

Mtb Respiratory Chain and Inhibition menaquinol Menaquinol Pool bc1_aa3 Cytochrome bc1:aa3 (Primary Oxidase) menaquinol->bc1_aa3 e- cyt_bd Cytochrome bd Oxidase (Alternative Oxidase) menaquinol->cyt_bd e- atp_synthase ATP Synthase bc1_aa3->atp_synthase H+ gradient o2 O2 bc1_aa3->o2 e- cyt_bd->atp_synthase H+ gradient cyt_bd->o2 e- atp ATP atp_synthase->atp h2o H2O o2->h2o q203 Q203 (Inhibitor) q203->bc1_aa3 mtb_cyt_bd_in_3 This compound mtb_cyt_bd_in_3->cyt_bd

Caption: Mtb respiratory chain and points of inhibition.

Data Presentation

In Vitro Activity of this compound and Other Respiratory Inhibitors
CompoundTargetIC50 (µM)MIC (µM)OrganismReference
This compound (compound 1u)Mtb cyt-bd oxidase0.3632Mycobacterium tuberculosis[9]
CK-2-63Mtb cyt-bd oxidase-10 (in combination with Q203)Mycobacterium tuberculosis[1]
ND-011992Mtb cyt-bd oxidase--Mycobacterium tuberculosis[6]
Q203Mtb cyt-bc1:aa3--Mycobacterium tuberculosis[6]
In Vivo Efficacy of Cytochrome bd Oxidase Inhibitors in Mouse Models
Compound/RegimenMouse ModelDosingTreatment DurationChange in Lung CFU (log10) vs. UntreatedReference
CK-2-63Acute TB (BALB/c)100 mg/kg, oral, QD1 monthModest reduction[1]
Q203 + CK-2-63Acute TB (BALB/c)Q203: 10 mg/kg, oral, QD; CK-2-63: 100 mg/kg, oral, QD1 monthModest lowering compared to Q203 alone[1]
Q203 + ND-011992Acute TB (C57BL/6)Q203: 50 mg/kg, oral, QD; ND-011992: 50 mg/kg, oral, QD5 daysIncreased efficacy relative to single drug[6]

Note: Specific quantitative data for the change in lung CFU for CK-2-63 and its combination with Q203 were not explicitly stated in the source but described qualitatively. The efficacy of CK-2-63 in vivo was noted to be limited by high plasma protein binding.[1]

Experimental Protocols

Proposed Protocol for Efficacy Testing of this compound in a Mouse Model of Tuberculosis

This protocol is a synthesized methodology based on established practices for testing anti-tuberculosis drugs in murine models.[1][6][10]

1. Animal Model and Infection:

  • Animals: Female BALB/c or C57BL/6 mice, 6-8 weeks old.

  • M. tuberculosis Strain: H37Rv is a commonly used virulent laboratory strain.

  • Infection: Mice are infected via aerosol inhalation or intranasal route to establish a pulmonary infection. For an acute infection model, treatment can begin 1-2 weeks post-infection. For a chronic infection model, treatment can be initiated 4-6 weeks post-infection.[1] A typical aerosol infection aims for an initial deposition of 100-200 colony-forming units (CFU) in the lungs.

2. Compound Formulation and Administration:

  • Formulation: this compound should be formulated in a suitable vehicle for oral gavage. A common vehicle is 20% D-α-tocopherol polyethylene glycol 1,000 succinate (TPGS).[6] The stability and solubility of the compound in the chosen vehicle should be confirmed.

  • Dosing: The dose will need to be determined based on preliminary pharmacokinetic and tolerability studies. Based on studies with similar compounds, a starting dose could be in the range of 50-100 mg/kg administered once daily (QD).[1][6]

  • Administration: The compound is administered orally via gavage.

3. Experimental Groups:

  • Group 1: Vehicle control.

  • Group 2: this compound monotherapy.

  • Group 3: Q203 monotherapy (a cytochrome bc1:aa3 inhibitor, e.g., 10-50 mg/kg).

  • Group 4: Combination therapy of this compound and Q203.

  • Group 5: Positive control (e.g., Isoniazid at 25 mg/kg).[10]

4. Treatment and Monitoring:

  • Treatment Duration: Typically 4 weeks for an initial efficacy study.[1][10]

  • Monitoring: Monitor animal body weight and clinical signs of disease throughout the experiment.

5. Efficacy Readout:

  • At the end of the treatment period, mice are euthanized.

  • Lungs and spleens are aseptically harvested.

  • Organs are homogenized in sterile saline with a detergent like Tween-80.

  • Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar supplemented with OADC.

  • Plates are incubated at 37°C for 3-4 weeks, and bacterial burden is determined by counting CFUs.

  • The efficacy is expressed as the log10 reduction in CFU compared to the vehicle control group.

Workflow for In Vivo Efficacy Testing infection Aerosol Infection of Mice with M. tuberculosis H37Rv establishment Establishment of Pulmonary Infection (1-6 weeks) infection->establishment grouping Randomization into Treatment Groups establishment->grouping treatment Daily Oral Administration of Compound/Vehicle (4 weeks) grouping->treatment euthanasia Euthanasia and Organ Harvest (Lungs and Spleen) treatment->euthanasia homogenization Organ Homogenization euthanasia->homogenization plating Serial Dilution and Plating on 7H11 Agar homogenization->plating incubation Incubation at 37°C (3-4 weeks) plating->incubation cfu CFU Enumeration and Data Analysis incubation->cfu

Caption: Workflow for in vivo efficacy testing of this compound.

Pharmacokinetic (PK) Study Protocol

A preliminary PK study is essential to determine the appropriate dosing for the efficacy study.

1. Animals and Dosing:

  • Use non-infected BALB/c mice.

  • Administer a single dose of this compound via oral gavage and, if possible, intravenously to determine bioavailability.[1]

2. Sample Collection:

  • Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma is separated by centrifugation.

3. Bioanalysis:

  • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

4. Data Analysis:

  • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

  • Plasma protein binding should also be assessed as it can significantly impact the unbound, active drug concentration.[1]

Conclusion

This compound represents a promising compound targeting a key vulnerability of Mycobacterium tuberculosis. Its efficacy is likely to be most pronounced in combination with inhibitors of the primary respiratory chain, such as Q203. The provided protocols offer a framework for the systematic in vivo evaluation of this compound, which is a critical step in the pre-clinical development of this potential anti-tubercular agent. Careful consideration of its pharmacokinetic properties will be essential for designing effective in vivo experiments and interpreting the results.

References

Application Notes: Mtb-cyt-bd Oxidase-IN-3 for Studying Drug Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, necessitating the discovery of novel therapeutic agents that act on new molecular targets. The electron transport chain (ETC) of Mtb is a critical pathway for energy production and has been validated as a prime target for drug development. Mtb possesses a branched ETC with two terminal oxidases: the primary cytochrome bcc-aa3 supercomplex and the alternative cytochrome bd (cyt-bd) oxidase. While the cytochrome bcc-aa3 complex is the main driver of oxidative phosphorylation under optimal growth conditions, the cyt-bd oxidase plays a crucial role in the pathogen's survival under various stress conditions encountered within the host, such as hypoxia, nitrosative stress, oxidative stress, and acidic pH.[1][2][3] This functional redundancy limits the efficacy of drugs targeting only the cytochrome bcc-aa3 complex, like the clinical candidate Telacebec (Q203).[4][5]

Mechanism of Action and Drug Resistance

Mtb-cyt-bd oxidase-IN-3 is a potent inhibitor of the Mycobacterium tuberculosis cytochrome bd oxidase, a key enzyme in the bacterial respiratory chain.[6] The cyt-bd oxidase is a terminal oxidase that reduces oxygen to water, contributing to the proton motive force essential for ATP synthesis.[1][2] This enzyme is particularly critical for Mtb's survival and pathogenesis in the stressful microenvironments within the host, such as the low-oxygen conditions found in granulomas.[7][8]

A critical concept in targeting the Mtb respiratory chain is synthetic lethality . While inhibition of either the cytochrome bcc-aa3 or the cytochrome bd oxidase alone may only have a bacteriostatic effect, the simultaneous inhibition of both terminal oxidases leads to a complete shutdown of respiration, resulting in a potent bactericidal effect.[5] This dual inhibition strategy can overcome the functional redundancy of the two oxidases and is effective against replicating and non-replicating, drug-tolerant Mtb persisters.[4][5]

This compound, by targeting the cyt-bd oxidase, can be used in combination with inhibitors of the cytochrome bcc-aa3 complex (e.g., Q203) to create a synergistic, bactericidal regimen. This combination strategy is a promising approach to developing shorter, more effective tuberculosis therapies and combating drug resistance.[9][10]

Applications in Drug Discovery and Resistance Studies

  • Synergy Studies: this compound is an invaluable tool for investigating the synergistic effects of dual inhibition of the Mtb electron transport chain. Researchers can perform checkerboard assays and time-kill curve analyses in combination with cytochrome bcc-aa3 inhibitors to quantify synergistic interactions.

  • Mechanism of Action Studies: This inhibitor can be used to elucidate the specific role of the cyt-bd oxidase in Mtb physiology and pathogenesis under various stress conditions.

  • Target Validation: The use of this compound in combination with genetic knockouts of the cyt-bd oxidase can validate this enzyme as a crucial target for anti-tubercular drug discovery.

  • Screening for Novel Inhibitors: this compound can serve as a reference compound in screening campaigns aimed at identifying new chemical scaffolds that inhibit the cyt-bd oxidase.

Quantitative Data

The following tables summarize the in vitro activity of this compound and a related inhibitor, Mtb-cyt-bd oxidase-IN-2.

CompoundTargetIC50 (µM)Reference
This compoundMtb cyt-bd oxidase0.36[6]
Mtb-cyt-bd oxidase-IN-2Mtb cyt-bd oxidase0.67[11]

Table 1: Inhibitory Activity against Mtb cyt-bd Oxidase

CompoundOrganismMIC (µM)Reference
This compoundMycobacterium tuberculosis32[6]
Mtb-cyt-bd oxidase-IN-2Mycobacterium tuberculosis256[11]
Mtb-cyt-bd oxidase-IN-2Mycobacterium smegmatis>512[11]

Table 2: Minimum Inhibitory Concentration (MIC) Data

Signaling Pathways and Experimental Workflows

Mtb_ETC substrates Electron Donors (NADH, Succinate) menaquinone Menaquinone Pool (MK) substrates->menaquinone e- cyt_bcc_aa3 Cytochrome bcc-aa3 Supercomplex menaquinone->cyt_bcc_aa3 e- cyt_bd Cytochrome bd Oxidase menaquinone->cyt_bd e- o2_h2o O₂ → H₂O cyt_bcc_aa3->o2_h2o e- pmf Proton Motive Force cyt_bcc_aa3->pmf cyt_bd->o2_h2o e- cyt_bd->pmf atp_synthase ATP Synthase atp ADP + Pi → ATP atp_synthase->atp pmf->atp_synthase q203 Q203 (Telacebec) Inhibitor q203->cyt_bcc_aa3 inhibits mtb_cyt_bd_in3 Mtb-cyt-bd-IN-3 Inhibitor mtb_cyt_bd_in3->cyt_bd inhibits Synthetic_Lethality start M. tuberculosis inhibit_bcc_aa3 Inhibit cyt bcc-aa3 (e.g., Q203) start->inhibit_bcc_aa3 inhibit_bd Inhibit cyt bd (e.g., Mtb-cyt-bd-IN-3) start->inhibit_bd bacteriostatic Bacteriostatic Effect (cyt bd compensates) inhibit_bcc_aa3->bacteriostatic dual_inhibition Dual Inhibition inhibit_bcc_aa3->dual_inhibition bacteriostatic2 Bacteriostatic Effect (cyt bcc-aa3 compensates) inhibit_bd->bacteriostatic2 inhibit_bd->dual_inhibition bactericidal Bactericidal Effect (Respiratory Collapse) dual_inhibition->bactericidal Experimental_Workflow compound Mtb-cyt-bd-IN-3 mic MIC Determination (vs. Mtb) compound->mic ocr Oxygen Consumption Rate Assay compound->ocr cytotoxicity Cytotoxicity Assay (vs. Mammalian Cells) compound->cytotoxicity synergy Synergy Testing (with cyt bcc-aa3 inhibitor) mic->synergy ocr->synergy invivo In Vivo Efficacy (Mouse Model) cytotoxicity->invivo synergy->invivo results Data Analysis & Interpretation invivo->results

References

Application Notes and Protocols for the Validation of Mycobacterium tuberculosis Cytochrome bd Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), possesses a branched electron transport chain crucial for its survival and pathogenesis. One of the two terminal oxidases in this chain is the cytochrome bd (cyt-bd) oxidase, encoded by the cydABDC operon. This enzyme is particularly important for Mtb's viability under conditions of respiratory stress, such as hypoxia and during chronic infection.[1][2] Notably, cytochrome bd oxidase is absent in humans, making it an attractive and specific target for novel anti-tubercular drug development with a potentially lower risk of host toxicity.[3][4][5]

The validation of new Mtb-cyt-bd oxidase inhibitors is a critical step in the drug discovery pipeline. It requires a multi-faceted experimental approach to confirm on-target activity, assess whole-cell efficacy, and evaluate in vivo potential. This document provides a detailed workflow and protocols for the comprehensive validation of Mtb-cyt-bd oxidase inhibitors.

Experimental Workflow

The validation process for a potential Mtb-cyt-bd oxidase inhibitor follows a logical progression from in silico and in vitro assessments to in vivo efficacy studies. The overall workflow aims to confirm direct enzyme inhibition, determine the compound's effect on whole Mtb cells, and finally, to test its therapeutic potential in a relevant animal model.

G cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: In Vivo Validation A Target Engagement: Enzyme Inhibition Assay B Whole-Cell Activity: MIC Determination A->B C Bactericidal vs. Bacteriostatic: Time-Kill Assay B->C D Synergy Studies: Combination with other ETC Inhibitors B->D E Selectivity: Mammalian Cell Cytotoxicity B->E F Pharmacokinetics (PK) B->F Promising In Vitro Activity G Efficacy in Mouse Model of TB F->G caption Figure 1: Overall experimental workflow for Mtb-cyt-bd oxidase inhibitor validation. G cluster_mtb Mtb Respiratory Chain cluster_inhibitors Inhibitors NADH NADH NDH Type II NADH Dehydrogenase NADH->NDH Menaquinol Menaquinol Pool Cyt_bcc_aa3 Cytochrome bcc-aa3 (Complex III-IV) Menaquinol->Cyt_bcc_aa3 Cyt_bd Cytochrome bd (Complex V alternative) Menaquinol->Cyt_bd O2 O2 H2O H2O O2->H2O ATP ATP Synthesis NDH->Menaquinol Cyt_bcc_aa3->O2 ATPSynthase ATP Synthase (Complex V) Cyt_bcc_aa3->ATPSynthase H+ Cyt_bd->O2 Cyt_bd->ATPSynthase H+ ATPSynthase->ATP Q203 Q203 Q203->Cyt_bcc_aa3 Inhibits Test_Inhibitor Test Inhibitor BDQ Bedaquiline BDQ->ATPSynthase Inhibits Test_Initor Test_Initor Test_Initor->Cyt_bd Inhibits caption Figure 2: Mtb respiratory chain and targets for combination therapy.

References

Application of Mtb-cyt-bd Oxidase-IN-3 in Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a branched electron transport chain that allows for metabolic flexibility and survival under various stress conditions encountered within the host.[1][2][3][4] The two primary terminal oxidases, the cytochrome bcc-aa3 supercomplex and the cytochrome bd oxidase, play a crucial role in this adaptation.[1][5][6] While the cytochrome bcc-aa3 complex is the primary driver of ATP synthesis in replicating bacteria, the cytochrome bd oxidase is essential for survival under hypoxic and acidic conditions, and when the bcc-aa3 complex is inhibited.[2][3][7] This functional redundancy renders inhibitors targeting only one of these oxidases often bacteriostatic rather than bactericidal.[8][9]

A promising strategy to overcome this is the "synthetic lethality" approach, which involves the simultaneous inhibition of both terminal oxidases.[5][9] This dual inhibition leads to a more profound and rapid bactericidal effect against both replicating and non-replicating persister Mtb cells. Mtb-cyt-bd oxidase-IN-3 is a putative inhibitor of the Mtb cytochrome bd oxidase with a reported IC50 of 0.36 µM and a whole-cell MIC of 32 µM against Mycobacterium tuberculosis.[10][11] This document provides detailed application notes and protocols for studying the synergistic effects of this compound in combination with other respiratory chain inhibitors, such as cytochrome bcc-aa3 inhibitors (e.g., Q203, Telacebec) and ATP synthase inhibitors (e.g., bedaquiline).

The protocols described herein are based on established methodologies for analogous Mtb-cyt-bd oxidase inhibitors and provide a framework for the preclinical evaluation of this compound.

Data Presentation

Table 1: In Vitro Activity of this compound and Combination Partners
CompoundTargetIC50 (µM)MIC (µM)
This compound (putative)Cytochrome bd oxidase0.36[10][11]32[10][11]
Q203 (Telacebec)Cytochrome bcc-aa3~0.003~0.02
BedaquilineATP synthase~0.03~0.05
Table 2: Representative In Vitro Synergy Data for Cytochrome bd Oxidase Inhibitor Combinations
CombinationMtb StrainAssayResult
CK-2-63 + Q203H37RvTime-Kill AssayIncreased sterilization rate compared to single agents[12][13]
CK-2-63 + BedaquilineH37RvOxygen ConsumptionEnhanced inhibition of oxygen consumption[12][14]
ND-011992 + Q203H37RvATP DepletionSynergistic inhibition of ATP synthesis[9]
ND-011992 + Q203Clinical IsolatesMICSynergistic activity against MDR and XDR isolates[9]

Experimental Protocols

Protocol 1: In Vitro Synergy Testing using Checkerboard Assay

This protocol determines the fractional inhibitory concentration index (FICI) to quantify the synergistic, additive, indifferent, or antagonistic effect of this compound in combination with another anti-tubercular agent.

Materials:

  • This compound

  • Combination drug (e.g., Q203)

  • Mycobacterium tuberculosis H37Rv (or other relevant strains)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • 96-well microplates

  • Resazurin sodium salt solution (0.02% w/v)

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound and the combination drug in a 96-well plate. The concentrations should typically range from 4x to 1/16x the MIC of each compound.

  • Inoculate the wells with Mtb H37Rv culture at a final density of ~5 x 10^5 CFU/mL.

  • Include wells with each drug alone as controls to determine the MIC of individual agents. Also, include a drug-free well as a growth control.

  • Incubate the plates at 37°C for 7 days.

  • Add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.

  • Assess bacterial growth by observing the color change (blue to pink indicates growth). The MIC is the lowest concentration of the drug that prevents this color change.

  • Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results: FICI ≤ 0.5 indicates synergy, 0.5 < FICI ≤ 1 indicates an additive effect, 1 < FICI ≤ 4 indicates indifference, and FICI > 4 indicates antagonism.

Protocol 2: Time-Kill Kinetics Assay

This assay assesses the bactericidal or bacteriostatic activity of this compound alone and in combination over time.

Materials:

  • This compound

  • Combination drug (e.g., Q203)

  • Mycobacterium tuberculosis H37Rv

  • Middlebrook 7H9 broth with supplements

  • Middlebrook 7H11 agar plates with 10% OADC

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80

Procedure:

  • Grow Mtb H37Rv to mid-log phase (OD600 ~0.5).

  • Dilute the culture to ~1 x 10^6 CFU/mL in fresh 7H9 broth.

  • Add this compound and/or the combination drug at desired concentrations (e.g., 1x, 4x, or 10x MIC). Include a no-drug control.

  • Incubate the cultures at 37°C with shaking.

  • At various time points (e.g., 0, 3, 7, 14, and 21 days), collect aliquots from each culture.

  • Prepare serial dilutions of the aliquots in PBS-Tween 80.

  • Plate the dilutions on 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colonies to determine the CFU/mL for each condition and time point.

  • Plot the log10 CFU/mL versus time to visualize the killing kinetics. A ≥ 2-log10 reduction in CFU/mL compared to the starting inoculum is generally considered bactericidal activity.

Protocol 3: Oxygen Consumption Rate (OCR) Assay

This protocol measures the effect of this compound and its combination partners on the respiratory activity of Mtb.

Materials:

  • This compound

  • Combination drug (e.g., Q203)

  • Mycobacterium tuberculosis H37Rv

  • Seahorse XF Analyzer (or similar instrument)

  • Seahorse XF assay medium

  • Glucose or other carbon source

Procedure:

  • Culture Mtb H37Rv to mid-log phase.

  • Wash and resuspend the cells in Seahorse XF assay medium to a desired density.

  • Seed the cells into a Seahorse XF microplate.

  • Equilibrate the plate in a CO2-free incubator.

  • Measure the basal OCR using the Seahorse XF Analyzer.

  • Inject this compound, the combination drug, or the combination into the wells.

  • Monitor the OCR in real-time to assess the inhibitory effect on respiration.

  • Sequential injections of different inhibitors can be used to probe the activity of specific respiratory complexes.

Protocol 4: ATP Depletion Assay

This assay quantifies the impact of inhibiting the electron transport chain on the cellular energy levels of Mtb.

Materials:

  • This compound

  • Combination drug (e.g., Q203)

  • Mycobacterium tuberculosis H37Rv

  • BacTiter-Glo™ Microbial Cell Viability Assay kit (or similar)

  • Luminometer

Procedure:

  • Grow Mtb H37Rv to mid-log phase.

  • Expose the bacterial culture to this compound, the combination drug, or the combination at desired concentrations for a defined period (e.g., 24 or 48 hours).

  • Take aliquots of the treated and untreated cultures.

  • Lyse the bacterial cells according to the assay kit protocol.

  • Add the luciferin-luciferase reagent, which generates a luminescent signal proportional to the amount of ATP present.

  • Measure the luminescence using a luminometer.

  • Normalize the ATP levels to the number of viable cells (CFU) if necessary.

Visualizations

Caption: Dual inhibition of Mtb's respiratory chain.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models (Future Studies) Checkerboard Checkerboard Assay (Synergy) TimeKill Time-Kill Kinetics (Bactericidal Activity) Checkerboard->TimeKill If Synergistic OCR Oxygen Consumption Rate TimeKill->OCR ATP ATP Depletion Assay OCR->ATP MouseModel Mouse Model of TB Infection ATP->MouseModel If Promising In Vitro Profile Efficacy Evaluate Efficacy (CFU Reduction) PKPD Pharmacokinetics/Pharmacodynamics Start Select Mtb-cyt-bd-IN-3 and Combination Partner Start->Checkerboard

Caption: Preclinical evaluation workflow.

References

Troubleshooting & Optimization

Optimizing Mtb-cyt-bd oxidase-IN-3 concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers utilizing inhibitors of Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase in in vitro studies. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Mtb-cyt-bd oxidase and its inhibitors?

A1: The Mtb electron transport chain (ETC) has two terminal oxidases that reduce oxygen to water: the cytochrome bcc-aa3 supercomplex and the alternative cytochrome bd oxidase.[1] Cytochrome bd oxidase is particularly important for Mtb's survival under stressful conditions such as hypoxia and nitrosative stress, and when the primary bcc-aa3 complex is compromised.[2][3] Inhibitors of cyt-bd oxidase block this alternative respiratory pathway, leading to a disruption of ATP synthesis and bacterial death, especially when combined with inhibitors of the cytochrome bcc-aa3 complex.[3][4]

Q2: Why are Mtb-cyt-bd oxidase inhibitors often used in combination with other drugs?

A2: Mtb possesses two terminal oxidases, creating functional redundancy.[4] Inhibiting only one, such as the cytochrome bcc-aa3 complex with drugs like Q203 (Telacebec), may not be sufficient to kill the bacteria as they can reroute electrons through the cyt-bd oxidase.[4] By simultaneously inhibiting both terminal oxidases, a synergistic bactericidal effect is achieved against both replicating and non-replicating Mtb.[4][5] This dual-targeting strategy is a promising approach to enhance therapeutic efficacy.[2]

Q3: What are typical in vitro concentrations for Mtb-cyt-bd oxidase inhibitors?

A3: The optimal concentration varies depending on the specific inhibitor and the assay. For example, Mtb-cyt-bd oxidase-IN-2 shows an IC50 of 0.67 µM in an enzymatic assay, but a whole-cell MIC of 256 µM against Mtb.[6] Mtb-cyt-bd oxidase-IN-7 has a MIC of 6.25 µM against a cytochrome bcc-aa3 knockout strain.[7] It is crucial to perform dose-response experiments to determine the optimal concentration for your specific experimental conditions.

Q4: What is the difference between IC50 and MIC?

A4: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a drug in inhibiting a specific biochemical function (e.g., enzyme activity) by 50%. It is typically determined in enzymatic or target-based assays. MIC (minimum inhibitory concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a measure of whole-cell activity and can be influenced by factors like cell permeability and efflux pumps.

Q5: How can I confirm that my compound is specifically targeting cyt-bd oxidase?

A5: Target specificity can be confirmed using a few approaches. One method is to test your inhibitor on an Mtb strain where the cyt-bd oxidase genes (cydAB) have been deleted (ΔcydAB). The inhibitor should show significantly reduced or no activity against this strain. Conversely, a strain overexpressing cyt-bd oxidase should exhibit increased resistance to the inhibitor.[4] Another approach is to assess activity in inverted membrane vesicles where the bcc-aa3 oxidase is blocked by a specific inhibitor, ensuring that oxygen consumption is solely mediated by cyt-bd oxidase.[8]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
High variability in Oxygen Consumption Rate (OCR) assay results. 1. Inconsistent cell seeding density.2. Cell health is compromised.3. Probe instability or photobleaching.4. Temperature fluctuations.1. Ensure a uniform single-cell suspension and accurate cell counting before seeding.2. Check cell viability before and after the assay. Use cells in the logarithmic growth phase.3. Minimize exposure of the phosphorescent probe to light. Ensure the probe is properly stored and handled.4. Use a temperature-controlled plate reader and allow the plate to equilibrate to 37°C before starting measurements.[9]
Inhibitor shows low potency in whole-cell assays (high MIC) despite good enzymatic inhibition (low IC50). 1. Poor cell wall permeability of the compound.2. The compound is being removed by bacterial efflux pumps.3. The compound is unstable in the culture medium.4. High plasma protein binding in media containing serum.[2]1. Consider structural modifications to improve hydrophilicity or utilize permeability enhancers.2. Test the inhibitor in the presence of an efflux pump inhibitor (e.g., verapamil, reserpine).3. Assess the stability of the compound in the assay medium over the incubation period using methods like HPLC.4. Reduce serum concentration in the medium if possible, or perform assays in serum-free media.
No significant drop in ATP levels after treatment with the inhibitor. 1. Insufficient incubation time.2. Redundancy from the cytochrome bcc-aa3 oxidase.3. The inhibitor concentration is too low.4. Inefficient cell lysis for ATP extraction.1. Perform a time-course experiment to determine the optimal treatment duration.2. Co-treat with a cytochrome bcc-aa3 inhibitor (e.g., Q203) to block both respiratory branches.[4]3. Perform a dose-response curve to find a concentration that effectively inhibits cellular respiration.4. Optimize the cell lysis protocol. Mycobacteria have a tough cell wall; methods like bead beating or specific lysis reagents may be necessary for complete ATP release.[10]
Unexpected results in Mycobacterial Growth Inhibition Assay (MGIA). 1. Incorrect multiplicity of infection (MOI).2. Low viability of host cells (e.g., macrophages).3. Contamination of cultures.1. Titrate the mycobacterial inoculum to achieve the desired MOI for your specific host cells.[11]2. Ensure high viability of host cells before infection. Use fresh cells and handle them gently.3. Regularly check cultures for contamination. Use sterile techniques and appropriate antibiotics if necessary (ensure they don't interfere with the assay).

Quantitative Data Summary

The following tables summarize key quantitative data for select Mtb-cyt-bd oxidase inhibitors.

Table 1: In Vitro Inhibitory Activity of Mtb-cyt-bd Oxidase Inhibitors

InhibitorTarget AssayIC50 (µM)MIC (µM)Reference Strain(s)
Mtb-cyt-bd oxidase-IN-2Mtb cyt-bd oxidase0.67256M. tuberculosis
Mtb-cyt-bd oxidase-IN-7Cyt-bcc knockout strain-6.25ΔqcrCAB, Cyt-bd+
ND-011992Whole-cell (with Q203)-0.52M. tuberculosis
CK-2-63Whole-cell (aerobic)-3.70M. tuberculosis H37Rv
MTD-403Whole-cell (aerobic)-0.27M. tuberculosis H37Rv

Data sourced from multiple studies for comparison.[2][4][6][7]

Table 2: Binding Affinity of Mtb-cyt-bd Oxidase-IN-7

ParameterValue
Kd (µM)4.17

Kd (dissociation constant) indicates the binding affinity of the inhibitor to the target enzyme.[7]

Experimental Protocols & Visualizations

Mtb Electron Transport Chain and Inhibitor Targets

The Mtb respiratory chain features two primary branches terminating in different oxidases. This provides metabolic flexibility, allowing the bacterium to adapt to diverse host environments.

Mtb_ETC cluster_donors Electron Donors cluster_chain Electron Transport Chain cluster_bcc Cytochrome bcc-aa3 Supercomplex cluster_atp ATP Synthesis cluster_inhibitors Inhibitors NADH NADH NDH2 NDH-2 NADH->NDH2 Succinate Succinate SDH SDH Succinate->SDH Menaquinone Menaquinone Pool (MK/MKH2) NDH2->Menaquinone e- SDH->Menaquinone e- bcc Cyt-bcc Menaquinone->bcc e- bd_oxidase Cytochrome bd Oxidase Menaquinone->bd_oxidase e- aa3 Cyt-aa3 bcc->aa3 e- PMF Proton Motive Force aa3->PMF H+ pumping bd_oxidase->PMF H+ pumping ATPsynthase ATP Synthase PMF->ATPsynthase ATP ATP ATPsynthase->ATP Q203 Q203 Q203->bcc Cyt_bd_IN Cyt-bd Inhibitor (e.g., IN-3) Cyt_bd_IN->bd_oxidase

Caption: Mtb Electron Transport Chain with inhibitor targets.

Experimental Workflow: Screening for Mtb-cyt-bd Oxidase Inhibitors

This workflow outlines the typical cascade of assays used to identify and characterize novel inhibitors of Mtb-cyt-bd oxidase.

Screening_Workflow start Compound Library primary_screen Primary Screen: Whole-cell assay vs. ΔqcrCAB Mtb (Cyt-bd dependent strain) start->primary_screen hits Initial Hits primary_screen->hits secondary_assay Secondary Assay: Oxygen Consumption Rate (OCR) with Cyt-bcc inhibitor (Q203) hits->secondary_assay confirmed_hits Confirmed Hits secondary_assay->confirmed_hits target_validation Target Validation: Assay with inverted membrane vesicles expressing Cyt-bd confirmed_hits->target_validation validated_hits Validated Hits target_validation->validated_hits dose_response Dose-Response & Potency: IC50 (enzymatic) & MIC (whole-cell) determination validated_hits->dose_response final_leads Lead Compounds dose_response->final_leads

Caption: A typical screening cascade for Cyt-bd oxidase inhibitors.

Protocol 1: Oxygen Consumption Rate (OCR) Assay

This protocol is adapted for measuring the effect of inhibitors on Mtb respiration using a plate-based phosphorescent oxygen probe.

Materials:

  • Mtb culture (or relevant strain)

  • 96-well black, clear-bottom microplate

  • Phosphorescent oxygen probe (e.g., MitoXpress Xtra)[9]

  • HS Mineral Oil

  • Cyt-bcc:aa3 inhibitor (e.g., Q203) as a control/synergy agent

  • Test inhibitor (e.g., Mtb-cyt-bd oxidase-IN-3)

  • Plate reader with temperature control, capable of fluorescence measurement (time-resolved fluorescence is recommended)

Procedure:

  • Cell Preparation: Culture Mtb to mid-log phase. Harvest and resuspend the cells in fresh culture medium to the desired density.

  • Plate Seeding: Add 90 µL of the cell suspension to each well of the 96-well plate. Include wells for no-cell controls (medium only) and positive controls (e.g., a known respiratory chain inhibitor like Antimycin A).[12]

  • Inhibitor Addition: Prepare serial dilutions of your test inhibitor and Q203. Add 10 µL of the inhibitor solutions to the respective wells. For combination studies, add both inhibitors. Add 10 µL of vehicle (e.g., DMSO) to control wells.

  • Probe Addition: Add 10 µL of the reconstituted phosphorescent oxygen probe to each well.

  • Sealing: Immediately and carefully overlay each well with 100 µL of pre-warmed HS Mineral Oil to prevent atmospheric oxygen from diffusing into the medium.[12]

  • Measurement: Place the plate in a pre-warmed (37°C) plate reader. Measure the fluorescence signal kinetically (e.g., every 2 minutes for 1-2 hours).

  • Data Analysis: The rate of oxygen consumption is proportional to the rate of increase in the fluorescence signal (as oxygen quenches the probe). Calculate the slope of the kinetic curve for each well. Normalize the results to the vehicle control to determine the percent inhibition.

Protocol 2: ATP Depletion Assay

This protocol measures the impact of inhibitors on the intracellular ATP pool of Mtb.

Materials:

  • Mtb culture

  • Test inhibitor and controls (e.g., Q203)

  • Cell lysis reagent suitable for mycobacteria (e.g., bead beating with buffer, or a commercial reagent)

  • Bioluminescence-based ATP assay kit (e.g., Promega BacTiter-Glo™ or similar)[13]

  • Luminometer

Procedure:

  • Cell Culture and Treatment: Grow Mtb to the desired phase and density. Aliquot the culture into a 96-well plate.

  • Inhibitor Addition: Add the test inhibitor(s) at various concentrations to the wells. Include vehicle controls.

  • Incubation: Incubate the plate at 37°C for a predetermined duration (e.g., 24 hours, to be optimized).

  • Cell Lysis:

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add a volume of the ATP assay reagent equal to the culture volume in each well. This reagent typically contains lytic agents and the luciferase/luciferin substrate.

    • Mix thoroughly on a plate shaker for 5-10 minutes to ensure complete cell lysis and stabilization of the luminescent signal.

  • Measurement: Measure the luminescence of each well using a luminometer. The light output is directly proportional to the ATP concentration.[13]

  • Data Analysis: Subtract the background luminescence (from no-cell controls). Express the results as a percentage of the ATP level in the vehicle-treated control cells.

Protocol 3: Mycobacterial Growth Inhibition Assay (MGIA)

This whole-cell assay determines the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Mtb culture (H37Rv or other relevant strains)

  • 7H9 broth supplemented with OADC and Tween-80

  • 96-well microplates

  • Test inhibitor

  • Resazurin dye (for viability readout)

  • Plate reader (for absorbance or fluorescence)

Procedure:

  • Inoculum Preparation: Grow Mtb to mid-log phase. Adjust the turbidity to a McFarland standard of 0.5-1.0 and then dilute to the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a 2-fold serial dilution of the test inhibitor directly in a 96-well plate. Typically, 100 µL of 2x concentrated inhibitor is prepared in each well.

  • Inoculation: Add 100 µL of the prepared Mtb inoculum to each well, bringing the final volume to 200 µL and the inhibitor concentration to 1x. Include a drug-free growth control and a sterile control (medium only).

  • Incubation: Seal the plate and incubate at 37°C for 7-14 days.

  • Readout:

    • Add 30 µL of Resazurin solution to each well.

    • Incubate for another 16-24 hours.

    • Visually inspect for color change (blue to pink indicates growth) or read fluorescence on a plate reader.

  • MIC Determination: The MIC is the lowest concentration of the inhibitor that prevents the color change (or shows a significant reduction in fluorescence), indicating inhibition of bacterial growth.[14]

References

Overcoming solubility issues with Mtb-cyt-bd oxidase-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Mtb-cyt-bd oxidase-IN-3, a potent inhibitor of Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase. This guide addresses common challenges, particularly solubility issues, and provides detailed protocols and data to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the cytochrome bd oxidase in Mycobacterium tuberculosis.[1][2] This enzyme is one of two terminal oxidases in the mycobacterial electron transport chain, playing a crucial role in cellular respiration and energy production, particularly under stress conditions.[3] By inhibiting this enzyme, this compound disrupts the electron flow, leading to a decrease in ATP synthesis and ultimately inhibiting bacterial growth. The reported IC50 value for this compound against Mtb cyt-bd oxidase is 0.36 μM, and it inhibits the growth of M. tuberculosis with a Minimum Inhibitory Concentration (MIC) of 32 μM.[1][2]

Q2: I am experiencing difficulty dissolving this compound. What are the recommended solvents?

This compound is a hydrophobic compound and may present solubility challenges in aqueous solutions. The recommended primary solvent is Dimethyl sulfoxide (DMSO) . For most in vitro applications, preparing a high-concentration stock solution in DMSO is the standard procedure. For specific applications, other organic solvents such as ethanol or N,N-Dimethylformamide (DMF) may also be used. It is always recommended to start with a small amount of the compound to test its solubility in the chosen solvent before preparing a larger stock solution.

Q3: My this compound is precipitating out of solution during my experiment. What can I do to prevent this?

Precipitation of hydrophobic compounds like this compound from aqueous experimental media is a common issue. Here are several troubleshooting steps:

  • Check the final DMSO concentration: Ensure that the final concentration of DMSO in your assay medium does not exceed a level that is toxic to your cells or affects the experimental outcome (typically ≤1%).

  • Use a carrier protein: For cell-based assays, the presence of serum (e.g., fetal bovine serum) in the culture medium can help to keep hydrophobic compounds in solution.

  • Incorporate surfactants: For in vivo studies or specific in vitro assays, the use of non-ionic surfactants like Tween 80 can improve the solubility and stability of the compound in aqueous solutions. A common formulation for in vivo use is a mixture of DMSO, Tween 80, and saline.[4]

  • Sonication: Gentle sonication of the solution after dilution into the aqueous buffer can sometimes help to re-dissolve small precipitates and create a more uniform dispersion.

  • Prepare fresh dilutions: It is best practice to prepare fresh dilutions of your this compound stock solution in your final assay buffer just before use. Avoid storing dilute aqueous solutions of the compound for extended periods.

Q4: Can I use this compound in combination with other inhibitors?

Yes, and this is a key area of research. M. tuberculosis has a branched electron transport chain with two terminal oxidases: the cytochrome bd oxidase and the cytochrome bcc-aa3 supercomplex.[3] Inhibiting only one of these can sometimes be compensated for by the other. Therefore, combining this compound with an inhibitor of the cytochrome bcc-aa3 complex, such as Q203, has been shown to have a synergistic bactericidal effect.[5] This dual-inhibition strategy is a promising approach to combat tuberculosis.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a structured approach to addressing solubility problems with this compound.

IssuePossible CauseRecommended Solution
Compound does not dissolve in the primary solvent (DMSO). Insufficient solvent volume or low-quality solvent.Increase the volume of DMSO. Ensure you are using high-purity, anhydrous DMSO. Gentle warming (to 37°C) and vortexing may aid dissolution.
Precipitation occurs immediately upon dilution into aqueous buffer. The compound's solubility limit in the aqueous buffer has been exceeded.Reduce the final concentration of this compound in your assay. Increase the percentage of co-solvent (e.g., DMSO) if permissible for your experimental system. Prepare the final dilution by adding the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing.
The solution appears cloudy or forms a suspension. The compound is not fully dissolved and is present as fine particles.For some applications, a uniform suspension may be acceptable. Use sonication to create a finer, more homogenous suspension. For assays requiring a true solution, filtration through a 0.22 µm filter may remove undissolved particles, but be aware this will reduce the effective concentration of your compound.
Compound precipitates over time during a long incubation. The compound is unstable in the aqueous medium at the experimental temperature.Prepare fresh dilutions immediately before starting the experiment. If long incubation times are necessary, consider if the experimental setup can tolerate a slightly higher co-solvent concentration.

Quantitative Solubility Data

SolventEstimated SolubilityNotes
DMSO ≥ 10 mg/mLThe recommended primary solvent for stock solutions.
Ethanol SolubleMay be used as an alternative to DMSO for stock solutions.
DMF SolubleAnother alternative organic solvent for stock solutions.
Aqueous Buffers Poorly solubleRequires a co-solvent like DMSO. Solubility is highly dependent on the final co-solvent concentration and the composition of the buffer.
Aqueous Buffers with Surfactants (e.g., Tween 80) Increased solubilityFormulations with surfactants are often used for in vivo applications to improve bioavailability.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid powder)

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Whole-Cell Oxygen Consumption Assay in Mycobacterium tuberculosis

This protocol is adapted from established methods for measuring the effect of respiratory chain inhibitors on whole mycobacterial cells.[6]

  • Materials:

    • M. tuberculosis culture (e.g., H37Rv) grown to mid-log phase

    • 7H9 broth supplemented with ADC (albumin-dextrose-catalase) and 0.05% Tween 80

    • This compound stock solution in DMSO

    • Q203 stock solution in DMSO (optional, for combination studies)

    • DMSO (vehicle control)

    • 96-well black, clear-bottom plates

    • MitoXpress Xtra Oxygen Consumption Assay kit (or similar)

    • Plate reader capable of measuring fluorescence (Ex: 380 nm, Em: 650 nm)

    • High-sensitivity mineral oil

  • Procedure:

    • Adjust the optical density (OD600) of the M. tuberculosis culture to 0.3 in fresh 7H9 medium.

    • Dispense 150 µL of the bacterial suspension into the wells of the 96-well plate.

    • Prepare serial dilutions of this compound in 7H9 medium from the DMSO stock solution. Add the desired final concentrations of the inhibitor to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., another known respiratory inhibitor) if available. For combination studies, add the desired concentration of Q203.

    • Pre-incubate the plate at 37°C for 6 hours.

    • Add 10 µL of the MitoXpress oxygen probe to each well.

    • Carefully overlay each well with a layer of high-sensitivity mineral oil to prevent oxygen back-diffusion.

    • Immediately place the plate in a plate reader pre-heated to 37°C.

    • Measure the fluorescence kinetically over a period of several hours.

    • Calculate the rate of oxygen consumption based on the change in fluorescence over time, as per the assay kit manufacturer's instructions. A decrease in the rate of oxygen consumption in the presence of this compound indicates inhibition of respiration.

Visualizations

Signaling Pathway: Mtb Electron Transport Chain

Mtb_ETC cluster_donors Electron Donors cluster_dehydrogenases Dehydrogenases cluster_quinone_pool Menaquinone Pool cluster_oxidases Terminal Oxidases cluster_acceptor Terminal Electron Acceptor cluster_atp_synthesis ATP Synthesis NADH NADH NDH2 Type II NADH Dehydrogenase (NDH-2) NADH->NDH2 Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH MK Menaquinone (MK) NDH2->MK e⁻ SDH->MK e⁻ MKH2 Menaquinol (MKH2) MK->MKH2 Reduction Cyt_bcc_aa3 Cytochrome bcc-aa3 Supercomplex MKH2->Cyt_bcc_aa3 e⁻ Cyt_bd Cytochrome bd Oxidase MKH2->Cyt_bd e⁻ O2 O₂ Cyt_bcc_aa3->O2 e⁻ H_pump_bcc_aa3 H⁺ Pumping Cyt_bcc_aa3->H_pump_bcc_aa3 Cyt_bd->O2 e⁻ H_pump_bd H⁺ Translocation Cyt_bd->H_pump_bd H2O H2O O2->H2O Reduction to H₂O ATP_Synthase ATP Synthase H_pump_bcc_aa3->ATP_Synthase Proton Motive Force H_pump_bd->ATP_Synthase ATP ATP ATP_Synthase->ATP inhibitor_bd Mtb-cyt-bd oxidase-IN-3 inhibitor_bd->Cyt_bd inhibitor_bcc_aa3 Q203 inhibitor_bcc_aa3->Cyt_bcc_aa3 Oxygen_Consumption_Workflow start Start: Mid-log phase M. tuberculosis culture prep_culture Adjust culture OD600 to 0.3 in fresh 7H9 medium start->prep_culture dispense_cells Dispense 150 µL of culture into 96-well plate prep_culture->dispense_cells add_inhibitor Add this compound (and/or other inhibitors) dispense_cells->add_inhibitor pre_incubate Pre-incubate plate at 37°C for 6 hours add_inhibitor->pre_incubate add_probe Add 10 µL of MitoXpress Oxygen Probe pre_incubate->add_probe add_oil Overlay with mineral oil add_probe->add_oil read_plate Measure fluorescence kinetically in a plate reader at 37°C add_oil->read_plate analyze_data Calculate rate of oxygen consumption read_plate->analyze_data end End: Determine inhibitory effect analyze_data->end Solubility_Troubleshooting start Issue: Compound Precipitation check_solvent Is the primary solvent DMSO? start->check_solvent use_dmso Action: Use high-purity DMSO for stock solution. check_solvent->use_dmso No check_concentration Is the final concentration in aqueous buffer too high? check_solvent->check_concentration Yes use_dmso->check_concentration reduce_concentration Action: Lower the final compound concentration. check_concentration->reduce_concentration Yes check_mixing Was the dilution performed with rapid mixing? check_concentration->check_mixing No reduce_concentration->check_mixing improve_mixing Action: Add stock dropwise to buffer while vortexing. check_mixing->improve_mixing No consider_additives Is the experiment compatible with additives? check_mixing->consider_additives Yes improve_mixing->consider_additives use_additives Action: Add a surfactant (e.g., Tween 80) or carrier protein. consider_additives->use_additives Yes success Resolution: Compound is soluble. consider_additives->success No use_additives->success

References

How to minimize variability in Mtb-cyt-bd oxidase inhibition assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in Mycobacterium tuberculosis cytochrome bd (Mtb-cyt-bd) oxidase inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of variability in Mtb-cyt-bd oxidase inhibition assays?

Variability in these assays can arise from several factors, including:

  • Preparation of Inverted Membrane Vesicles (IMVs): Inconsistent preparation of IMVs can lead to variations in the concentration and activity of the cyt-bd oxidase. Heterogeneity in vesicle size and orientation (inside-out vs. right-side-out) can also contribute to variability.[1][2][3]

  • Enzyme Purity and Activity: The purity of the cyt-bd oxidase preparation is crucial. Contamination with other respiratory enzymes can interfere with the assay. The specific activity of the enzyme may also vary between batches.

  • Substrate Concentration: The concentration of the electron donor, typically a menaquinol analog or NADH, can significantly impact the reaction rate and, consequently, the IC50 values of inhibitors.[4][5]

  • Detergent Choice and Concentration: As a membrane protein, Mtb-cyt-bd oxidase requires detergents for solubilization and purification. The type and concentration of the detergent can affect the enzyme's stability and activity.[6][7]

  • Assay Conditions: Factors such as pH, temperature, and buffer composition can influence enzyme kinetics and inhibitor binding.[8]

  • Inhibitor Properties: The stability and solubility of the test compounds in the assay buffer are critical for obtaining accurate results.

  • Data Analysis: The method used to calculate IC50 values can introduce variability. Different software and curve-fitting models may yield different results.

Q2: How can I ensure the quality and consistency of my Inverted Membrane Vesicles (IMVs)?

To ensure the quality of your IMVs, consider the following:

  • Standardized Protocol: Use a consistent and well-documented protocol for cell lysis and vesicle preparation. The use of a French press is a common method for generating inverted vesicles.[1][2][3]

  • Vesicle Orientation: Validate the orientation of your IMVs. This can be done using enzyme assays where the substrate-binding site is known to be on the cytoplasmic or periplasmic side.[1][9]

  • Protein Quantification: Accurately determine the total protein concentration in your IMV preparation to ensure consistent loading in your assays.

  • Activity Measurement: Measure the specific activity of the cyt-bd oxidase in each batch of IMVs to normalize for any variations in enzyme content.

Q3: What is the recommended substrate and concentration for the assay?

NADH is a commonly used electron donor for Mtb-cyt-bd oxidase assays with IMVs.[4][10] The optimal concentration should be determined empirically but is often in the range of 100 µM to 2 mM.[4][10] It is important to use a saturating concentration of the substrate to ensure that the observed inhibition is not due to competition with the substrate, unless you are specifically investigating competitive inhibition.

Q4: How do I select the appropriate detergent?

The choice of detergent is critical for maintaining the native conformation and activity of the membrane-bound cyt-bd oxidase. Non-ionic detergents like Dodecyl-β-D-maltoside (DDM) are frequently used for solubilization and purification.[10] The detergent concentration should be kept at the lowest possible level that maintains solubility and activity, as high concentrations can lead to enzyme inactivation.[6][7]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or very low oxygen consumption Inactive enzyme preparation.Prepare fresh IMVs or purified enzyme. Verify the activity of the preparation using a positive control inhibitor.
Incorrect substrate or missing cofactor.Ensure you are using the correct electron donor (e.g., NADH) at an appropriate concentration. Verify that all necessary cofactors are present in the assay buffer.
Instrument malfunction.Check the oxygen sensor or spectrophotometer for proper functioning and calibration.
High background noise or signal drift Autoxidation of substrate.Prepare substrate solutions fresh before each experiment. Consider degassing the buffer to remove dissolved oxygen.
Instability of the test compound.Check the stability of your inhibitor in the assay buffer over the time course of the experiment.
Inconsistent temperature control.Ensure the assay is performed at a constant and controlled temperature.
High variability between replicates Pipetting errors.Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents.
Inhomogeneous mixing of reagents.Ensure thorough but gentle mixing of the assay components.
Edge effects in microplates.Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment.
IC50 values are not reproducible Different assay conditions.Standardize all assay parameters, including buffer composition, pH, temperature, substrate concentration, and enzyme concentration.
Different data analysis methods.Use a consistent method for IC50 calculation, including the same software and curve-fitting algorithm.
Purity of the inhibitor.Verify the purity of your test compounds.
Presence of interfering substances.Screen for potential interference from solvents (e.g., DMSO) or other components in your compound stock solutions.

Quantitative Data

Table 1: Reported IC50 Values for Mtb-cyt-bd Oxidase Inhibitors

InhibitorAssay SystemSubstrateIC50 (µM)Reference
ND-011992M. smegmatis IMVsNADH~0.4[11]
Aurachin DM. smegmatis IMVsNADH0.158[11]
CK-2-63M. tuberculosis H37Rv (aerobic)-3.70[8][12]
MTD-403M. tuberculosis H37Rv (aerobic)-0.27[8][12]
QuinestrolE. coli bd-I activity-0.5[13]
EthinylestradiolE. coli bd-I activity-158[13]

Note: IC50 values can vary significantly depending on the assay conditions. This table provides a general reference.

Experimental Protocols

Protocol 1: Preparation of Inverted Membrane Vesicles (IMVs)

This protocol is adapted from methods described for M. smegmatis expressing recombinant Mtb-cyt-bd oxidase.

  • Cell Culture: Grow M. smegmatis cells expressing the Mtb-cyt-bd oxidase to the mid-log phase in an appropriate growth medium.

  • Cell Harvest: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Washing: Wash the cell pellet twice with a wash buffer (e.g., 50 mM MOPS, pH 7.5, 5% glycerol).

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., wash buffer supplemented with protease inhibitors and DNase I). Lyse the cells by passing them through a French pressure cell at high pressure (e.g., 20,000 psi) two to three times.

  • Removal of Unbroken Cells: Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes) to pellet unbroken cells and large debris.

  • Membrane Vesicle Collection: Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 150,000 x g for 1-2 hours) to pellet the membrane vesicles.

  • Final Resuspension: Resuspend the IMV pellet in a suitable storage buffer (e.g., wash buffer) to a final protein concentration of 10-20 mg/mL.

  • Storage: Aliquot the IMVs and store them at -80°C until use.

Protocol 2: Oxygen Consumption Assay using an Oxygen-Sensing Probe

This protocol describes a general method for measuring oxygen consumption using a fluorescence-based oxygen sensor.

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA), substrate solution (e.g., 10 mM NADH in assay buffer), and inhibitor solutions at various concentrations.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Assay buffer

    • IMV suspension (final concentration to be optimized)

    • Inhibitor solution or vehicle control (e.g., DMSO)

  • Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind.

  • Initiate Reaction: Add the substrate solution (e.g., NADH) to each well to initiate the oxygen consumption reaction.

  • Measurement: Immediately begin measuring the fluorescence of the oxygen-sensing probe over time using a plate reader according to the manufacturer's instructions. The rate of oxygen consumption is proportional to the change in fluorescence.

  • Data Analysis: Calculate the rate of oxygen consumption for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

To specifically measure the activity of cyt-bd oxidase, it is often necessary to inhibit the alternative terminal oxidase, the cytochrome bcc-aa3 complex. This can be achieved by adding a specific inhibitor, such as Q203 or TB47, to the assay mixture.[4][10]

Visualizations

Experimental_Workflow cluster_prep IMV Preparation cluster_assay Inhibition Assay Cell_Culture Cell Culture Harvest Cell Harvest Cell_Culture->Harvest Lysis Cell Lysis (French Press) Harvest->Lysis Centrifugation Differential Centrifugation Lysis->Centrifugation IMVs Inverted Membrane Vesicles Centrifugation->IMVs Assay_Setup Assay Setup (IMVs, Inhibitor) IMVs->Assay_Setup Pre_incubation Pre-incubation Assay_Setup->Pre_incubation Add_Substrate Add Substrate (NADH) Pre_incubation->Add_Substrate Measure_O2 Measure O2 Consumption Add_Substrate->Measure_O2 Data_Analysis Data Analysis (IC50) Measure_O2->Data_Analysis

Caption: Experimental workflow for Mtb-cyt-bd oxidase inhibition assays.

Troubleshooting_Logic Start Assay Problem Detected No_Activity No/Low Oxygen Consumption? Start->No_Activity High_Variability High Variability? No_Activity->High_Variability No Check_Enzyme Check Enzyme Activity (Fresh Prep, Positive Control) No_Activity->Check_Enzyme Yes Inconsistent_IC50 Inconsistent IC50? High_Variability->Inconsistent_IC50 No Check_Pipetting Review Pipetting Technique & Calibration High_Variability->Check_Pipetting Yes Standardize_Conditions Standardize All Assay Parameters Inconsistent_IC50->Standardize_Conditions Yes End End Inconsistent_IC50->End No Check_Reagents Verify Substrate & Cofactors Check_Enzyme->Check_Reagents Check_Instrument Check Instrument Calibration Check_Reagents->Check_Instrument Check_Mixing Ensure Proper Mixing Check_Pipetting->Check_Mixing Plate_Layout Optimize Plate Layout Check_Mixing->Plate_Layout Standardize_Analysis Use Consistent Data Analysis Method Standardize_Conditions->Standardize_Analysis Check_Compound Verify Inhibitor Purity & Stability Standardize_Analysis->Check_Compound

Caption: Troubleshooting logic for Mtb-cyt-bd oxidase inhibition assays.

Signaling_Pathway cluster_membrane Bacterial Inner Membrane cluster_bd_oxidase Cytochrome bd Oxidase cluster_inhibitor Inhibition NADH NADH NDH2 Type II NADH Dehydrogenase NADH->NDH2 2e- MQ_pool Menaquinone Pool (MQ) NDH2->MQ_pool reduces MQH2_pool Menaquinol Pool (MQH2) MQ_pool->MQH2_pool Cyt_bd cyt-bd Oxidase MQH2_pool->Cyt_bd donates 2e- O2 O2 Cyt_bd->O2 reduces H2O 2H2O O2->H2O Inhibitor Inhibitor Inhibitor->Cyt_bd blocks

Caption: Electron transport chain and inhibition of Mtb-cyt-bd oxidase.

References

Mtb-cyt-bd oxidase-IN-3 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of Mtb-cyt-bd oxidase-IN-3, alongside troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (also referred to as compound 1u) is an inhibitor of Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase. It has demonstrated inhibitory activity with an IC50 value of 0.36 µM and exhibits growth inhibition against M. tuberculosis with a Minimum Inhibitory Concentration (MIC) of 32 µM.[1] This compound is a valuable tool for research into novel anti-tuberculosis therapies targeting the electron transport chain.

Q2: What are the recommended storage conditions for this compound?

A2: While specific stability data for this compound is not publicly available, general guidelines for similar compounds, such as Mtb-cyt-bd oxidase-IN-7, can be followed to ensure stability. For optimal long-term storage, it is recommended to store the compound as a solid (powder) at -20°C. For short-term storage, 4°C is acceptable. If the compound is dissolved in a solvent, it should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Q3: In which solvents can I dissolve this compound?

A3: Based on handling instructions for analogous compounds, this compound is likely soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). When preparing stock solutions, ensure the solvent is anhydrous to prevent degradation of the compound.

Q4: How should I handle this compound in the laboratory?

A4: As with any chemical compound, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.

Stability and Storage Conditions

While specific, long-term stability studies for this compound are not available in the public domain, the following table provides recommended storage conditions based on general laboratory practice and data for structurally related compounds.

FormStorage TemperatureDurationNotes
Solid (Powder) -20°CLong-term (Years)Recommended for optimal stability.
4°CShort-term (Weeks)Acceptable for brief periods.
In Solvent (e.g., DMSO) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthSuitable for working stock solutions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Compound degradationEnsure proper storage conditions are met. Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles by preparing aliquots.
Incomplete dissolutionEnsure the compound is fully dissolved in the solvent before use. Gentle warming or sonication may aid dissolution.
Low or no inhibitory activity Incorrect concentrationVerify the concentration of your stock solution and working solutions. Perform a dose-response experiment to confirm the IC50.
Inactive compoundIf degradation is suspected, obtain a fresh vial of the compound.
Precipitation of the compound in aqueous buffer Low solubility in aqueous solutionsThe final concentration of the organic solvent (e.g., DMSO) in the assay should be kept low (typically <1%) and consistent across all experiments.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound and its analogs can be found in the primary literature. The key methodologies are summarized below.

Inhibition of Mtb cyt-bd Oxidase Activity (Oxygen Consumption Assay)

This assay measures the rate of oxygen consumption by inverted membrane vesicles (IMVs) of a Mycobacterium smegmatis strain overexpressing the Mtb cytochrome bd oxidase.

  • Preparation of IMVs: Culture the overexpression strain and prepare IMVs by French press lysis followed by ultracentrifugation.

  • Assay Setup: In a sealed chamber with an oxygen electrode, combine the IMVs, assay buffer, and a respiratory substrate (e.g., NADH).

  • Initiation of Reaction: Start the reaction by adding the substrate and monitor the basal rate of oxygen consumption.

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) and continue to monitor oxygen consumption.

  • Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using a broth microdilution method to assess the growth inhibition of M. tuberculosis.

  • Bacterial Culture: Grow M. tuberculosis H37Rv to mid-log phase in an appropriate broth medium.

  • Serial Dilutions: Prepare serial dilutions of this compound in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of M. tuberculosis.

  • Incubation: Incubate the plates at 37°C for a defined period.

  • MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Visualizations

Below are diagrams illustrating key concepts and workflows related to this compound.

signaling_pathway menaquinol Menaquinol (MQH2) cyt_bd Mtb Cytochrome bd Oxidase menaquinol->cyt_bd e- water Water (H2O) cyt_bd->water protons_out Protons (periplasm) cyt_bd->protons_out Proton Translocation oxygen Oxygen (O2) oxygen->cyt_bd protons_in Protons (cytoplasm) protons_in->cyt_bd inhibitor This compound inhibitor->cyt_bd Inhibition

Caption: Inhibition of the Mtb Cytochrome bd Oxidase Electron Transport Chain.

experimental_workflow cluster_storage Compound Handling cluster_assay Experimental Use receive Receive Solid Compound store_solid Store at -20°C (Long-term) or 4°C (Short-term) receive->store_solid dissolve Dissolve in Anhydrous DMSO store_solid->dissolve store_solution Store at -80°C (Long-term) or -20°C (Short-term) dissolve->store_solution prepare_working Prepare Working Solutions store_solution->prepare_working perform_assay Perform Assay (e.g., O2 Consumption, MIC) prepare_working->perform_assay analyze Analyze Data perform_assay->analyze

Caption: Recommended workflow for handling and using this compound.

troubleshooting_guide start Inconsistent Results? check_storage Storage Conditions Correct? start->check_storage yes_storage Proceed to next check check_storage->yes_storage Yes no_storage Re-evaluate storage protocol. Use fresh compound. check_storage->no_storage No check_dissolution Compound Fully Dissolved? yes_dissolution Proceed to next check check_dissolution->yes_dissolution Yes no_dissolution Ensure complete dissolution (sonication/warming may help). check_dissolution->no_dissolution No check_concentration Concentration Verified? yes_concentration Consider other experimental variables. check_concentration->yes_concentration Yes no_concentration Verify stock and working concentrations. Perform dose-response. check_concentration->no_concentration No yes_storage->check_dissolution yes_dissolution->check_concentration

Caption: Troubleshooting decision tree for experiments with this compound.

References

Interpreting unexpected results in Mtb-cyt-bd oxidase-IN-3 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Mtb-cyt-bd oxidase-IN-3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues that may arise during your experiments with this compound.

Q1: Why is there no significant decrease in the oxygen consumption rate (OCR) after adding this compound to wild-type M. tuberculosis?

Possible Causes and Solutions:

  • Functional Redundancy: M. tuberculosis has two terminal oxidases in its electron transport chain: the cytochrome bc1:aa3 supercomplex and the cytochrome bd oxidase.[1][2][3] Under normal laboratory growth conditions, the cytochrome bc1:aa3 complex is the dominant terminal oxidase.[2][4] Therefore, inhibiting only the cytochrome bd oxidase with this compound may not cause a significant drop in the total OCR because the electron flow can be rerouted through the more active bc1:aa3 pathway.[5][6]

    • Troubleshooting Step: To observe the effect of this compound, you should concurrently inhibit the cytochrome bc1:aa3 complex. The compound Q203 (Telacebec) is a potent inhibitor of the cytochrome bc1:aa3 complex.[1][6] The combination of this compound and Q203 should lead to a significant reduction in OCR.[6][7]

  • Inhibitor Concentration: The concentration of this compound may be too low to achieve effective inhibition. The reported IC50 value for this inhibitor is 0.36 µM.[8]

    • Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of the inhibitor for your specific experimental conditions.

  • Experimental Conditions: The expression and activity of cytochrome bd oxidase can be influenced by environmental factors. For instance, its role becomes more critical under hypoxic and acidic conditions, or in the presence of nitrosative and oxidative stress.[1][2][9]

    • Troubleshooting Step: If your experimental design allows, consider mimicking in vivo conditions such as low pH (e.g., pH 4.5) to increase the reliance of M. tuberculosis on the cytochrome bd oxidase.[1][4]

Q2: I'm observing a bactericidal effect with this compound alone, which is unexpected. What could be the reason?

Possible Causes and Solutions:

  • Off-Target Effects: While this compound is designed to be specific, high concentrations might lead to off-target effects, inhibiting other essential cellular processes.

    • Troubleshooting Step: Verify the phenotype by repeating the experiment with a concentration closer to the reported IC50 (0.36 µM) and MIC (32 µM) values.[8] Consider using a structurally unrelated cytochrome bd oxidase inhibitor to see if the same effect is observed.

  • Specific Strain Sensitivity: The genetic background of the M. tuberculosis strain you are using might render it more susceptible to cytochrome bd oxidase inhibition.

    • Troubleshooting Step: If you are not using a standard laboratory strain (like H37Rv), compare your results with the phenotype observed in a reference strain. Sequence the cydA and cydB genes in your strain to check for any mutations that might alter its function or sensitivity to the inhibitor.

  • Culture Conditions: Certain media components or growth conditions might synergize with the inhibitor to produce a bactericidal effect.

    • Troubleshooting Step: Review your media composition and growth parameters. Compare them with standard protocols for M. tuberculosis culture. Test the inhibitor in a different standard medium to see if the effect persists.

Q3: The combination of this compound and a cytochrome bc1:aa3 inhibitor (like Q203) is not showing the expected synergistic bactericidal effect.

Possible Causes and Solutions:

  • Inhibitor Degradation: One or both of the inhibitors may have degraded due to improper storage or handling.

    • Troubleshooting Step: Use freshly prepared inhibitor solutions. Check the recommended storage conditions for your inhibitor stocks.

  • Cellular Efflux: M. tuberculosis possesses efflux pumps that can actively remove drugs from the cell, reducing their effective intracellular concentration.

    • Troubleshooting Step: Consider including an efflux pump inhibitor, such as verapamil or reserpine (though their effects in M. tuberculosis can be complex and require careful validation), in a control experiment to see if it enhances the synergistic effect.

  • Metabolic State of Bacteria: The metabolic state of the bacteria can influence their susceptibility to respiratory inhibitors. For example, non-replicating or dormant persister cells may have a reduced metabolic rate. However, even in non-replicating persisters, the dual inhibition of terminal oxidases has been shown to be effective.[10]

    • Troubleshooting Step: Ensure your bacterial culture is in the intended growth phase (e.g., logarithmic phase) for the experiment. If working with non-replicating models, verify the metabolic state of the cells.

Data Presentation

Table 1: Inhibitor Properties and Efficacy

InhibitorTargetIC50MIC (M. tuberculosis)Reference(s)
This compoundCytochrome bd oxidase0.36 µM32 µM[8]
Q203 (Telacebec)Cytochrome bc1:aa3 supercomplex~3 nM~3.16 nM - 270 nM[6][10]
BedaquilineATP synthase-~30 nM - 120 nM[1]
ND-011992Cytochrome bd oxidase2.8-4.2 µM>50 µM (alone)[6]

Note: IC50 and MIC values can vary depending on the specific assay conditions and the strain of M. tuberculosis used.

Experimental Protocols

Protocol 1: Measurement of Oxygen Consumption Rate (OCR) in Whole M. tuberculosis Cells

This protocol is a generalized procedure based on methodologies described in the literature.[1]

  • Bacterial Culture Preparation:

    • Grow M. tuberculosis (e.g., H37Rv) in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 to mid-log phase (OD600 of 0.4-0.6).

    • Wash the bacterial cells twice with a suitable assay buffer (e.g., unbuffered 7H9 media or PBS with 0.05% Tween 80).

    • Resuspend the cells in the assay buffer and adjust the density to the desired concentration (e.g., 2x10^6 bacilli per well for Seahorse XF analysis).

  • Seahorse XF Analyzer Setup (or other oxygen sensing platform):

    • Coat the wells of a Seahorse XF cell culture microplate with Cell-Tak to ensure bacterial adhesion.

    • Add the prepared bacterial suspension to the wells and centrifuge to adhere the cells.

    • Add fresh assay buffer to the wells.

    • Prepare the inhibitor solutions (this compound, Q203, etc.) in the assay buffer at the desired final concentrations. Load the inhibitors into the injection ports of the sensor cartridge.

  • OCR Measurement:

    • Equilibrate the plate in a non-CO2 incubator at 37°C.

    • Place the plate in the Seahorse XF Analyzer and initiate the measurement protocol.

    • Measure the basal OCR for a few cycles.

    • Inject the inhibitors sequentially and record the change in OCR. For example, inject Q203 first to inhibit the bc1:aa3 complex, followed by this compound to inhibit the bd oxidase.

    • As a control, a known uncoupler like CCCP can be injected at the end to measure the maximal respiratory capacity.

  • Data Analysis:

    • Normalize the OCR data to the number of bacterial cells per well.

    • Calculate the percentage inhibition of OCR after the addition of each inhibitor compared to the basal OCR.

Protocol 2: ATP Depletion Assay

This protocol is a generalized procedure based on methodologies described in the literature.[6][10]

  • Bacterial Culture Preparation:

    • Grow and prepare the M. tuberculosis culture as described in Protocol 1.

    • Adjust the bacterial suspension to a specific OD600 in the desired culture medium.

  • Inhibitor Treatment:

    • Aliquot the bacterial suspension into a 96-well plate.

    • Add the inhibitors (this compound, Q203, or their combination) at various concentrations. Include a no-inhibitor control and a positive control for ATP depletion (e.g., bedaquiline).

    • Incubate the plate at 37°C for a defined period (e.g., 24 hours).

  • ATP Measurement:

    • Use a commercial ATP luminescence-based assay kit (e.g., BacTiter-Glo™).

    • Add the ATP reagent to each well according to the manufacturer's instructions. This reagent lyses the bacteria and provides the necessary components for the luciferase reaction.

    • Incubate for the recommended time to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Generate a standard curve if required by the kit.

    • Calculate the relative ATP levels in the treated samples compared to the untreated control.

    • Plot the percentage of ATP depletion as a function of inhibitor concentration.

Visualizations

Caption: M. tuberculosis respiratory chain and inhibitor targets.

Troubleshooting_Workflow Start Unexpected Result in This compound Experiment Q1 Is the experiment with wild-type Mtb and IN-3 alone? Start->Q1 A1 Expected: Minimal effect on OCR. Reason: bc1:aa3 pathway is dominant. Solution: Co-inhibit with Q203. Q1->A1 Yes Q2 Is the synergistic effect with Q203 absent or weak? Q1->Q2 No End Re-evaluate Results A1->End A2_1 Check inhibitor stability and concentration. Prepare fresh solutions. Q2->A2_1 Yes A2_2 Consider efflux pump activity. Use efflux pump inhibitors as a control. Q2->A2_2 A2_3 Verify the metabolic state of bacteria. Q2->A2_3 Q3 Is an unexpected bactericidal effect observed with IN-3 alone? Q2->Q3 No A2_1->End A2_2->End A2_3->End A3_1 Check for off-target effects. Lower inhibitor concentration. Q3->A3_1 Yes A3_2 Investigate strain-specific sensitivity. Q3->A3_2 Q3->End No A3_1->End A3_2->End

Caption: A logical workflow for troubleshooting unexpected results.

References

Technical Support Center: Enhancing the Potency of Mtb-cyt-bd Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on inhibitors of Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase.

Frequently Asked Questions (FAQs)

Q1: Why are Mtb-cyt-bd oxidase inhibitors often more effective in combination with other respiratory chain inhibitors?

A1: Mycobacterium tuberculosis has a branched respiratory chain with two terminal oxidases: the cytochrome bcc-aa3 supercomplex (cyt-bcc:aa3) and the cytochrome bd oxidase (cyt-bd). These two complexes are functionally redundant. Inhibition of one complex can be compensated by the other, limiting the efficacy of single-agent therapies.[1][2] Telacebec (Q203), an inhibitor of cyt-bcc:aa3, has its bactericidal potency limited by the presence of the alternative cyt-bd oxidase.[1] By simultaneously inhibiting both terminal oxidases, a synergistic and bactericidal effect can be achieved against both replicating and non-replicating Mtb.[1][3][4]

Q2: What is the rationale for targeting the Mtb-cyt-bd oxidase for drug development?

A2: The Mtb-cyt-bd oxidase is an attractive drug target for several reasons:

  • Essentiality under specific conditions: It plays a crucial role in maintaining the functionality of the metabolic pathway under stressful conditions such as hypoxia and nitrosative stress, which are relevant during infection.[5]

  • Absence in eukaryotes: The cyt-bd oxidase is absent in eukaryotic cells, including humans, which suggests a potential for selective toxicity against Mtb.[4][5]

  • Synergistic potential: As mentioned above, inhibitors of cyt-bd can act synergistically with other anti-TB drugs that target the respiratory chain, such as Q203 and bedaquiline.[1][4][6]

Q3: My cyt-bd oxidase inhibitor shows good in vitro potency but poor in vivo efficacy. What are the possible reasons?

A3: This is a common challenge in drug development. Several factors can contribute to poor in vivo efficacy despite good in vitro activity:

  • Pharmacokinetic properties: The compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties. High plasma protein binding is a known issue for some cyt-bd inhibitors, which reduces the concentration of free, active drug at the site of infection.[4]

  • Low exposure at the target site: The inhibitor may not effectively penetrate the complex granulomatous lesions where Mtb resides.[4]

  • Metabolic instability: The compound may be rapidly metabolized in the host, leading to sub-therapeutic concentrations.

Further medicinal chemistry efforts are often required to optimize the pharmacokinetic and pharmacodynamic (PK/PD) properties of lead compounds.[4][6]

Q4: Under what conditions is the expression of Mtb-cyt-bd oxidase upregulated?

A4: The expression of the cydABDC operon, which encodes the cyt-bd oxidase, is induced under various stress conditions that mimic the host environment, including:

  • Hypoxia (low oxygen)[3]

  • Nitrosative stress

  • Acidic pH[3]

  • Exposure to certain respiratory inhibitors, such as those targeting the cyt-bcc:aa3 complex.

Troubleshooting Guides

Mtb Growth Inhibition Assays

Issue: High variability in Minimum Inhibitory Concentration (MIC) values between experiments.

Possible Cause Troubleshooting Step
Inconsistent Inoculum Size Standardize the inoculum preparation. Grow Mtb to mid-log phase (OD600 of 0.4-0.6), then dilute to the desired starting OD. Ensure thorough mixing before aliquoting.
Clumping of Mtb Cells Before measuring OD and making dilutions, briefly sonicate the Mtb culture or pass it through a syringe with a small gauge needle to break up clumps. The addition of a non-ionic surfactant like Tween 80 (0.05%) to the growth medium can also help.
Edge Effects in Microplates Avoid using the outer wells of the microplate for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile media or water. Ensure proper sealing of the plates.
Compound Precipitation Visually inspect the wells for any signs of compound precipitation. If observed, consider using a different solvent, reducing the final compound concentration, or incorporating a solubilizing agent (ensure it doesn't affect Mtb growth).

Issue: No significant growth inhibition observed even at high compound concentrations.

Possible Cause Troubleshooting Step
Compound Inactivity Confirm the identity and purity of the compound. Test a known Mtb inhibitor as a positive control to ensure the assay is working correctly.
Target Not Essential under Assay Conditions Since cyt-bd oxidase is often non-essential for in vitro growth in standard media, its inhibitors may show weak whole-cell activity. Consider using a genetic background where the cyt-bcc:aa3 complex is deleted or chemically inhibited (e.g., with a low concentration of Q203) to make cyt-bd essential.
Poor Cell Penetration The compound may not be able to cross the complex mycobacterial cell wall. Structure-activity relationship (SAR) studies may be needed to improve cell permeability.
Oxygen Consumption Rate (OCR) Assays

Issue: Inconsistent baseline OCR readings.

Possible Cause Troubleshooting Step
Variable Cell Number Ensure an equal number of viable cells are seeded in each well. Normalize OCR data to cell number or protein concentration at the end of the experiment.
Temperature Fluctuations OCR is highly sensitive to temperature. Ensure the instrument and all reagents are properly equilibrated to the assay temperature (typically 37°C).
Cellular Stress Improper handling of cells prior to the assay can lead to stress and altered respiration. Handle cells gently and minimize the time they are outside the incubator.

Issue: Unexpected response to control compounds (e.g., Q203, rotenone, antimycin A).

Possible Cause Troubleshooting Step
Incorrect Compound Concentration Verify the stock and working concentrations of all control compounds. Prepare fresh dilutions for each experiment.
Degradation of Control Compounds Some inhibitors are light-sensitive or unstable in solution. Store stock solutions appropriately and prepare working solutions fresh.
Adaptation of Mtb Mtb can adapt its respiratory pathway in response to inhibitors.[7] For example, inhibition of the cyt-bcc:aa3 complex with Q203 can lead to increased reliance on the cyt-bd oxidase. This is an expected biological response.
Cellular ATP Level Assays

Issue: Low signal-to-noise ratio in ATP measurements.

Possible Cause Troubleshooting Step
Insufficient Cell Lysis Ensure the chosen lysis method is effective for Mtb. Bead beating or specific mycobacterial lysis buffers may be required.
ATP Degradation Work quickly and on ice after cell lysis, as ATP is rapidly degraded by ATPases. Use an ATP-stabilizing reagent if necessary.
Quenching of Luminescence Signal Some compounds can interfere with the luciferase-based ATP detection chemistry. Run a control with the compound in a cell-free system to check for quenching effects.

Quantitative Data Summary

The following tables summarize the potency of selected Mtb-cyt-bd oxidase inhibitors and related compounds from the literature.

Table 1: Potency of Selected Mtb-cyt-bd Oxidase Inhibitors

CompoundAssay TypePotency (IC50 / MIC in µM)Notes
ND-011992 Mtb growth inhibition (in combination with Q203)0.52 (shifts to 17.2 in cyt-bd overexpressing strain)Synergistic with Q203.[1]
CK-2-63 Mtb growth inhibition (aerobic)3.70Shows enhanced efficacy in combination with Q203 or bedaquiline.[4][8]
MTD-403 Mtb growth inhibition (aerobic)0.27A 2-aryl-quinolone based inhibitor.[8]
Mtb-cyt-bd oxidase-IN-2 Mtb cyt-bd oxidase inhibitionIC50 = 0.67Aurachin D analogue.[9]
Mtb-cyt-bd oxidase-IN-7 Mtb growth inhibition (ΔqcrCAB strain)MIC = 6.251-hydroxy-2-methylquinolin-4(1H)-one derivative.[10]

Table 2: Potency of Synergistic Compounds

CompoundTargetPotency (MIC in µM)Notes
Telacebec (Q203) Cytochrome bcc:aa3 oxidase~0.002-0.007 (in vitro)Bacteriostatic alone, bactericidal in combination with cyt-bd inhibitors.[1][3]
Bedaquiline (BDQ) F1F0-ATP synthase~0.03-0.06 (in vitro)Shows enhanced activity when combined with cyt-bd inhibitors.[4]

Experimental Protocols

High-Throughput Whole-Cell Screening for Mtb Growth Inhibitors

This protocol is adapted for a 384-well plate format to identify compounds that inhibit the growth of M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv (or a fluorescent reporter strain)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)

  • 384-well clear-bottom microplates

  • Compound library dissolved in DMSO

  • Positive control (e.g., rifampicin)

  • Negative control (DMSO)

  • Plate reader for measuring optical density (OD) at 600 nm or fluorescence.

Procedure:

  • Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 ≈ 0.4-0.6).

  • Dispense test compounds and controls into the 384-well plates. The final concentration of DMSO should not exceed 1%.

  • Dilute the Mtb culture in 7H9 broth to a starting OD600 of 0.02.

  • Add the diluted Mtb culture to each well.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • Measure the OD600 or fluorescence using a plate reader.

  • Calculate the percent growth inhibition for each compound relative to the positive and negative controls.

Mtb Oxygen Consumption Rate (OCR) Assay

This protocol measures the effect of inhibitors on the rate of oxygen consumption in whole Mtb cells using a Seahorse XF Analyzer or similar instrument.

Materials:

  • M. tuberculosis H37Rv

  • Assay medium (e.g., 7H9 broth without ADC, pH 7.4)

  • Inhibitors of interest

  • Control compounds:

    • Q203 (inhibitor of cyt-bcc:aa3)

    • An uncoupler (e.g., CCCP) to measure maximal respiration

    • Rotenone/Antimycin A (inhibitors of Complex I and III) to measure non-mitochondrial respiration

  • Seahorse XF instrument and microplates

Procedure:

  • Grow Mtb to mid-log phase and wash the cells with assay medium.

  • Seed the cells onto the Seahorse XF microplate at an optimized density.

  • Equilibrate the plate at 37°C in a CO2-free incubator.

  • Load the injector ports of the sensor cartridge with the inhibitors and control compounds.

  • Place the plate in the Seahorse XF analyzer and initiate the assay protocol.

  • Measure the baseline OCR.

  • Sequentially inject the compounds and measure the change in OCR.

  • Analyze the data to determine the effect of the inhibitors on basal respiration, maximal respiration, and spare respiratory capacity.

Cellular ATP Level Measurement Assay

This protocol uses a commercial bioluminescence-based assay to quantify intracellular ATP levels in Mtb after treatment with inhibitors.

Materials:

  • M. tuberculosis H37Rv

  • Growth medium and inhibitors

  • BacTiter-Glo™ Microbial Cell Viability Assay kit (or similar)

  • Opaque-walled microplates

  • Luminometer

Procedure:

  • Grow Mtb in the presence of inhibitors for a defined period.

  • Transfer a sample of the cell suspension to an opaque-walled microplate.

  • Add the BacTiter-Glo™ reagent, which lyses the cells and provides the substrate for the luciferase reaction.

  • Incubate for 5-10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • The amount of light produced is proportional to the amount of ATP present.

Visualizations

Experimental_Workflow_for_Inhibitor_Screening cluster_0 Primary Screen cluster_1 Secondary Assays cluster_2 Lead Optimization Primary_Screen High-Throughput Whole-Cell Growth Inhibition Screen Identify_Hits Identify Initial Hits (% Inhibition > Threshold) Primary_Screen->Identify_Hits Dose_Response Dose-Response Assay (Determine IC50/MIC) Identify_Hits->Dose_Response Target_Engagement Target Engagement Assays (OCR, ATP levels) Dose_Response->Target_Engagement Synergy_Testing Synergy Testing with other respiratory inhibitors Target_Engagement->Synergy_Testing SAR_Studies Structure-Activity Relationship (SAR) Synergy_Testing->SAR_Studies PK_PD_Profiling Pharmacokinetic/ Pharmacodynamic Profiling SAR_Studies->PK_PD_Profiling In_Vivo_Efficacy In Vivo Efficacy Studies (Mouse models) PK_PD_Profiling->In_Vivo_Efficacy

Caption: Workflow for screening and development of Mtb-cyt-bd oxidase inhibitors.

Mtb_Respiratory_Chain_Inhibition cluster_0 Mtb Electron Transport Chain cluster_1 Inhibitors Electron_Source Electron Donors (NADH, Succinate) Complex_I_II Complex I (NDH-1/2) Complex II (SDH) Electron_Source->Complex_I_II Menaquinone_Pool Menaquinone Pool Complex_I_II->Menaquinone_Pool Cyt_bcc_aa3 Cytochrome bcc:aa3 (Complex III-IV) Menaquinone_Pool->Cyt_bcc_aa3 Cyt_bd Cytochrome bd Oxidase Menaquinone_Pool->Cyt_bd Oxygen Oxygen (O2) Cyt_bcc_aa3->Oxygen ATP_Synthase ATP Synthase Cyt_bcc_aa3->ATP_Synthase H+ pumping Cyt_bd->Oxygen ATP ATP ATP_Synthase->ATP Q203 Telacebec (Q203) Q203->Cyt_bcc_aa3 Cyt_bd_Inhibitor Cyt-bd Inhibitor Cyt_bd_Inhibitor->Cyt_bd BDQ Bedaquiline (BDQ) BDQ->ATP_Synthase

Caption: Mtb respiratory chain and sites of action for key inhibitors.

References

Addressing cytotoxicity of Mtb-cyt-bd oxidase-IN-3 in mammalian cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mtb-cyt-bd oxidase-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential cytotoxicity of this compound in mammalian cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of relevant biological pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a potential anti-tuberculosis drug target?

Mtb-cyt-bd oxidase is a terminal oxidase in the electron transport chain of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] This enzyme is crucial for the bacterium's survival, especially under stressful conditions encountered within the host.[1][3][4] Importantly, cytochrome bd oxidase is absent in eukaryotic cells, including mammalian cells.[1] This makes it an attractive target for developing selective anti-tuberculosis drugs with potentially low host toxicity. This compound is a novel inhibitor of this enzyme.

Q2: I am observing significant cytotoxicity with this compound in my mammalian cell line experiments. What are the possible reasons?

Observed cytotoxicity could be due to several factors:

  • Off-target effects: The compound may be interacting with unintended molecular targets within the mammalian cells. Some quinolone-based compounds, which can be structurally related to certain cytochrome bd oxidase inhibitors, have been reported to affect mammalian topoisomerase II.[5]

  • Mitochondrial toxicity: The compound might be disrupting mitochondrial function, a common cause of drug-induced toxicity.[6][7][8][9] This can include inhibition of the electron transport chain, dissipation of the mitochondrial membrane potential, or induction of oxidative stress.[6][7][8][9]

  • Compound concentration: The concentrations being used may be too high for the specific cell line.

  • Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) could be contributing to cytotoxicity at the concentrations used.

  • Experimental artifacts: Issues with cell culture conditions, reagent quality, or the specific cytotoxicity assay being used can lead to inaccurate results.

Q3: What are the initial steps to troubleshoot high cytotoxicity?

Start by systematically evaluating your experimental setup:

  • Confirm the finding: Repeat the experiment to ensure the result is reproducible.

  • Run proper controls: Include vehicle-only (solvent) controls to assess the contribution of the solvent to cytotoxicity.

  • Optimize compound concentration: Perform a dose-response experiment to determine the concentration at which cytotoxicity is observed.

  • Check cell health: Ensure your cell line is healthy, free from contamination, and within a suitable passage number.

Troubleshooting Guides

Issue 1: High background signal or inconsistent results in the MTT/WST-1 assay.
Possible Cause Troubleshooting Step
High cell density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.
Contamination Check for microbial contamination in your cell culture.
Reagent issues Ensure the MTT or WST-1 reagent is properly stored and not expired. Prepare fresh solutions.
Incomplete formazan solubilization (MTT) Ensure complete solubilization of formazan crystals by thorough mixing and appropriate incubation time.
Interference from the compound Test if this compound absorbs light at the same wavelength as the formazan product. Run a control with the compound in cell-free medium.
Issue 2: Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH).
Possible Cause Troubleshooting Step
Different cellular processes measured MTT/WST-1 assays measure metabolic activity, which can be affected without immediate cell death. LDH assays measure membrane integrity, a marker of necrosis.[10][11] A decrease in MTT signal without an increase in LDH release may indicate metabolic impairment rather than overt cytotoxicity.[11]
Timing of the assay Apoptosis and necrosis occur over different time courses. Consider performing a time-course experiment to capture the relevant events for each assay.
Compound-specific effects The compound may specifically inhibit mitochondrial dehydrogenases, leading to a false-positive result in tetrazolium-based assays.[11]

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from cytotoxicity experiments. As "this compound" is a placeholder, example data is provided.

Table 1: Cytotoxicity of this compound in HepG2 cells (72h exposure)

AssayEndpointIC50 (µM)
MTTCell Viability (Metabolic Activity)15.2
LDH ReleaseCytotoxicity (Membrane Integrity)> 100
Caspase-3/7 ActivityApoptosis Induction25.8

Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in HEK293 cells (24h exposure)

CompoundConcentration (µM)ΔΨm (% of Control)
This compound195.3
1072.1
5045.6
CCCP (Positive Control)1015.2

Key Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[7][12]

Methodology:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat cells with various concentrations of this compound (and appropriate controls) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[13]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes into the culture medium.[10]

Methodology:

  • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • After the incubation period, carefully collect the cell culture supernatant.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture (containing diaphorase and NAD+) to each well according to the manufacturer's instructions.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

Principle: The JC-1 dye is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[1]

Methodology:

  • Seed cells in a black, clear-bottom 96-well plate and treat with this compound. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • At the end of the treatment period, add JC-1 dye to each well to a final concentration of 2 µM and incubate at 37°C for 15-30 minutes.[1]

  • Wash the cells with warm PBS.[1]

  • Measure the fluorescence intensity using a fluorescence plate reader with excitation/emission wavelengths of ~550/600 nm for red fluorescence and ~485/535 nm for green fluorescence.[1]

  • Calculate the ratio of red to green fluorescence for each well.

Protocol 4: Caspase-3/7 Activity Assay

Principle: This assay detects the activity of executioner caspases-3 and -7, which are key mediators of apoptosis. The assay uses a substrate that is cleaved by active caspases to release a fluorescent or colorimetric signal.[10][12][14][15]

Methodology:

  • Seed cells in a white or black 96-well plate and treat with this compound.

  • After treatment, lyse the cells using a provided lysis buffer.

  • Add the caspase-3/7 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric) to the cell lysates.[15]

  • Incubate at 37°C for 1-2 hours.[15]

  • Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/440 nm for AMC) using a plate reader.[15]

Visualizations

Signaling Pathways

Cytotoxicity_Signaling_Pathways cluster_drug This compound cluster_cell Mammalian Cell cluster_mito Mitochondrion cluster_nucleus Nucleus drug Mtb-cyt-bd oxidase-IN-3 etc Electron Transport Chain (ETC) drug->etc Inhibition? off_target Off-Target Proteins (e.g., Topo II) drug->off_target Off-target binding mmp ΔΨm Depolarization etc->mmp Disruption ros ROS Production mmp->ros apoptosis Apoptosis Induction mmp->apoptosis dna_damage DNA Damage ros->dna_damage caspases Caspase Activation apoptosis->caspases dna_damage->caspases off_target->dna_damage cell_death Cell Death caspases->cell_death Experimental_Workflow cluster_initial Initial Screening cluster_mechanism Mechanism of Action cluster_analysis Data Analysis & Interpretation start Observe Cytotoxicity dose_response Dose-Response Curve (e.g., MTT Assay) start->dose_response ldh Membrane Integrity (LDH Assay) dose_response->ldh mmp Mitochondrial Health (JC-1 Assay) dose_response->mmp caspase Apoptosis (Caspase Assay) dose_response->caspase interpretation Interpret Results: - Necrosis vs. Apoptosis - Mitochondrial Involvement ldh->interpretation mmp->interpretation caspase->interpretation conclusion Conclusion on Cytotoxicity Profile interpretation->conclusion

References

Refining experimental conditions for Mtb-cyt-bd oxidase-IN-3 screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in refining experimental conditions for screening inhibitors against Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase, with a focus on compounds like Mtb-cyt-bd oxidase-IN-3.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My screening assay shows high variability between replicate wells. What are the potential causes and solutions?

A1: High variability in screening assays can stem from several factors. Here’s a breakdown of potential causes and how to address them:

  • Inconsistent Reagent Dispensing: Ensure pipettes are calibrated and that dispensing volumes are consistent across the plate. Automated liquid handlers should be properly maintained and calibrated.

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. To mitigate this, avoid using the outermost wells for experimental samples or fill them with a buffer or water to create a humidity barrier.

  • Compound Precipitation: this compound or other small molecule inhibitors may precipitate in the assay buffer, especially at higher concentrations.

    • Troubleshooting: Visually inspect the wells for any signs of precipitation. Determine the solubility of your compounds in the assay buffer beforehand. The inclusion of a low percentage of a solvent like DMSO is common, but its final concentration should be kept consistent across all wells and tested for any inhibitory effects on the enzyme.[1]

  • Enzyme Instability: The Mtb-cyt-bd oxidase preparation may lose activity over the course of the experiment.

    • Troubleshooting: Ensure the enzyme is stored correctly and handled on ice. Optimize the assay duration to be as short as possible while still allowing for a robust signal. Include a positive control (no inhibitor) and a negative control (no enzyme) on each plate to monitor enzyme activity and background signal over time.

Q2: I am not observing any significant inhibition, even with known inhibitors like IN-3. What could be wrong?

A2: A lack of inhibition can be perplexing. Consider the following troubleshooting steps:

  • Inactive Inhibitor: The inhibitor stock solution may have degraded. Prepare a fresh stock of this compound and re-test. This compound is an inhibitor of Mtb cyt-bd oxidase with an IC50 value of 0.36 μM.[2][3]

  • Incorrect Assay Conditions: The assay conditions may not be optimal for inhibitor binding.

    • pH: The activity of Mtb-cyt-bd oxidase is pH-dependent.[4] Ensure the pH of your assay buffer is optimal for both enzyme activity and inhibitor binding.

    • Detergent Concentration: If using purified and reconstituted enzyme, the type and concentration of detergent are critical and can affect inhibitor binding.

  • High Enzyme Concentration: If the enzyme concentration is too high, it may require a proportionally higher concentration of the inhibitor to see a significant effect. Try titrating the enzyme concentration to find the lowest concentration that still gives a robust and reproducible signal.

  • Substrate Competition: If the concentration of the electron donor (e.g., a menaquinol analogue) is too high, it may outcompete the inhibitor. Determine the Michaelis constant (Km) for the substrate and use a concentration at or below the Km value.

Q3: My dose-response curve for IN-3 is not sigmoidal and has a very shallow slope. How can I improve it?

A3: A poor dose-response curve can indicate several issues with the assay.

  • Compound-related issues: The inhibitor may have low potency or be binding non-specifically.

  • Assay window: The difference in signal between the uninhibited and fully inhibited enzyme (the assay window) may be too small.

    • Troubleshooting: Optimize the concentrations of the enzyme and substrate to maximize the signal-to-background ratio.

  • Data Analysis: Ensure you are using an appropriate non-linear regression model to fit your data. A four-parameter logistic model is commonly used for dose-response curves.

Q4: I am observing a high background signal in my no-enzyme control wells. What is the likely cause?

A4: A high background signal can be due to:

  • Autoxidation of Substrate: The electron donor used in the assay may be auto-oxidizing, leading to a signal in the absence of the enzyme.

    • Troubleshooting: Test the stability of the substrate in the assay buffer over time. If auto-oxidation is significant, consider using a different substrate or adding antioxidants (if they don't interfere with the assay).

  • Interference from Assay Components: Other components in the reaction mixture, such as the buffer itself or the detection reagents, may be contributing to the background. Test each component individually to identify the source of the interference.

  • Fluorescent Compounds: If using a fluorescence-based assay, the inhibitor itself might be fluorescent at the excitation and emission wavelengths used, which is a common source of false-positive results in high-throughput screening.[5][6][7][8]

    • Troubleshooting: Screen for compound auto-fluorescence by measuring the signal of the compound in the assay buffer without the enzyme or other detection reagents.

Experimental Protocols & Data Presentation

Table 1: Quantitative Data for this compound
ParameterValueReference
IC50 0.36 µM[2][3]
MIC 32 µM[2][3]
Protocol 1: Mtb-cyt-bd Oxidase Activity Assay (Oxygen Consumption)

This protocol is a generalized method based on common practices for measuring the activity of terminal oxidases.

1. Principle: The activity of Mtb-cyt-bd oxidase is determined by measuring the rate of oxygen consumption in the presence of an electron donor. Inhibition is measured as a decrease in the rate of oxygen consumption.

2. Materials:

  • Purified Mtb-cyt-bd oxidase

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, with a suitable detergent like 0.05% DDM)

  • Electron Donor (e.g., a menaquinol analogue like menadiol)

  • This compound or other test compounds

  • Oxygen sensor system (e.g., a Clark-type electrode or a fluorescence-based oxygen sensor)

3. Procedure:

  • Prepare a stock solution of the electron donor.

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the assay buffer to the reaction chamber of the oxygen sensor system and allow it to equilibrate to the desired temperature (e.g., 37°C).

  • Add the desired concentration of the test compound or vehicle control (e.g., DMSO) to the reaction chamber and mix.

  • Initiate the reaction by adding a small volume of the Mtb-cyt-bd oxidase enzyme preparation.

  • Immediately add the electron donor to start the reaction.

  • Monitor the decrease in oxygen concentration over time. The initial linear phase of the oxygen consumption curve represents the initial reaction velocity.

  • Calculate the rate of oxygen consumption for each inhibitor concentration.

  • Plot the rate of oxygen consumption as a function of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

4. Controls:

  • Positive Control: No inhibitor (vehicle only).

  • Negative Control: No enzyme. This is to check for auto-oxidation of the substrate.

Protocol 2: ATP Depletion Assay in M. tuberculosis

This protocol assesses the downstream effect of inhibiting the respiratory chain on cellular ATP levels.

1. Principle: Inhibition of Mtb-cyt-bd oxidase, especially in combination with inhibitors of the cytochrome bc1:aa3 complex, is expected to decrease the proton motive force and subsequently reduce ATP synthesis.[9][10][11] This assay measures the intracellular ATP concentration in M. tuberculosis cultures treated with inhibitors.

2. Materials:

  • M. tuberculosis culture (e.g., H37Rv)

  • Growth medium (e.g., Middlebrook 7H9 with appropriate supplements)

  • This compound and/or other inhibitors (e.g., Q203 to inhibit the bc1:aa3 complex)

  • ATP detection reagent (e.g., a luciferase-based kit)

  • Luminometer

3. Procedure:

  • Grow M. tuberculosis to the mid-log phase.

  • Dilute the culture to the desired cell density in fresh medium.

  • Aliquot the cell suspension into a 96-well plate.

  • Add serial dilutions of the test compounds to the wells. It is often insightful to test the Mtb-cyt-bd oxidase inhibitor alone and in combination with a cytochrome bc1:aa3 inhibitor.[9][12][13]

  • Incubate the plate under appropriate conditions (e.g., 37°C) for a defined period.

  • Following incubation, lyse the cells according to the protocol of the ATP detection kit.

  • Add the ATP detection reagent to each well.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of ATP depletion relative to the untreated control.

4. Controls:

  • Untreated Control: Cells treated with vehicle only.

  • Background Control: Medium only (no cells).

Visualizations

Experimental_Workflow Figure 1. Experimental Workflow for Mtb-cyt-bd Oxidase Inhibitor Screening cluster_prep Preparation cluster_assay Primary Screening cluster_analysis Data Analysis cluster_secondary Secondary Assays prep_enzyme Prepare Mtb-cyt-bd Oxidase Enzyme assay_setup Set up Assay Plate (Enzyme, Inhibitor, Buffer) prep_enzyme->assay_setup prep_inhibitor Prepare IN-3 Serial Dilutions prep_inhibitor->assay_setup prep_substrate Prepare Electron Donor Substrate reaction_init Initiate Reaction (Add Substrate) prep_substrate->reaction_init assay_setup->reaction_init data_acq Measure Oxygen Consumption reaction_init->data_acq calc_rate Calculate Inhibition Rates data_acq->calc_rate dose_response Generate Dose-Response Curves calc_rate->dose_response det_ic50 Determine IC50 dose_response->det_ic50 atp_assay Whole-Cell ATP Depletion Assay det_ic50->atp_assay mic_testing MIC Determination det_ic50->mic_testing

Caption: Figure 1. A generalized workflow for the screening and characterization of Mtb-cyt-bd oxidase inhibitors like IN-3.

Mtb_Respiratory_Chain Figure 2. Simplified Mtb Electron Transport Chain and Inhibitor Targets cluster_membrane Inner Membrane menaquinol Menaquinol Pool (MKH2) bc1_aa3 Cytochrome bc1:aa3 Supercomplex menaquinol->bc1_aa3 e- cyt_bd Cytochrome bd Oxidase menaquinol->cyt_bd e- o2 O2 bc1_aa3->o2 e- protons_out H+ bc1_aa3->protons_out H+ pumping cyt_bd->o2 e- atp_synthase ATP Synthase protons_in H+ atp_synthase->protons_in atp ATP atp_synthase->atp h2o H2O protons_out->atp_synthase PMF adp ADP + Pi adp->atp_synthase q203 Q203 q203->bc1_aa3 inhibits in3 IN-3 in3->cyt_bd inhibits bdq Bedaquiline bdq->atp_synthase inhibits

Caption: Figure 2. The branched electron transport chain of M. tuberculosis highlighting the targets of key inhibitors.

References

Validation & Comparative

Comparative Efficacy Analysis: Mtb-cyt-bd oxidase-IN-3 versus Aurachin D in Targeting Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the performance of two prominent cytochrome bd oxidase inhibitors.

This guide provides a comprehensive comparison of Mtb-cyt-bd oxidase-IN-3 and aurachin D, two inhibitors of the Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase. The cyt-bd oxidase is a crucial component of the mycobacterial respiratory chain, particularly under hypoxic conditions, making it a promising target for novel anti-tuberculosis therapies. This document summarizes key efficacy data, details the experimental protocols used for their evaluation, and visualizes the underlying biological pathways and experimental workflows.

Mechanism of Action: Targeting the Electron Transport Chain

Both this compound and aurachin D function by inhibiting the cyt-bd oxidase, an alternative terminal oxidase in the electron transport chain of M. tuberculosis. This inhibition disrupts the bacterium's ability to generate ATP, especially under conditions where the primary cytochrome bcc-aa3 oxidase is less active or inhibited.

cluster_ETC M. tuberculosis Electron Transport Chain cluster_Inhibitors Inhibitor Action NADH NADH NDH2 Type II NADH Dehydrogenase NADH->NDH2 Menaquinone Menaquinone Pool NDH2->Menaquinone Cyt_bcc_aa3 Cytochrome bcc-aa3 (Complex III-IV) Menaquinone->Cyt_bcc_aa3 Cyt_bd Cytochrome bd (Alternative Oxidase) Menaquinone->Cyt_bd O2 O₂ Cyt_bcc_aa3->O2  H⁺ Proton_Motive_Force Proton Motive Force Cyt_bcc_aa3->Proton_Motive_Force Cyt_bd->O2  H⁺ Cyt_bd->Proton_Motive_Force H2O H₂O O2->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Motive_Force->ATP_Synthase Aurachin_D Aurachin D Aurachin_D->Cyt_bd Mtb_cyt_bd_IN_3 This compound Mtb_cyt_bd_IN_3->Cyt_bd

Caption: Inhibition of Cytochrome bd Oxidase in the Mtb Electron Transport Chain.

Quantitative Efficacy Data

The following table summarizes the in vitro efficacy of this compound and aurachin D against M. tuberculosis. This compound is identified as compound 1u in the referenced study, which is an analogue of aurachin D.[1][2]

CompoundTargetIC₅₀ (µM)[1][2]MIC (µM) against Mtb[1][2]
This compound (1u) Mtb Cytochrome bd Oxidase0.3632
Aurachin D Mtb Cytochrome bd Oxidase0.15~8

Note: IC₅₀ (half-maximal inhibitory concentration) measures the potency of a drug in inhibiting a specific biological or biochemical function. MIC (minimum inhibitory concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Based on the available data, aurachin D demonstrates greater potency in both inhibiting the isolated Mtb cytochrome bd oxidase (lower IC₅₀) and in preventing the growth of whole M. tuberculosis cells (lower MIC) when compared to its analogue, this compound.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

Determination of IC₅₀ against Mtb Cytochrome bd Oxidase

This protocol outlines the measurement of oxygen consumption to determine the inhibitory potency of the compounds against the target enzyme.

cluster_Workflow IC₅₀ Determination Workflow Start Start: Inverted Membrane Vesicles (IMVs) from M. smegmatis expressing Mtb cyt-bd Add_Components Add Assay Buffer, Catalase, and Q203 (to inhibit cytochrome bcc-aa3) Start->Add_Components Add_Inhibitor Add Test Compound (Mtb-cyt-bd-IN-3 or Aurachin D) at varying concentrations Add_Components->Add_Inhibitor Initiate_Reaction Initiate Reaction with NADH Add_Inhibitor->Initiate_Reaction Measure_OCR Measure Oxygen Consumption Rate (OCR) using a Clark-type electrode Initiate_Reaction->Measure_OCR Analyze Calculate % Inhibition and determine IC₅₀ Measure_OCR->Analyze

Caption: Experimental Workflow for IC₅₀ Determination.

Detailed Steps:

  • Preparation of Inverted Membrane Vesicles (IMVs): IMVs were prepared from a Mycobacterium smegmatis strain engineered to overexpress the M. tuberculosis cytochrome bd oxidase. A knockout of the native M. smegmatis cytochrome bcc-aa3 oxidase ensures that oxygen consumption is primarily mediated by the Mtb cyt-bd oxidase.

  • Assay Setup: The assay was conducted in a reaction buffer containing the IMVs. Catalase was added to remove hydrogen peroxide, a potential byproduct. Q203, a specific inhibitor of the cytochrome bcc-aa3 oxidase, was also included to eliminate any residual activity from this pathway.

  • Inhibitor Addition: The test compounds, this compound or aurachin D, were added to the assay mixture at a range of concentrations.

  • Reaction Initiation and Measurement: The reaction was initiated by the addition of NADH as the electron donor. The rate of oxygen consumption was measured using a Clark-type oxygen electrode.

  • Data Analysis: The percentage of inhibition of oxygen consumption at each compound concentration was calculated relative to a DMSO control. The IC₅₀ value was then determined by fitting the dose-response data to a suitable equation.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method used to assess the whole-cell activity of the compounds against M. tuberculosis.

cluster_Workflow MIC Determination Workflow Start Start: Prepare serial dilutions of test compounds in a 96-well microplate Inoculate Inoculate wells with a standardized suspension of M. tuberculosis H37Rv Start->Inoculate Incubate Incubate plates at 37°C Inoculate->Incubate Assess_Growth Assess bacterial growth visually or by measuring optical density (OD) Incubate->Assess_Growth Determine_MIC Determine MIC: Lowest concentration with no visible growth Assess_Growth->Determine_MIC

Caption: Experimental Workflow for MIC Determination.

Detailed Steps:

  • Compound Preparation: Serial dilutions of this compound and aurachin D were prepared in 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol in a 96-well microplate format.

  • Inoculum Preparation: A culture of M. tuberculosis H37Rv was grown to mid-log phase and diluted to a standardized concentration.

  • Inoculation: The prepared microplates were inoculated with the bacterial suspension.

  • Incubation: The plates were incubated at 37°C for a period sufficient for visible growth to appear in the drug-free control wells (typically 7-14 days).

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the bacteria.

Conclusion

This comparative guide provides essential data and methodologies for researchers working on the development of novel anti-tuberculosis agents targeting the cytochrome bd oxidase. The data indicates that while both this compound and aurachin D are effective inhibitors, aurachin D exhibits superior potency in the described in vitro assays. The provided experimental protocols offer a foundation for the replication and further investigation of these and other potential cytochrome bd oxidase inhibitors. Further studies, including in vivo efficacy and toxicity assessments, are necessary to fully elucidate the therapeutic potential of these compounds.

References

Comparative Analysis of Mtb-cyt-bd Oxidase-IN-3 and Other Novel Cytochrome bd Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Tuberculosis Drug Development

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel therapeutic targets. The mycobacterial electron transport chain (ETC) presents a promising area for drug development, particularly its two terminal oxidases: the cytochrome bcc:aa3 supercomplex and the cytochrome bd (cyt-bd) oxidase. While inhibitors targeting the cytochrome bcc:aa3 complex, such as the clinical candidate Telacebec (Q203), have shown promise, their efficacy is limited by the functional redundancy of cyt-bd oxidase. This has spurred significant interest in developing cyt-bd oxidase inhibitors, which, when used in combination with bcc:aa3 inhibitors, can achieve a synergistic and bactericidal effect. This guide provides a comparative overview of a novel inhibitor, Mtb-cyt-bd oxidase-IN-3, alongside other known cyt-bd inhibitors, supported by quantitative data and detailed experimental methodologies.

The Rationale for Targeting Cytochrome bd Oxidase

The Mtb ETC has a branched structure, allowing the bacterium to adapt to different oxygen tensions and host-induced stress conditions. Under normal oxygen conditions, the cytochrome bcc:aa3 is the primary terminal oxidase. However, under hypoxic conditions or when the bcc:aa3 complex is inhibited, Mtb relies on the cyt-bd oxidase to maintain ATP synthesis and cellular respiration. This functional redundancy means that inhibiting only one of the two terminal oxidases is generally bacteriostatic. However, the simultaneous inhibition of both oxidases has been shown to be lethal to Mtb, a concept known as synthetic lethality. This dual-inhibition strategy is a key focus in the development of new anti-tubercular drug regimens.

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cluster_etc Mtb Electron Transport Chain cluster_bcc_aa3 Cytochrome bcc:aa3 Supercomplex cluster_bd Cytochrome bd Oxidase cluster_inhibitors Inhibitors NADH NADH NDH2 Type II NADH Dehydrogenase NADH->NDH2 e- Succinate Succinate SDH Succinate Dehydrogenase Succinate->SDH e- MQ_pool Menaquinone Pool (MQ/MQH2) NDH2->MQ_pool e- SDH->MQ_pool e- qcrB QcrB (Cyt bcc) MQ_pool->qcrB e- cydA CydA/B (Cyt bd) MQ_pool->cydA e- aa3 aa3 Oxidase qcrB->aa3 e- ATP_Synthase ATP Synthase aa3->ATP_Synthase H+ gradient cydA->ATP_Synthase H+ gradient Q203 Telacebec (Q203) Q203->qcrB Cyt_bd_Inhibitors Mtb-cyt-bd-IN-3 ND-011992 CK-2-63 Aurachin D Cyt_bd_Inhibitors->cydA

Caption: Mtb Electron Transport Chain and Inhibitor Targets.

Quantitative Comparison of Cytochrome bd Oxidase Inhibitors

The following table summarizes the in vitro potency of this compound and other notable cyt-bd inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50) against the Mtb cyt-bd oxidase enzyme and the minimum inhibitory concentration (MIC) required to inhibit the growth of whole Mtb cells.

InhibitorChemical ClassMtb cyt-bd Oxidase IC50 (µM)Mtb H37Rv MIC (µM)Notes
This compound Quinolone derivative0.36[1]32[1]Identified as compound 1u in some literature.
ND-011992 Quinazoline0.8 (for OCR, with Q203)[2]>20 (alone)Primarily effective in combination with a cyt bcc:aa3 inhibitor.[2] Also shows activity against other respiratory complexes.[3][4]
CK-2-63 2-Aryl-quinolone0.0033.70Bacteriostatic alone, but bactericidal in combination with Telacebec or Bedaquiline.[5][6]
Aurachin D Quinolone Alkaloid0.15[1]4-8[5][7]Non-selective menaquinone analogue with reported toxicity.[8]
Compound 8d 1-hydroxy-2-methylquinolin-4(1H)-one4.17 (Kd value)6.25 (against ΔqcrCAB strain)Developed from structural modifications of FDA-approved drugs.[9]
Benzothiazole Amides BenzothiazoleNot reportedVariableA newer class of inhibitors showing promise, particularly in combination with Q203.[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate comparison of inhibitor potency. Below are the methodologies for key assays used in the characterization of cyt-bd oxidase inhibitors.

Mtb Cytochrome bd Oxidase Inhibition Assay (Enzymatic)

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of isolated Mtb cyt-bd oxidase.

  • Source of Enzyme: Inverted membrane vesicles (IMVs) from an M. smegmatis strain overexpressing the M. tuberculosis cydABDC operon are commonly used. To ensure that the measured activity is specific to cyt-bd oxidase, the cytochrome bcc:aa3 complex is often pre-inhibited with a specific inhibitor like Telacebec (Q203) or TB47.

  • Substrate: Decylubiquinol (dQH2) is a frequently used substrate.

  • Assay Principle: The assay measures the rate of oxygen consumption by the enzyme. This can be monitored spectrophotometrically by following the oxidation of a substrate or by using an oxygen-sensitive probe.

  • Protocol Outline:

    • Prepare IMVs and determine protein concentration.

    • Pre-incubate IMVs with a cyt bcc:aa3 inhibitor (e.g., 500 nM TB47) to block the alternative respiratory pathway.

    • Add varying concentrations of the test inhibitor (e.g., this compound) to the IMV suspension.

    • Initiate the reaction by adding the substrate (e.g., 50 µM decylubiquinol).[10]

    • Monitor the oxygen consumption rate over time using an appropriate instrument (e.g., Hansatech Oxytherm+ system or a spectrophotometer at 283 nm).[10][11]

    • Calculate the percentage of inhibition at each concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a suitable equation.

Whole-Cell Oxygen Consumption Rate (OCR) Assay

This assay measures the effect of inhibitors on the overall respiration of live M. tuberculosis or a surrogate species like M. bovis BCG.

  • Instrumentation: A Seahorse XFe96 or XFe24 Extracellular Flux Analyzer is the standard instrument for this assay.[2]

  • Assay Principle: The instrument uses solid-state sensor probes to measure the real-time oxygen consumption rate of cells seeded in a microplate.

  • Protocol Outline:

    • Grow Mtb or M. bovis BCG to mid-log phase and prepare a single-cell suspension.

    • Seed the bacteria onto a Seahorse XF cell culture microplate.

    • Place the plate in the Seahorse analyzer and equilibrate.

    • Measure the basal OCR.

    • Inject the test compounds sequentially through the instrument's ports. For cyt-bd inhibitors, this typically involves injecting a cyt bcc:aa3 inhibitor (e.g., 100 nM Q203) followed by a dose range of the cyt-bd inhibitor (e.g., ND-011992).[2]

    • Continue to measure OCR after each injection to determine the inhibitory effect.

    • The IC50 for OCR is calculated based on the reduction in oxygen consumption in the presence of the bcc:aa3 inhibitor.[2]

Intracellular ATP Synthesis Inhibition Assay

This assay quantifies the impact of inhibitors on the energy homeostasis of whole bacterial cells.

  • Assay Principle: The assay relies on the luciferin-luciferase reaction, where the amount of light produced is directly proportional to the amount of ATP present in the sample.

  • Protocol Outline:

    • Culture M. tuberculosis H37Rv to mid-log phase.

    • Expose the bacterial cultures to a dose range of the test inhibitor (often in combination with a fixed concentration of a bcc:aa3 inhibitor) for a defined period (e.g., 15-24 hours).[2]

    • Harvest the cells by centrifugation and wash them.

    • Lyse the cells to release the intracellular ATP. This can be done using bead beating or chemical lysis agents.[3]

    • Centrifuge the lysate to pellet cell debris.

    • In a 96-well plate, mix the supernatant containing the ATP with a luciferase-based ATP detection reagent (e.g., ATP bioluminescence assay kit).[3]

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of ATP depletion relative to a DMSO control and determine the IC50 value.

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start Start: Compound Library primary_screen Primary Whole-Cell Screen (e.g., ATP depletion in presence of Q203) start->primary_screen hits Initial Hits primary_screen->hits enzymatic_assay Enzymatic Assay (Mtb cyt-bd in IMVs) Determine IC50 hits->enzymatic_assay Confirm target ocr_assay Whole-Cell OCR Assay (Seahorse XF) Confirm respiratory inhibition hits->ocr_assay Confirm mechanism mic_assay MIC Determination (Mtb H37Rv) Assess whole-cell potency hits->mic_assay Assess potency validation Lead Candidate Validation enzymatic_assay->validation ocr_assay->validation mic_assay->validation synergy_testing Synergy Testing (with Q203/BDQ) validation->synergy_testing toxicity_assay Cytotoxicity Assay (e.g., HepG2 cells) validation->toxicity_assay in_vivo In Vivo Efficacy (Mouse model) synergy_testing->in_vivo

Caption: Experimental Workflow for Cyt-bd Inhibitor Discovery.

Conclusion

This compound emerges as a potent inhibitor of the M. tuberculosis cytochrome bd oxidase with a sub-micromolar IC50 value.[1] Its whole-cell activity, however, is in the micromolar range, suggesting potential challenges with cell permeability or efflux. When compared to other inhibitors, it demonstrates a promising enzymatic potency. The 2-aryl-quinolone CK-2-63 shows exceptional enzymatic inhibition in the nanomolar range, although its whole-cell MIC is higher.[5][6] ND-011992 stands out for its synergistic effect on oxygen consumption and ATP depletion when combined with Q203, highlighting the power of the dual-inhibitor strategy.[2] Newer chemical scaffolds, such as 1-hydroxy-2-methylquinolin-4(1H)-ones and benzothiazole amides, are expanding the chemical space for cyt-bd inhibitor development and show potential for future optimization.[5][9]

The development of potent and selective cyt-bd oxidase inhibitors is a critical step towards creating novel, shorter, and more effective combination therapies for tuberculosis. The data and protocols presented in this guide offer a framework for the objective comparison of new chemical entities targeting this vital enzyme, ultimately aiding in the advancement of new treatments for this global health threat.

References

Comparative Analysis of Mtb-cyt-bd Oxidase Inhibitors: A Guide to Cross-Resistance and Synergistic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the exploration of novel therapeutic targets. The Mtb respiratory chain, with its unique features absent in eukaryotes, presents a promising avenue for drug discovery. This guide provides a comparative analysis of inhibitors targeting the cytochrome bd (cyt-bd) oxidase, a key alternative terminal oxidase in Mtb. While specific data for a compound designated "Mtb-cyt-bd oxidase-IN-3" is not publicly available, this document will use the well-characterized 2-aryl-quinolone inhibitor, CK-2-63 , as a representative to explore the principles of cyt-bd oxidase inhibition, synergistic interactions, and the potential for cross-resistance.

The Role of Cytochrome bd Oxidase in Mtb Respiration

Mycobacterium tuberculosis possesses a branched electron transport chain with two terminal oxidases: the primary cytochrome bcc-aa3 supercomplex and the alternative cytochrome bd oxidase.[1][2] The cyt-bd oxidase is particularly crucial for Mtb's survival under stressful conditions such as hypoxia and low pH, environments encountered within the host.[3] Its absence in eukaryotes makes it an attractive and selective target for novel anti-tubercular agents.[1][4] While inhibition of cyt-bd oxidase alone often results in a bacteriostatic effect, it displays potent synergistic or enhanced bactericidal activity when combined with inhibitors of the cytochrome bcc-aa3 complex or ATP synthase.[5][6][7]

Data Presentation: Performance of a Representative Cyt-bd Oxidase Inhibitor

The following tables summarize the in vitro performance of the representative cyt-bd oxidase inhibitor CK-2-63, alone and in combination with other respiratory inhibitors.

Table 1: In Vitro Activity of CK-2-63 Against M. tuberculosis H37Rv

CompoundTargetIC50 (Aerobic Growth)Phenotype
CK-2-63Cytochrome bd oxidase3.70 µMBacteriostatic

Data sourced from a study on 2-aryl-quinolone inhibitors.[5]

Table 2: Synergistic Activity of CK-2-63 with Other Respiratory Chain Inhibitors

Inhibitor CombinationTargetsObserved Effect
CK-2-63 + Q203Cyt-bd oxidase + Cyt-bcc-aa3Enhanced Mtb growth suppression and in vitro sterilization kinetics
CK-2-63 + BedaquilineCyt-bd oxidase + ATP synthaseEnhanced reduction of mycobacterial oxygen consumption and growth suppression

These combinations demonstrate the potential of targeting multiple components of the Mtb respiratory chain to achieve a more potent bactericidal effect.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel inhibitors. Below are protocols for key experiments in the study of Mtb-cyt-bd oxidase inhibitors.

Mtb Growth Suppression Assay (Aerobic Conditions)
  • Strain and Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

  • Compound Preparation: Test compounds are serially diluted in dimethyl sulfoxide (DMSO).

  • Assay: Mtb cultures in the early log phase are diluted and added to 96-well plates. The serially diluted compounds are then added to the wells.

  • Incubation: Plates are incubated at 37°C for 5-7 days.

  • Readout: Bacterial growth is measured by either optical density at 600 nm (OD600) or by using a resazurin-based viability assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a nonlinear regression curve.

Oxygen Consumption Assay
  • Cell Preparation: M. tuberculosis H37Rv is grown to mid-log phase, harvested by centrifugation, and washed with phosphate-buffered saline (PBS).

  • Assay Setup: A Seahorse XF Analyzer or a similar instrument is used to measure the oxygen consumption rate (OCR). Mtb cells are seeded into specialized microplates.

  • Compound Injection: Test compounds (e.g., CK-2-63, Q203, bedaquiline) are injected into the wells at specified concentrations.

  • Measurement: The OCR is measured in real-time before and after the addition of the inhibitors.

  • Data Analysis: The change in OCR upon compound addition is calculated to determine the inhibitory effect on respiration.

Time-Kill Curve Assay
  • Culture Preparation: Log-phase Mtb cultures are diluted to a starting inoculum of approximately 1 x 10^6 colony-forming units (CFU)/mL.

  • Compound Addition: Test compounds are added at concentrations corresponding to multiples of their minimum inhibitory concentration (MIC).

  • Incubation and Sampling: Cultures are incubated at 37°C. Aliquots are removed at various time points (e.g., 0, 2, 4, 7, 14 days).

  • CFU Determination: Samples are serially diluted and plated on Middlebrook 7H10 agar plates.

  • Data Analysis: The number of CFUs is counted after 3-4 weeks of incubation. The change in log10 CFU/mL over time is plotted to determine the bactericidal or bacteriostatic activity of the compound.

Visualizations

Mtb Respiratory Chain and Inhibitor Targets

Mtb_Respiratory_Chain Mtb Respiratory Chain and Inhibitor Targets cluster_bcc_aa3 Cytochrome bcc-aa3 Supercomplex cluster_bd Cytochrome bd Oxidase cluster_atp ATP Synthase Menaquinol Menaquinol Pool bcc Cyt-bcc Menaquinol->bcc e- bd_oxidase Cyt-bd Menaquinol->bd_oxidase e- aa3 Cyt-aa3 bcc->aa3 e- Proton_Motive_Force Proton Motive Force bcc->Proton_Motive_Force O2 O2 aa3->O2 e- H2O H2O aa3->H2O aa3->Proton_Motive_Force Q203 Q203 Q203->bcc bd_oxidase->O2 e- bd_oxidase->H2O bd_oxidase->Proton_Motive_Force CK263 CK-2-63 CK263->bd_oxidase ATP_synthase ATP Synthase Bedaquiline Bedaquiline Bedaquiline->ATP_synthase Proton_Motive_Force->ATP_synthase drives

Caption: The branched electron transport chain of Mtb with targets of key inhibitors.

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow Workflow for Evaluating Mtb-cyt-bd Oxidase Inhibitors start Identify Putative Cyt-bd Inhibitor growth_assay Mtb Growth Suppression Assay start->growth_assay oxygen_assay Oxygen Consumption Assay growth_assay->oxygen_assay Confirm Target Engagement time_kill Time-Kill Curve Assay oxygen_assay->time_kill Determine Bactericidal/ Bacteriostatic Effect synergy_testing Synergy Testing with Q203/Bedaquiline time_kill->synergy_testing resistance_study Cross-Resistance Studies synergy_testing->resistance_study end Lead Candidate resistance_study->end Synergistic_Action Synergistic Inhibition of Mtb Respiration cluster_pathways Respiratory Pathways Mtb Mycobacterium tuberculosis pathway_bcc_aa3 Cyt-bcc-aa3 Pathway Mtb->pathway_bcc_aa3 Primary pathway_bd Cyt-bd Pathway Mtb->pathway_bd Alternative ATP_Production ATP Production & Survival pathway_bcc_aa3->ATP_Production pathway_bd->ATP_Production Q203 Q203 Q203->pathway_bcc_aa3 Inhibits CK263 CK-2-63 CK263->pathway_bd Inhibits note Dual inhibition leads to a more profound reduction in ATP and bactericidal effect.

References

A Head-to-Head Comparison of Mtb-cyt-bd Oxidase Inhibitors in M. tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-Mtb) necessitates the exploration of novel drug targets. The cytochrome bd (cyt-bd) oxidase, a key component of the mycobacterial respiratory chain, particularly under hypoxic conditions, represents a promising target for new anti-tubercular agents. This guide provides a head-to-head comparison of three notable inhibitors of Mtb-cyt-bd oxidase: Aurachin D, ND-011992, and CK-2-63, supported by experimental data to inform research and drug development efforts.

Mechanism of Action: Targeting the Electron Transport Chain

The M. tuberculosis electron transport chain (ETC) is a branched pathway responsible for generating the proton motive force that drives ATP synthesis. It has two terminal oxidases: the cytochrome bcc-aa3 supercomplex and the cytochrome bd oxidase. While the bcc-aa3 complex is the primary oxidase under normoxic conditions, the cyt-bd oxidase becomes crucial for survival under low oxygen tension, a condition encountered within host granulomas. Inhibiting the cyt-bd oxidase, especially in conjunction with inhibitors of the bcc-aa3 complex (like Q203), presents a synergistic strategy to collapse the mycobacterial respiratory chain and effectively kill the bacilli.[1][2]

Figure 1. Simplified schematic of the M. tuberculosis electron transport chain and the targets of cyt-bd oxidase inhibitors and Q203.

Quantitative Performance Comparison

The following tables summarize the in vitro and in vivo efficacy of Aurachin D, ND-011992, and CK-2-63.

Table 1: In Vitro Activity Against M. tuberculosis
InhibitorTarget IC50 (Mtb cyt-bd oxidase)Whole-Cell MIC (Mtb H37Rv)Notes
Aurachin D 0.15 µM[3]8 µM[3]Also inhibits other respiratory complexes.
ND-011992 Less potent against cyt-bd; IC50 for ATP depletion (with Q203 in M. bovis BCG): 0.5–1.6 µM[4]2.8–4.2 µM[4]Primarily targets respiratory complex I (IC50: 0.12 µM).[5][6] Potency against cyt-bd is enhanced in the absence of a functional bcc-aa3 complex.[4]
CK-2-63 3 nM (recombinant enzyme)[7][8]3.7 µM (growth suppression IC50)[9]; 5 µM (MIC90)[8]Significant discrepancy between enzymatic and whole-cell activity may be due to factors like cell permeability or efflux.
Table 2: Cytotoxicity and In Vivo Efficacy
InhibitorCytotoxicity (CC50)In Vivo Efficacy (Mouse Model)
Aurachin D Data not readily available in reviewed literature.Limited in vivo data available in the reviewed literature, with some reports of weak antibacterial activity in in vivo assays.[7]
ND-011992 Data not readily available in reviewed literature.In combination with Q203, significantly reduced bacterial loads in the lungs and spleen compared to Q203 alone.[4]
CK-2-63 Data not readily available in reviewed literature.In combination with Q203, resulted in a modest lowering of lung burden compared to Q203 alone.[1] High plasma protein binding may limit in vivo efficacy.[1]

Experimental Protocols

The following sections outline the general methodologies used to obtain the data presented above.

Mtb-cyt-bd Oxidase Activity Assay (Oxygen Consumption Assay)

This assay measures the rate of oxygen consumption by isolated Mtb membranes or whole cells to determine the inhibitory effect of a compound on the respiratory chain.

cluster_workflow Oxygen Consumption Assay Workflow start Prepare Mtb inverted membrane vesicles (IMVs) or whole cells preincubate Pre-incubate with inhibitor and Q203 (to block bcc-aa3) start->preincubate add_substrate Add electron donor (e.g., NADH) preincubate->add_substrate measure Measure oxygen consumption (e.g., using a fluorescent probe) add_substrate->measure analyze Calculate IC50 values measure->analyze

Figure 2. General workflow for determining the inhibitory activity of compounds on Mtb-cyt-bd oxidase.

Detailed Steps:

  • Preparation of Mycobacterial Components: Inverted membrane vesicles (IMVs) are prepared from M. tuberculosis cultures to isolate the respiratory chain components. Alternatively, whole-cell suspensions can be used.

  • Assay Setup: The IMVs or whole cells are typically dispensed into a 96-well plate.

  • Inhibitor Addition: The test compounds (e.g., Aurachin D, ND-011992, CK-2-63) are added at various concentrations. To specifically measure the activity of the cyt-bd oxidase branch, an inhibitor of the cytochrome bcc-aa3 complex, such as Q203, is often included.

  • Initiation of Respiration: An electron donor, such as NADH, is added to initiate oxygen consumption.

  • Measurement: Oxygen consumption is monitored over time using a fluorescent oxygen-sensitive probe (e.g., MitoXpress) or an oxygen electrode. The fluorescence is quenched by oxygen, so as oxygen is consumed, the fluorescence signal increases.

  • Data Analysis: The rate of oxygen consumption is calculated from the change in fluorescence over time. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism.

Detailed Steps:

  • Preparation of Drug Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Middlebrook 7H9).

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv.

  • Incubation: The plates are incubated at 37°C for several days.

  • Growth Assessment: Bacterial growth can be assessed visually or by using a growth indicator dye such as resazurin, which changes color in the presence of metabolically active cells.

  • MIC Determination: The MIC is the lowest drug concentration at which no visible growth or color change is observed.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of a compound to mammalian cells to determine its therapeutic index.

Detailed Steps:

  • Cell Seeding: Mammalian cells (e.g., Vero cells or a human lung cell line) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Addition: The test compound is added to the wells at various concentrations.

  • Incubation: The cells are incubated with the compound for a defined period (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • CC50 Calculation: The cytotoxic concentration 50 (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion

The inhibition of Mtb-cyt-bd oxidase is a validated strategy for the development of new anti-tubercular drugs, particularly for combination therapies.

  • Aurachin D serves as a potent, albeit non-specific, reference compound for cyt-bd oxidase inhibition.

  • ND-011992 , while demonstrating synergistic effects with Q203, appears to be a more potent inhibitor of respiratory complex I. Its utility as a specific cyt-bd oxidase inhibitor is therefore limited, but it highlights the potential of targeting multiple respiratory complexes.

  • CK-2-63 shows remarkable potency against the isolated enzyme, but its whole-cell activity is significantly lower, suggesting challenges with cellular uptake or efflux that need to be addressed in future drug optimization efforts.

The development of specific and potent Mtb-cyt-bd oxidase inhibitors with favorable pharmacokinetic properties remains a key objective in the pursuit of novel and more effective tuberculosis treatments. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of new inhibitor candidates.

References

On-Target Activity of Mtb-cyt-bd Oxidase-IN-3: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target activity of Mtb-cyt-bd oxidase-IN-3 with alternative inhibitors. The data presented herein is intended to assist researchers in making informed decisions for tuberculosis drug development programs.

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the exploration of novel therapeutic targets. The cytochrome bd (cyt-bd) oxidase, a key component of the Mtb respiratory chain, represents a promising target due to its essentiality under certain conditions and its absence in eukaryotes.[1] this compound is a potent inhibitor of this enzyme, demonstrating significant activity against Mtb. This guide will objectively compare its performance against other known inhibitors, supported by experimental data and detailed protocols.

The Role of Cytochrome bd Oxidase in Mtb Respiration

Mycobacterium tuberculosis possesses a branched electron transport chain with two terminal oxidases: the cytochrome bcc-aa3 supercomplex and the cytochrome bd oxidase.[2][3] While the cytochrome bcc-aa3 complex is the primary oxidase under optimal growth conditions, the cytochrome bd oxidase is crucial for survival under stressful conditions such as hypoxia and nitrosative stress.[2] This functional redundancy means that inhibiting only one branch may not be sufficient for a bactericidal effect.[4][5]

A promising strategy in tuberculosis drug development is the co-inhibition of both terminal oxidases, leading to a synergistic bactericidal effect.[4][5] This approach effectively shuts down the respiratory capacity of Mtb, leading to cell death.

Diagram of the Mtb Respiratory Chain and Inhibitor Targets

Mtb_Respiratory_Chain cluster_etc Mtb Electron Transport Chain cluster_primary Primary Branch cluster_alternative Alternative Branch NADH NADH Complex_I Complex I (NDH-2) NADH->Complex_I Succinate Succinate Complex_II Complex II (SDH) Succinate->Complex_II Menaquinone_pool Menaquinone Pool Complex_I->Menaquinone_pool Complex_II->Menaquinone_pool Cyt_bcc_aa3 Cytochrome bcc-aa3 Supercomplex Menaquinone_pool->Cyt_bcc_aa3 e- Cyt_bd Cytochrome bd Oxidase Menaquinone_pool->Cyt_bd e- ATP_Synthase ATP Synthase Cyt_bcc_aa3->ATP_Synthase H+ gradient Q203 Q203 Q203->Cyt_bcc_aa3 Inhibits Cyt_bd->ATP_Synthase H+ gradient IN3 This compound IN3->Cyt_bd Inhibits ATP ATP ATP_Synthase->ATP Bedaquiline Bedaquiline Bedaquiline->ATP_Synthase Inhibits

Caption: Mtb respiratory chain with targets of key inhibitors.

Comparative Efficacy of Mtb-cyt-bd Oxidase Inhibitors

The following table summarizes the in vitro activity of this compound and other relevant inhibitors. The half-maximal inhibitory concentration (IC50) against the purified enzyme and the minimum inhibitory concentration (MIC) against whole Mtb cells are provided for comparison.

CompoundTargetIC50 (µM)MIC (µM)Reference
This compound Mtb Cytochrome bd Oxidase 0.36 32 [6]
Aurachin DMtb Cytochrome bd Oxidase0.154-8[7][8][9]
CK-2-63Mtb Cytochrome bd Oxidase0.0033.7[10][11]
Mtb-cyt-bd oxidase-IN-2Mtb Cytochrome bd Oxidase0.67256[12]
Mtb-cyt-bd oxidase-IN-7Mtb Cytochrome bd OxidaseKd = 4.176.25 (in ΔqcrCAB strain)[13]
ND-011992Mtb Cytochrome bd Oxidase-2.8 - 4.2[4]
Q203 (Telacebec) Mtb Cytochrome bcc-aa3 Oxidase ~0.02 - [14]
Bedaquiline Mtb ATP Synthase - 0.002 - 0.013 µg/mL [15]

Note: IC50 and MIC values can vary depending on the specific assay conditions and Mtb strains used.

Experimental Protocols

Confirming the on-target activity of inhibitors like this compound involves a multi-step process, including enzymatic assays with the purified target and whole-cell assays to determine antimicrobial activity.

Diagram of Experimental Workflow for On-Target Activity Confirmation

Experimental_Workflow cluster_workflow Workflow for On-Target Activity Confirmation start Start enzymatic_assay Enzymatic Assay: Oxygen Consumption Rate (OCR) start->enzymatic_assay whole_cell_assay Whole-Cell Assay: Minimum Inhibitory Concentration (MIC) start->whole_cell_assay ic50_determination Determine IC50 enzymatic_assay->ic50_determination synergy_testing Synergy Testing with cc-aa3 Inhibitor (e.g., Q203) ic50_determination->synergy_testing mic_determination Determine MIC whole_cell_assay->mic_determination mic_determination->synergy_testing evaluate_synergy Evaluate Synergistic Bactericidal Effect synergy_testing->evaluate_synergy end End evaluate_synergy->end

Caption: Experimental workflow for confirming on-target activity.

Oxygen Consumption Rate (OCR) Assay for IC50 Determination

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of cytochrome bd oxidase.

Principle: The rate of oxygen consumption by inverted membrane vesicles (IMVs) from Mtb strains overexpressing cytochrome bd oxidase is measured in the presence of an electron donor. The reduction in the oxygen consumption rate upon addition of the inhibitor is used to determine the IC50 value. To ensure that the measured oxygen consumption is solely due to cyt-bd oxidase activity, an inhibitor of the cytochrome bcc-aa3 complex (e.g., Q203 or TB47) is often added to the assay.[16]

Detailed Methodology:

  • Preparation of Inverted Membrane Vesicles (IMVs):

    • Grow an Mtb strain engineered to overexpress cytochrome bd oxidase to mid-log phase.

    • Harvest the cells by centrifugation and wash with a suitable buffer.

    • Lyse the cells using a French press or sonication.

    • Remove unbroken cells and cell debris by low-speed centrifugation.

    • Pellet the IMVs by ultracentrifugation and resuspend in a storage buffer.

  • Oxygen Consumption Measurement:

    • Use a Clark-type oxygen electrode or a fluorescence-based oxygen sensor system (e.g., MitoXpress).[17][18]

    • Add a defined amount of IMVs to the reaction chamber containing assay buffer.

    • To inhibit the cytochrome bcc-aa3 oxidase, pre-incubate the IMVs with a saturating concentration of an inhibitor like Q203 or TB47.[7]

    • Initiate the reaction by adding an electron donor such as NADH or a menaquinol analogue.

    • Record the baseline rate of oxygen consumption.

    • Add varying concentrations of the test inhibitor (e.g., this compound) and continue to record the oxygen consumption rate.

    • As a positive control, add a known potent inhibitor of cyt-bd oxidase, like aurachin D, at the end of the experiment to confirm complete inhibition.[7]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the baseline rate.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of Mtb.

Principle: Mtb is cultured in the presence of serial dilutions of the inhibitor. The MIC is the lowest concentration at which no visible growth is observed after a defined incubation period.

Detailed Methodology:

  • Preparation of Mtb Inoculum:

    • Grow Mtb H37Rv or other relevant strains in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol to mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard to achieve a standardized inoculum density.

  • Assay Setup:

    • Perform serial twofold dilutions of the test compound in a 96-well microtiter plate containing Middlebrook 7H9 broth.

    • Inoculate each well with the standardized Mtb suspension.

    • Include a drug-free growth control and a sterile control.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7 to 21 days.

  • MIC Determination:

    • Visually inspect the plates for bacterial growth (turbidity) or use a colorimetric indicator like resazurin.

    • The MIC is defined as the lowest drug concentration that prevents a color change (in the case of resazurin) or visible turbidity.[19][20][21]

Synergistic Activity with Other Respiratory Chain Inhibitors

As previously mentioned, the combination of a cytochrome bd oxidase inhibitor with an inhibitor of the cytochrome bcc-aa3 complex can lead to enhanced bactericidal activity.

Diagram of Synergistic Inhibition

Synergistic_Inhibition cluster_synergy Logical Relationship of Synergistic Inhibition Cyt_bd_Inhibitor This compound Combined_Inhibition Combined Inhibition of Both Terminal Oxidases Cyt_bd_Inhibitor->Combined_Inhibition Cyt_bcc_aa3_Inhibitor Q203 Cyt_bcc_aa3_Inhibitor->Combined_Inhibition Respiratory_Collapse Respiratory Chain Collapse Combined_Inhibition->Respiratory_Collapse ATP_Depletion ATP Depletion Respiratory_Collapse->ATP_Depletion Bactericidal_Effect Enhanced Bactericidal Effect ATP_Depletion->Bactericidal_Effect

Caption: Synergistic effect of dual terminal oxidase inhibition.

Experimental validation of this synergy can be performed using a checkerboard assay to determine the fractional inhibitory concentration (FIC) index or by performing time-kill curve experiments with the combination of inhibitors.[4][22] A significant reduction in the MIC of each compound when used in combination, or a more rapid and extensive killing of Mtb, indicates a synergistic interaction.[4][22]

Conclusion

This compound is a potent inhibitor of a key enzyme in the Mycobacterium tuberculosis respiratory chain. While its whole-cell activity (MIC) appears less potent compared to some other inhibitors, its direct enzymatic inhibition (IC50) is significant. The true potential of this compound and other compounds in this class likely lies in their use in combination therapy, particularly with inhibitors of the cytochrome bcc-aa3 oxidase. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these promising anti-tubercular agents.

References

A Comparative Analysis of Dual Respiratory Pathway Inhibition in Mycobacterium tuberculosis: The Case for Combining Q203 and a Cytochrome bd Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the novel anti-tuberculosis drug candidate Q203 (Telacebec) and a representative cytochrome bd oxidase inhibitor, designated here as Mtb-cyt-bd oxidase-IN-3. The focus is on the synergistic potential of combining these two agents to create a potent bactericidal regimen against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This analysis is intended for researchers, scientists, and drug development professionals in the field of infectious diseases.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has created an urgent need for new therapeutic strategies.[1] Targeting the energy metabolism of Mtb has emerged as a promising approach.[2][3] Q203 (Telacebec) is a first-in-class imidazopyridine amide that has shown potent activity against both drug-susceptible and drug-resistant strains of Mtb.[1][4][5][6] However, its efficacy is limited by a functional redundancy in the mycobacterial respiratory chain.[3][7] This guide explores the rationale and supporting data for a combination therapy that simultaneously targets the two terminal oxidases of the Mtb electron transport chain.

Mechanism of Action: A Two-Pronged Attack on Mtb Respiration

Mycobacterium tuberculosis possesses a branched electron transport chain with two terminal oxidases: the cytochrome bcc-aa3 supercomplex and the cytochrome bd oxidase.[3][7] This dual system provides respiratory flexibility, allowing the bacterium to adapt to different host environments.[7][8]

Q203 (Telacebec) specifically inhibits the cytochrome bc1 complex (QcrB subunit) of the cytochrome bcc-aa3 supercomplex.[5][9] This blockage disrupts electron flow, leading to a depletion of ATP synthesis and subsequent bacteriostasis.[2][4][9] However, Mtb can bypass this inhibition by shunting electrons through the alternative cytochrome bd oxidase pathway, thus limiting the bactericidal activity of Q203 alone.[3][7][10]

This compound represents a class of compounds that inhibit the alternative terminal oxidase, the cytochrome bd oxidase.[3][11] While these inhibitors may show modest or no activity on their own, their true potential lies in their ability to act synergistically with cytochrome bc1 inhibitors like Q203.[3][12] By blocking the escape respiratory pathway, these compounds render Mtb highly susceptible to the effects of Q203.

The proposed synergistic mechanism of action is a dual blockade of the Mtb respiratory chain, leading to a complete shutdown of ATP production and resulting in rapid bactericidal activity.[3][13]

Signaling Pathway of Dual Respiratory Inhibition ETC Electron Transport Chain Cyt_bcc_aa3 Cytochrome bcc-aa3 (Primary Oxidase) ETC->Cyt_bcc_aa3 e- flow Cyt_bd Cytochrome bd (Alternative Oxidase) ETC->Cyt_bd e- flow ATP_Synthase ATP Synthase Cyt_bcc_aa3->ATP_Synthase Cyt_bd->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Bacteriostasis Bacteriostasis ATP->Bacteriostasis Depletion leads to Q203 Q203 (Telacebec) Q203->Cyt_bcc_aa3 Inhibits Bactericidal Bactericidal Effect Q203->Bactericidal BD_Inhibitor This compound BD_Inhibitor->Cyt_bd Inhibits BD_Inhibitor->Bactericidal Bactericidal->ATP Complete block of synthesis

Caption: Dual inhibition of the Mtb respiratory chain.

Comparative Performance Data

The following tables summarize the in vitro and in vivo performance of Q203, a representative cytochrome bd oxidase inhibitor (this compound), and their combination.

Table 1: In Vitro Efficacy
Compound/CombinationTargetMIC50 (H37Rv)Activity against MDR/XDR-TBBactericidal/Bacteriostatic
Q203 (Telacebec) Cytochrome bc1 (QcrB)2.7 nM[14][15]Potent activity[1][5][9][14]Bacteriostatic[9][10]
This compound Cytochrome bd oxidase>50 µM (representative)[16]Limited activity aloneIneffective alone
Q203 + this compound Dual inhibitionSynergistic reduction in MICPotent activity[3]Bactericidal[3][12][16]
Table 2: In Vivo Efficacy (Murine Model)
TreatmentDosageChange in Lung CFU (log10)
Vehicle Control -Increase
Q203 (Telacebec) <1 mg/kgSignificant reduction[1][6]
Q203 + this compound -Modest further reduction compared to Q203 alone[12]

Pharmacokinetic Profiles

Table 3: Pharmacokinetics of Q203 (Telacebec) in Humans
ParameterValueCondition
Tmax (Time to peak concentration) 2.0 - 3.5 hours[14][17]Fasted
4.5 hours[14][17]Fed (high-fat meal)
Food Effect Significant increase in plasma concentration with food[14][17]-
Dose Proportionality AUC is approximately dose-proportional[14][17]-
Safety Well-tolerated in single and multiple ascending doses[2][14][17]-

Pharmacokinetic data for this compound is not available as it is a representative compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of key experimental protocols used in the evaluation of these anti-tuberculosis agents.

In Vitro Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is a fundamental measure of a drug's in vitro activity.

  • M. tuberculosis Culture : Mtb strains (e.g., H37Rv) are cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80.

  • Drug Preparation : Test compounds are serially diluted in a 96-well microplate format.

  • Inoculation : A standardized inoculum of Mtb is added to each well.

  • Incubation : Plates are incubated at 37°C for 7-14 days.

  • Readout : Bacterial growth is assessed visually, by measuring optical density (OD600), or using a viability indicator such as resazurin or Alamar Blue.[18] The MIC is defined as the lowest drug concentration that inhibits visible growth.

Checkerboard Assay for Synergy

This assay is used to assess the interaction between two antimicrobial agents.

  • Plate Setup : A two-dimensional array of drug concentrations is prepared in a 96-well plate, with one drug serially diluted along the x-axis and the other along the y-axis.

  • Inoculation and Incubation : As with standard MIC testing, a standardized bacterial inoculum is added, and the plate is incubated.

  • Data Analysis : The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Additive/Indifference

    • FICI > 4.0: Antagonism

In Vivo Efficacy in a Murine Model of Tuberculosis

Animal models are essential for evaluating the in vivo efficacy of new drug candidates.

  • Infection : Mice (e.g., BALB/c or C57BL/6) are infected with a low-dose aerosol of Mtb.

  • Treatment : Treatment with the test compounds, alone or in combination, is initiated at a specified time post-infection (e.g., 4 weeks for a chronic infection model).

  • Assessment : At various time points, mice are euthanized, and the bacterial load in the lungs and spleen is determined by plating serial dilutions of organ homogenates onto Middlebrook 7H11 agar and counting colony-forming units (CFU).

  • Outcome : Efficacy is measured as the reduction in bacterial CFU compared to untreated control animals.

Experimental Workflow for In Vivo Efficacy Infection Aerosol Infection of Mice with Mtb Establishment Establishment of Chronic Infection (e.g., 4 weeks) Infection->Establishment Treatment_Groups Treatment Groups: - Vehicle Control - Q203 - this compound - Combination Establishment->Treatment_Groups Daily_Dosing Daily Oral Dosing (e.g., 4-8 weeks) Treatment_Groups->Daily_Dosing Euthanasia Euthanasia and Organ Harvest (Lungs and Spleen) Daily_Dosing->Euthanasia Homogenization Organ Homogenization Euthanasia->Homogenization Plating Serial Dilution and Plating on 7H11 Agar Homogenization->Plating Incubation Incubation at 37°C (3-4 weeks) Plating->Incubation CFU_Counting Colony Forming Unit (CFU) Enumeration Incubation->CFU_Counting Analysis Data Analysis: Log10 CFU Reduction vs. Control CFU_Counting->Analysis

Caption: Workflow for assessing in vivo drug efficacy.

Conclusion and Future Directions

The combination of Q203 and a cytochrome bd oxidase inhibitor represents a promising and rational approach to tuberculosis therapy. By targeting both terminal oxidases of the Mtb respiratory chain, this combination therapy has the potential to be rapidly bactericidal against both drug-sensitive and drug-resistant strains.[3] The available preclinical data strongly support the synergistic interaction between these two classes of compounds.[12][16]

Q203 has demonstrated a favorable safety and pharmacokinetic profile in early clinical trials.[2][14][17] The next critical step is the identification and development of a potent and specific cytochrome bd oxidase inhibitor with suitable drug-like properties for clinical development. Further in vivo studies are warranted to optimize dosing and confirm the efficacy of this combination in reducing treatment duration and preventing the emergence of resistance. This dual respiratory inhibition strategy holds significant promise for the future of tuberculosis treatment.

References

Validation of Mtb-cyt-bd Oxidase-IN-3: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Mtb-cyt-bd oxidase-IN-3, a novel inhibitor of Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase. While comprehensive validation data for this specific compound in a wide range of clinically relevant Mtb strains is not yet publicly available, this document situates it within the broader context of emerging anti-tuberculosis agents targeting cellular respiration. The guide compares its known properties with those of other respiratory chain inhibitors and outlines the standard experimental protocols required for such validation.

Introduction to Cytochrome bd Oxidase as a Drug Target

Mycobacterium tuberculosis possesses a branched electron transport chain with two terminal oxidases: the cytochrome bcc-aa3 supercomplex and the cytochrome bd (cyt-bd) oxidase[1][2]. While the cytochrome bcc-aa3 is the primary oxidase under optimal growth conditions, the cyt-bd oxidase is crucial for Mtb's survival under stressful conditions such as hypoxia and nitrosative stress, and in the context of host-driven immune pressures like phagosomal acidification[1][3]. Importantly, cyt-bd oxidase is absent in eukaryotes, making it an attractive and selective target for novel anti-tubercular drug development[1].

Inhibition of cyt-bd oxidase alone is typically bacteriostatic. However, its true potential lies in combination therapy. The simultaneous inhibition of both terminal oxidases—a concept known as dual inhibition—has been shown to be highly bactericidal and effective against both replicating and non-replicating persister Mtb cells[1][4][5]. This has led to significant interest in developing cyt-bd oxidase inhibitors as partner drugs for cytochrome bcc-aa3 inhibitors like Telacebec (Q203) or ATP synthase inhibitors like Bedaquiline.

Comparative Analysis of Respiratory Chain Inhibitors

This compound is a recently identified inhibitor of Mtb's cytochrome bd oxidase[6]. The following tables compare its available in vitro data with that of other inhibitors targeting the Mtb respiratory chain. It is important to note that the data for this compound is from a commercial source and awaits independent verification in peer-reviewed studies.

Table 1: In Vitro Potency of Cytochrome bd Oxidase Inhibitors against M. tuberculosis

CompoundTargetIC50 (µM)MIC (µM) against Mtb H37RvSource(s)
This compound Cytochrome bd oxidase 0.36 32 [6]
CK-2-63Cytochrome bd oxidaseNot ReportedModest efficacy (specific value not stated)[7]
Benzothiazole AmidesCytochrome bd oxidaseNot ReportedBactericidal in combination with Q203[8]
Aurachin DCytochrome bd oxidaseNot ReportedUsed as a tool compound[7]

Table 2: In Vitro Potency of Other Mtb Respiratory Chain Inhibitors

CompoundTargetIC50 (µM)MIC (µM) against Mtb H37RvSource(s)
Telacebec (Q203)Cytochrome bcc-aa3Not Reported0.02 - 0.14[3][9]
BedaquilineATP SynthaseNot Reported0.03 - 0.12[10]
PretomanidMycolic Acid & NO productionNot Reported0.015 - 0.25[10][11]
LinezolidProtein SynthesisNot Reported0.25 - 1.0[11]

Key Signaling Pathways and Experimental Workflows

To understand the context of this compound's mechanism and the process of its validation, the following diagrams illustrate the Mtb respiratory chain, the strategy of dual inhibition, and a typical workflow for validating a new anti-tubercular agent.

Mtb_Respiratory_Chain cluster_membrane Inner Membrane cluster_bcc_aa3 Cytochrome bcc-aa3 Supercomplex cluster_bd Cytochrome bd Oxidase cluster_inhibitors Inhibitor Targets NDH2 NDH-2 Menaquinone Menaquinone Pool NDH2->Menaquinone e- Succ_DH Succinate Dehydrogenase Succ_DH->Menaquinone e- Cyt_bcc Cyt bcc Menaquinone->Cyt_bcc e- Cyt_bd Cyt bd Menaquinone->Cyt_bd e- Cyt_aa3 Cyt aa3 Cyt_bcc->Cyt_aa3 e- H_out H+ Cyt_bcc->H_out H+ pump O2 O2 Cyt_aa3->O2 e- H_out2 H+ Cyt_aa3->H_out2 H+ pump Cyt_bd->O2 e- H_out3 H+ Cyt_bd->H_out3 H+ pump ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ATP Synthesis H_in H+ H_in->ATP_Synthase H+ flow H_in2 H+ H_in3 H+ Q203 Telacebec (Q203) Q203->Cyt_bcc IN_3 Mtb-cyt-bd oxidase-IN-3 IN_3->Cyt_bd BDQ Bedaquiline BDQ->ATP_Synthase

Caption: Mtb Respiratory Chain and Inhibitor Targets.

Dual_Inhibition_Strategy cluster_respiration Cellular Respiration Mtb Mycobacterium tuberculosis Cyt_bcc_aa3 Cyt bcc-aa3 Pathway (Primary) Mtb->Cyt_bcc_aa3 Cyt_bd Cyt bd Pathway (Alternative) Mtb->Cyt_bd ATP ATP Production Cyt_bcc_aa3->ATP Cyt_bd->ATP Viability Bacterial Viability ATP->Viability Inhibitor_A Inhibitor A (e.g., Q203) Inhibitor_A->Cyt_bcc_aa3 Block Bactericidal Synergistic Bactericidal Effect Inhibitor_B Inhibitor B (e.g., Mtb-cyt-bd-IN-3) Inhibitor_B->Cyt_bd Block Bactericidal->Viability Strongly Inhibits

Caption: Logic of Dual Respiratory Oxidase Inhibition.

Validation_Workflow Start Identify Hit Compound (e.g., Mtb-cyt-bd-IN-3) InVitro In Vitro Characterization Start->InVitro MIC_DS MIC against Drug-Susceptible Mtb (e.g., H37Rv) InVitro->MIC_DS MIC_DR MIC against Clinically Relevant Drug-Resistant Mtb Strains (MDR, XDR) InVitro->MIC_DR Cytotoxicity Mammalian Cell Cytotoxicity Assay (Selectivity) InVitro->Cytotoxicity Combination Combination Studies (with other TB drugs) MIC_DR->Combination ADME_Tox ADME/Tox Profiling Cytotoxicity->ADME_Tox InVivo In Vivo Efficacy Studies Acute_Model Acute Murine Model (e.g., 8-day treatment) InVivo->Acute_Model Chronic_Model Chronic Murine Model (CFU reduction in lungs/spleen) InVivo->Chronic_Model Lead_Opt Lead Optimization Chronic_Model->Lead_Opt Combination->InVivo ADME_Tox->Lead_Opt

Caption: General Workflow for TB Drug Candidate Validation.

Experimental Protocols

The validation of a novel inhibitor like this compound requires a standardized set of experiments to determine its efficacy, selectivity, and potential for clinical development.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism. For M. tuberculosis, several methods are employed:

  • Broth Microdilution Method (e.g., using Resazurin - REMA):

    • Preparation: A two-fold serial dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)[12][13].

    • Inoculation: Each well is inoculated with a standardized suspension of Mtb (e.g., H37Rv or clinical isolates) to a final concentration of approximately 5 x 105 CFU/mL. Control wells containing no drug (growth control) and no bacteria (sterility control) are included.

    • Incubation: Plates are sealed and incubated at 37°C for 5-7 days[13].

    • Reading: A resazurin-based indicator solution is added to each well. Viable, respiring bacteria reduce the blue resazurin to pink resorufin. The MIC is determined as the lowest drug concentration that prevents this color change (i.e., remains blue)[13].

  • Agar Proportion Method:

    • Preparation: The test compound is incorporated into Middlebrook 7H10 or 7H11 agar at various concentrations[14][15].

    • Inoculation: A standardized suspension of Mtb and a 1:100 dilution are plated onto the drug-containing and drug-free control plates.

    • Incubation: Plates are incubated at 37°C for 3-4 weeks[14][16].

    • Reading: The number of colonies on the drug-containing plates is compared to the number on the drug-free control. The MIC is the lowest concentration that inhibits more than 99% of the bacterial population[14].

In Vivo Efficacy in Murine Models

Animal models are essential to evaluate a drug's efficacy in a complex biological system. The mouse model of tuberculosis is the most common.

  • Acute Infection Model:

    • Infection: BALB/c or C57BL/6 mice are infected via aerosol with a low dose of Mtb (e.g., H37Rv)[17][18].

    • Treatment: Treatment with the test compound (formulated for oral gavage or other appropriate route) begins 1 day post-infection and continues for a short period (e.g., 8-13 days)[17][18].

    • Endpoint: At the end of the treatment period, mice are euthanized, and the bacterial load (CFU) in the lungs and spleen is determined by plating serial dilutions of organ homogenates. Efficacy is measured by the log10 CFU reduction compared to untreated control mice[18].

  • Chronic Infection Model:

    • Infection: Mice are infected as described above.

    • Treatment: Treatment is initiated several weeks (e.g., 4-6 weeks) post-infection, once a chronic, stable infection is established. Treatment typically lasts for 4-8 weeks.

    • Endpoint: The primary endpoint is the reduction in bacterial burden in the lungs and spleen compared to pre-treatment levels and untreated controls. This model is crucial for assessing the sterilizing activity of a drug or drug combination[19].

Cytotoxicity Assay

To assess the selectivity of the compound for Mtb over host cells, in vitro cytotoxicity is measured against a mammalian cell line (e.g., HepG2, THP-1).

  • Cell Culture: Mammalian cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are exposed to serial dilutions of the test compound for 24-72 hours.

  • Viability Assessment: Cell viability is measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by measuring ATP content (e.g., CellTiter-Glo).

  • Calculation: The CC50 (the concentration that reduces cell viability by 50%) is calculated. The selectivity index (SI = CC50 / MIC) is then determined, with a higher SI indicating greater selectivity for the bacteria.

Conclusion

This compound represents a promising chemical probe for a highly sought-after anti-tubercular target. Its validation against a diverse panel of clinically relevant Mtb strains, including multidrug-resistant and extensively drug-resistant isolates, will be a critical next step. Furthermore, its true therapeutic potential will likely be realized in combination with other respiratory inhibitors, such as Telacebec (Q203), to achieve a synergistic bactericidal effect. The experimental protocols outlined in this guide provide a roadmap for the necessary preclinical evaluation of this and other novel cytochrome bd oxidase inhibitors. Researchers in the field are encouraged to pursue these validation studies to determine the ultimate utility of this compound class in the fight against tuberculosis.

References

Assessing the Selectivity of Mtb-cyt-bd oxidase-IN-3 for Mycobacterial Cytochrome bd Oxidase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the exploration of novel therapeutic targets. The mycobacterial respiratory chain, particularly the cytochrome bd oxidase, has garnered significant attention as a promising target. Unlike the primary cytochrome bcc-aa3 oxidase, cytochrome bd oxidase is absent in eukaryotes, offering a potential window for selective toxicity. This guide provides a comparative assessment of Mtb-cyt-bd oxidase-IN-3, a known inhibitor of this enzyme, alongside other alternative inhibitors, supported by available experimental data and detailed methodologies.

Introduction to Mycobacterial Cytochrome bd Oxidase

Mycobacterium tuberculosis possesses a branched electron transport chain with two terminal oxidases: the cytochrome bcc-aa3 supercomplex and the cytochrome bd oxidase.[1] While the bcc-aa3 complex is the primary oxidase under optimal growth conditions, the cytochrome bd oxidase plays a crucial role in maintaining respiration under stressful conditions such as hypoxia and nitrosative stress, which are encountered within the host.[2][3] Importantly, the genetic or chemical inhibition of both terminal oxidases leads to a synthetic lethal interaction, resulting in rapid bactericidal activity against both replicating and non-replicating Mtb.[4][5] This makes inhibitors of cytochrome bd oxidase attractive candidates for combination therapy with existing and emerging drugs targeting the bcc-aa3 oxidase, such as Q203 (Telacebec).[5][6]

This compound: An Inhibitor of Mycobacterial Cytochrome bd Oxidase

This compound has been identified as an inhibitor of the Mtb cytochrome bd oxidase with a reported half-maximal inhibitory concentration (IC50) of 0.36 µM.[7] In whole-cell assays, it demonstrates a minimum inhibitory concentration (MIC) of 32 µM against Mycobacterium tuberculosis.[7]

Comparative Analysis of Inhibitor Potency

InhibitorChemical ClassTargetIC50 (µM)Mtb MIC (µM)Citation(s)
This compound Not SpecifiedMtb cyt-bd oxidase0.3632[7]
CK-2-63 2-Aryl-quinoloneMtb cyt-bd oxidaseNot specified directly against the isolated enzyme, but demonstrates cellular activity.3.70 (aerobic)[8][9]
Aurachin D Quinone analogCytochrome bd oxidasePotent inhibitor (nanomolar range against E. coli enzyme), but poor permeability in mycobacteria.Not effective due to impermeability.[4]
ND-011992 QuinazolineMtb cyt-bd oxidaseIneffective on its own, but synergistic with Q203.Not specified.[10]
Benzothiazole amides BenzothiazoleMtb cyt-bd oxidaseShowed significant bactericidal activity in combination with Q203.Not specified.[11]
Imidazopyridines ImidazopyridineMtb cyt-bd oxidaseIdentified through computational screening; experimental data pending.Not specified.[12]

Experimental Protocols

The assessment of inhibitors for Mtb cytochrome bd oxidase typically involves a series of in vitro and whole-cell assays.

In Vitro Inhibition of Mtb Cytochrome bd Oxidase Activity

This assay directly measures the inhibition of the target enzyme using inverted membrane vesicles (IMVs) from M. tuberculosis or a surrogate species like M. smegmatis.

Objective: To determine the IC50 value of a test compound against isolated Mtb cytochrome bd oxidase.

Methodology:

  • Preparation of Inverted Membrane Vesicles (IMVs): IMVs are prepared from cultured mycobacteria by cell lysis and ultracentrifugation. These vesicles contain the membrane-embedded respiratory enzymes, including cytochrome bd oxidase.

  • Assay Setup: The assay is typically performed in a multi-well plate format.

  • Inhibition of Cytochrome bcc-aa3 Oxidase: To ensure that the measured oxygen consumption is primarily due to cytochrome bd oxidase activity, a specific inhibitor of the bcc-aa3 complex, such as Q203 or TB47, is added to the IMVs.[13]

  • Initiation of Respiration: An electron donor, such as NADH or a menaquinol analog (e.g., decylubiquinol), is added to initiate the electron transport chain and oxygen consumption.[9]

  • Measurement of Oxygen Consumption Rate (OCR): The rate of oxygen consumption is monitored using a fluorescent oxygen-sensitive probe (e.g., MitoXpress) or an oxygen electrode.

  • Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations.

  • Data Analysis: The decrease in OCR is measured, and the IC50 value is calculated by fitting the dose-response data to a suitable model.

Whole-Cell Antimycobacterial Activity (MIC Determination)

This assay determines the minimum concentration of an inhibitor required to inhibit the growth of whole M. tuberculosis.

Objective: To determine the MIC of a test compound against M. tuberculosis.

Methodology:

  • Bacterial Culture: M. tuberculosis (e.g., H37Rv strain) is cultured in a suitable liquid medium (e.g., Middlebrook 7H9).

  • Assay Setup: The assay is performed in a 96-well plate format.

  • Serial Dilution: The test compound is serially diluted in the culture medium.

  • Inoculation: A standardized inoculum of M. tuberculosis is added to each well.

  • Incubation: The plates are incubated at 37°C for a defined period (typically 7-14 days).

  • Growth Assessment: Bacterial growth is assessed by measuring the optical density at 600 nm (OD600) or by using a viability indicator dye (e.g., resazurin).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

Mycobacterial Respiratory Chain and Inhibitor Targets

The following diagram illustrates the branched electron transport chain of Mycobacterium tuberculosis and the sites of action for key inhibitors.

cluster_ETC Mycobacterial Electron Transport Chain cluster_branch1 Primary Pathway cluster_branch2 Alternative Pathway cluster_inhibitors Inhibitors NADH NADH Dehydrogenase (NDH-2) Menaquinone Menaquinone Pool NADH->Menaquinone Succinate Succinate Dehydrogenase (SDH) Succinate->Menaquinone bcc-aa3 Cytochrome bcc-aa3 Supercomplex Menaquinone->bcc-aa3 bd_oxidase Cytochrome bd Oxidase Menaquinone->bd_oxidase O2_H2O_1 O2_H2O_1 bcc-aa3->O2_H2O_1 O2 -> H2O O2_H2O_2 O2_H2O_2 bd_oxidase->O2_H2O_2 O2 -> H2O Q203 Q203 (Telacebec) Q203->bcc-aa3 Inhibits Mtb_IN_3 Mtb-cyt-bd oxidase-IN-3 Mtb_IN_3->bd_oxidase Inhibits Start Novel Compound IMV_Assay In Vitro IMV Assay (with bcc-aa3 inhibitor) Start->IMV_Assay Whole_Cell_Assay Whole-Cell Mtb Growth Inhibition Assay Start->Whole_Cell_Assay Cytotoxicity Mammalian Cell Cytotoxicity Assay Start->Cytotoxicity IC50 Determine IC50 against cyt-bd oxidase IMV_Assay->IC50 Combination_Studies Synergy Studies with bcc-aa3 Inhibitors (e.g., Q203) IC50->Combination_Studies MIC Determine MIC Whole_Cell_Assay->MIC Selectivity_Index Calculate Selectivity Index (Cytotoxicity / MIC) MIC->Selectivity_Index MIC->Combination_Studies Cytotoxicity->Selectivity_Index Lead_Optimization Lead Optimization Selectivity_Index->Lead_Optimization Combination_Studies->Lead_Optimization

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.